molecular formula C18H26O2Si2 B1340670 Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane CAS No. 6009-50-3

Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane

Cat. No.: B1340670
CAS No.: 6009-50-3
M. Wt: 330.6 g/mol
InChI Key: OXAKTCFCSXCPNP-UHFFFAOYSA-N
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Description

Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane is a useful research compound. Its molecular formula is C18H26O2Si2 and its molecular weight is 330.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-methoxyphenyl)-[(4-methoxyphenyl)-dimethylsilyl]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O2Si2/c1-19-15-7-11-17(12-8-15)21(3,4)22(5,6)18-13-9-16(20-2)10-14-18/h7-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAKTCFCSXCPNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[Si](C)(C)[Si](C)(C)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564816
Record name 1,2-Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6009-50-3
Record name 1,2-Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 6009-50-3

Introduction: The Strategic Importance of Aryldisilanes in Modern Chemistry

The field of organosilicon chemistry has witnessed exponential growth, driven by the unique electronic and structural properties of silicon-containing molecules that offer novel solutions in medicinal chemistry, materials science, and organic synthesis.[1][2] Within this expansive class of compounds, aryldisilanes, characterized by a silicon-silicon bond flanked by aryl substituents, represent a particularly intriguing scaffold. The Si-Si bond, with its higher highest occupied molecular orbital (HOMO) energy level compared to a C-C bond, imparts distinct electronic characteristics, including σ-π conjugation with adjacent aromatic systems.[3] This feature is not merely a chemical curiosity; it is the foundation for developing novel materials with tailored photophysical properties and for designing unique molecular architectures with potential applications in drug discovery and bio-imaging.[1][3]

This technical guide focuses on a specific, yet representative, member of this class: Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane . The presence of the methoxy-functionalized phenyl groups offers a site for potential biological interactions and further chemical modification, making this a molecule of significant interest to researchers at the intersection of chemistry, biology, and materials science. This document aims to provide a comprehensive overview of its synthesis, physicochemical properties, reactivity, and potential applications, serving as a vital resource for scientists and drug development professionals.

Physicochemical and Structural Characteristics

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application. The following table summarizes the known and predicted properties of this compound.

PropertyValueSource/Method
CAS Number 6009-50-3-
Molecular Formula C₁₈H₂₆O₂Si₂-
Molecular Weight 330.57 g/mol -
Appearance White crystals or powderCommercial Supplier
Melting Point 38.5 - 47.5 °CCommercial Supplier
Boiling Point 632.8 °C at 760 mmHg (Predicted)[4]
Density 1.32 g/cm³ (Predicted)[4]

Synthesis and Purification: A Mechanistic Approach

The synthesis of symmetrical 1,2-diaryldisilanes is most commonly achieved through the coupling of an aryl Grignard reagent with a 1,2-dichlorodisilane.[3] This approach offers a reliable and scalable route to the target molecule.

Proposed Synthetic Pathway

The synthesis of this compound proceeds via the formation of a Grignard reagent from 4-bromoanisole, which then undergoes a nucleophilic substitution reaction with 1,2-dichloro-1,1,2,2-tetramethyldisilane.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Coupling Reaction 4-Bromoanisole 4-Bromoanisole Grignard Reagent 4-Anisylmagnesium bromide 4-Bromoanisole->Grignard Reagent Mg, THF Mg Mg turnings THF Dry THF Product This compound Grignard Reagent->Product Dichlorodisilane, THF Byproduct MgBrCl Dichlorodisilane 1,2-Dichloro-1,1,2,2-tetramethyldisilane

Sources

An In-Depth Technical Guide to the Molecular Structure of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane, a significant organosilicon compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, spectroscopic signature, synthesis, and potential applications, grounding all claims in authoritative scientific principles.

Introduction: The Significance of Aryldisilanes

Organodisilanes, characterized by a silicon-silicon (Si-Si) single bond, are a class of compounds with unique electronic and chemical properties. The presence of aryl substituents, as in this compound, further modulates these properties, making them valuable intermediates in organic synthesis and materials science. The Si-Si bond is notably weaker than a carbon-carbon bond, rendering it susceptible to cleavage under various conditions, a reactivity that is harnessed in numerous synthetic transformations. This guide focuses on the para-methoxyphenyl substituted derivative, exploring how the electron-donating methoxy groups influence its structure and reactivity.

Molecular Structure and Conformational Analysis

The molecular structure of this compound, with the chemical formula C18H26O2Si2, features a central Si-Si bond connecting two dimethylsilyl groups. Each silicon atom is also bonded to a 4-methoxyphenyl (p-anisyl) group.

Caption: Molecular structure of this compound.

A critical aspect of the structure of 1,2-disubstituted disilanes is the rotation around the Si-Si bond, leading to different conformers. The two primary conformers are anti, where the large aryl groups are positioned opposite to each other, and gauche, where they are in closer proximity. Molecular mechanics calculations on related 1,2-dihalo-tetramethyldisilanes have shown that the anti conformation is energetically more favorable than the gauche conformation.[1] This preference is attributed to the minimization of steric hindrance between the bulky substituents. Therefore, it is highly probable that this compound predominantly exists in the anti conformation in its ground state.

Table 1: Key Physical and Chemical Properties

PropertyValueSource(s)
CAS Number 6009-50-3[1]
Molecular Formula C18H26O2Si2[1]
Molecular Weight 330.57 g/mol
Appearance White solid[2]
Boiling Point 632.8 °C at 760 mmHg[1]
Flash Point 336.5 °C[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of molecular structures.[2] The following data, including experimentally determined and predicted values, provides a spectroscopic signature for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atom environments in the molecule.

Table 2: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityAssignmentSource
7.32-7.35m4H, Aromatic (ortho to Si)[2]
~6.85d4H, Aromatic (meta to Si)Predicted
~3.80s6H, Methoxy (-OCH₃)Predicted
~0.25s12H, Methyl (-Si(CH₃)₂)Predicted

The aromatic region of the spectrum is expected to show a characteristic AA'BB' system for the para-substituted phenyl rings. The protons ortho to the silicon atom are observed as a multiplet between δ 7.32-7.35 ppm.[2] The protons meta to the silicon, being more shielded by the methoxy group, are predicted to appear further upfield as a doublet. The methoxy and silicon-methyl protons are expected to appear as sharp singlets in the upfield region of the spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~160Aromatic (C-OMe)
~135Aromatic (C-ortho to Si)
~130Aromatic (C-ipso to Si)
~114Aromatic (C-meta to Si)
~55Methoxy (-OCH₃)
~-2Methyl (-Si(CH₃)₂)

The chemical shifts are influenced by the electronegativity of the attached atoms and the electronic effects of the substituents. The carbon attached to the electron-donating methoxy group is expected to be the most downfield in the aromatic region, while the carbon directly bonded to the silicon atom (ipso-carbon) will also have a characteristic chemical shift. The methyl carbons attached to silicon are expected to be significantly shielded, appearing at a high-field (negative) chemical shift.

Synthesis of this compound

The synthesis of aryldisilanes is most commonly achieved through the coupling of an aryl Grignard reagent with a dichlorodisilane.[3] This method provides a reliable and efficient route to the target molecule.

Synthetic Workflow

The synthesis involves a two-step, one-pot procedure. First, the Grignard reagent, 4-methoxyphenylmagnesium bromide, is prepared from 4-bromoanisole and magnesium metal in an anhydrous ether solvent. This is followed by the addition of 1,2-dichloro-1,1,2,2-tetramethyldisilane, which undergoes nucleophilic substitution to form the desired product.

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Coupling Reaction 4-Bromoanisole 4-Bromoanisole 4-Methoxyphenylmagnesium bromide 4-Methoxyphenylmagnesium bromide 4-Bromoanisole->4-Methoxyphenylmagnesium bromide Mg, Anhydrous Ether This compound This compound 4-Methoxyphenylmagnesium bromide->this compound 1,2-Dichloro-1,1,2,2-tetramethyldisilane Purification Purification This compound->Purification Work-up & Chromatography

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 4-Bromoanisole (2.2 equivalents)

  • Magnesium turnings (2.2 equivalents)

  • Iodine (a small crystal for initiation)

  • 1,2-Dichloro-1,1,2,2-tetramethyldisilane (1.0 equivalent)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Hexane

  • Ethyl acetate

Procedure:

  • Grignard Reagent Preparation:

    • All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings and a small crystal of iodine.

    • A solution of 4-bromoanisole in anhydrous ether is added dropwise to the magnesium turnings. The reaction is initiated by gentle warming.

    • Once the reaction has started (indicated by the disappearance of the iodine color and gentle refluxing), the remaining 4-bromoanisole solution is added at a rate that maintains a steady reflux.

    • After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • The Grignard reagent solution is cooled in an ice bath.

    • A solution of 1,2-dichloro-1,1,2,2-tetramethyldisilane in anhydrous ether is added dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification:

    • The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling in an ice bath.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound as a white solid.

Reactivity and Potential Applications

The chemistry of this compound is dominated by the reactivity of the Si-Si bond. This bond can be cleaved by various reagents, making it a useful precursor for the generation of silyl anions, cations, or radicals.

Cleavage of the Si-Si Bond

The Si-Si bond in aryldisilanes is susceptible to cleavage under both oxidative and reductive conditions. For instance, nanosecond laser flash photolysis can generate the cation radical of 1,2-diaryl-1,1,2,2,-tetramethyldisilanes.[2] These cation radicals are highly reactive and can undergo nucleophile-assisted fragmentation of the Si-Si bond.

Applications in Organic Synthesis

Arylsilanes are versatile building blocks in organic synthesis. While specific applications of this compound are not extensively documented, its structural motifs suggest potential utility in several areas:

  • Hiyama Coupling: Arylsilanes can participate in palladium-catalyzed cross-coupling reactions with organic halides to form biaryl compounds. The methoxy groups on the phenyl rings of the target molecule could influence the electronic properties of the silicon center and thus the efficiency of such coupling reactions.

  • Generation of Silyl Anions: Cleavage of the Si-Si bond with strong bases can generate silyl anions, which are potent nucleophiles for the formation of new silicon-carbon bonds.

  • Protecting Groups: The dimethyl(4-methoxyphenyl)silyl group can potentially be used as a protecting group for alcohols, with the advantage of being cleavable under specific oxidative conditions.

Conclusion

This compound is a structurally interesting and synthetically accessible aryldisilane. Its molecular architecture, characterized by a reactive Si-Si bond and electron-rich aromatic rings, makes it a promising candidate for further investigation in the fields of organic synthesis and materials science. This guide has provided a foundational understanding of its structure, spectroscopic properties, and synthesis, offering a valuable resource for researchers looking to explore the potential of this and related organosilicon compounds.

References

  • A Spectroscopic Comparison of Substituted Diphenyl Dichlorosilanes: A Guide for Researchers. BenchChem. December 2025.
  • Progress in the Preparation and Application of Arylsilane.
  • Conformational analysis of 1,2-dihalo-tetramethylethanes and 1,2-dihalo-tetramethyldisilanes by molecular mechanics calcul
  • Supporting Inform
  • CAS#:6009-50-3 | this compound | Chemsrc.
  • GRIGNARD REAGENTS AND SILANES - Gelest, Inc.
  • Generation and Characterization of 1,2-diaryl-1,1,2,2-tetramethyldisilane C
  • Grignard Reagent Reaction: Synthesis & Mechanism - PraxiLabs.

Sources

"Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane" spectroscopic data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane

Introduction

This compound (CAS No. 6009-50-3) is an organosilicon compound featuring a symmetrical structure with two p-methoxyphenyl groups attached to a tetramethyldisilane core.[1] As with any specialty chemical intended for advanced research and development, particularly in materials science and drug development, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the definitive fingerprint of a molecule, revealing its atomic connectivity, functional groups, and electronic properties.

This technical guide offers a comprehensive overview of the expected spectroscopic data for this compound and provides field-proven, step-by-step protocols for data acquisition. The methodologies described are designed to be self-validating, ensuring researchers can confidently characterize this compound and similar organosilane structures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For organosilanes, ²⁹Si NMR provides direct insight into the silicon environment.

¹H and ¹³C NMR Analysis

Due to the molecule's C₂ symmetry, the ¹H and ¹³C NMR spectra are expected to be relatively simple. The chemical shifts are influenced by the electron-donating methoxy group and the electropositive silicon atoms.

Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Assignment Predicted ¹H Shift (ppm) Predicted Multiplicity Predicted ¹³C Shift (ppm)
Si-CH ~0.25 Singlet ~ -2.0
O-CH ~3.80 Singlet ~55.0
Ar-H (ortho to Si) ~7.35 Doublet ~135.0
Ar-H (ortho to OCH₃) ~6.85 Doublet ~113.5
Ar-C -Si (ipso) - - ~130.0

| Ar-C -O (ipso) | - | - | ~160.0 |

Causality: The upfield shift of the Si-CH₃ protons is a hallmark of methylsilanes.[2] The aromatic protons are expected to form an AA'BB' system, appearing as two distinct doublets due to the para-substitution pattern, a feature commonly observed in similar structures.[3][4]

Experimental Protocol: ¹H/¹³C NMR Acquisition

  • Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice for its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peaks.[5]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[3]

  • ¹H Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A greater number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2 seconds) will be necessary due to the lower natural abundance of ¹³C and longer relaxation times of quaternary carbons.

²⁹Si NMR Analysis

²⁹Si NMR is indispensable for the characterization of organosilicon compounds, providing direct evidence of the Si-Si bond and the surrounding substituents.

Expertise & Experience: The ²⁹Si nucleus presents challenges due to its low natural abundance (4.7%) and negative gyromagnetic ratio, which can lead to null or inverted signals via the Nuclear Overhauser Effect (NOE) under standard proton decoupling.[6] Therefore, specialized acquisition techniques are mandatory.

Predicted ²⁹Si NMR Data (in CDCl₃)

Assignment Predicted ²⁹Si Shift (ppm)

| -(Ph-OMe)Si(CH₃)₂- | -15 to -25 |

Causality: The chemical shift of ²⁹Si is highly sensitive to its substitution pattern. For disilanes, shifts are generally found upfield from the TMS reference.[6] The presence of an aryl group typically induces a downfield shift compared to an alkyl group.

Experimental Protocol: ²⁹Si NMR Acquisition

  • Sample Preparation: Prepare a concentrated solution (50-100 mg in ~0.6 mL of CDCl₃) in a high-quality NMR tube to maximize the signal.

  • Instrumentation: A high-field spectrometer equipped with a broadband probe is recommended.

  • Acquisition Technique: Employ a polarization transfer pulse sequence such as INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer). These techniques leverage the large proton polarization to enhance the ²⁹Si signal, significantly reducing acquisition time.[7]

  • Decoupling: Use inverse-gated proton decoupling to suppress the negative NOE while maintaining signal sharpening from decoupling. This involves turning on the proton decoupler only during the acquisition time.[8]

  • Referencing: Reference the spectrum to an external TMS standard (δ = 0.00 ppm).

  • Background Signal: Be aware of a potential broad signal around -110 ppm originating from the quartz in the NMR probe and tube.[8]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a rapid and effective method for identifying key functional groups.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Assignment Intensity
3050-3000 Aromatic C-H Stretch Medium
2960-2850 Aliphatic C-H Stretch (CH₃) Medium-Strong
~1600, ~1500 Aromatic C=C Ring Stretch Strong
~1245 Aryl-O Stretch (asymmetric) & Si-CH₃ Bend Strong
~1030 Aryl-O Stretch (symmetric) Strong
~820 para-Substituted C-H Bend (out-of-plane) Strong
800-700 Si-C Stretch Medium-Strong

| 500-400 | Si-Si Stretch | Weak-Medium |

Trustworthiness: The presence of a strong band around 820 cm⁻¹ is a highly reliable indicator of para-substitution on a benzene ring. The combination of strong C-O stretching bands and Si-C vibrations confirms the core structure.

Experimental Protocol: KBr Pellet Method

This method is a classic and reliable technique for analyzing solid samples.[9]

  • Preparation: Gently grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

  • Background Correction: Run a background spectrum of the empty sample compartment prior to analysis to subtract atmospheric CO₂ and H₂O signals.

A Grind 1-2 mg Sample + 100 mg KBr B Transfer to Pellet Die A->B C Apply 8-10 Tons Pressure B->C D Form Transparent Pellet C->D E Acquire Spectrum D->E

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of the molecular structure through fragmentation patterns.

Expertise & Experience: For a thermally stable, non-polar molecule like this, Electron Impact (EI) is the ionization method of choice. It is a "hard" ionization technique that provides both the molecular ion and a rich fragmentation pattern useful for structural confirmation.[10]

Predicted Mass Spectrum (Electron Impact)

m/z (Predicted) Assignment Comments
330.16 [M]⁺˙ Molecular Ion
165.08 [(CH₃)₂Si(C₆H₄OCH₃)]⁺ Base Peak . Cleavage of the weak Si-Si bond.
315.14 [M - CH₃]⁺ Loss of a methyl group.
151.08 [Si(CH₃)(C₆H₄OCH₃)]⁺ Loss of an additional methyl group from the base peak.

| 135.04 | [Si(C₆H₄OCH₃)]⁺ | Loss of two methyl groups from the base peak. |

Causality: The Si-Si bond is the weakest bond in the molecule and is expected to cleave readily upon electron impact, leading to a highly stable silyl cation at m/z 165, which will likely be the base peak.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample (in solution or via a direct insertion probe) into the mass spectrometer. The sample is vaporized in the ion source.

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (standard energy is 70 eV).[11] This ejects an electron from the molecule, forming a positively charged molecular ion (M⁺˙).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum showing the relative abundance of each ion is generated.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is useful for characterizing conjugated systems and chromophores.

Predicted UV-Vis Absorption Data (in Ethanol)

λₘₐₓ (nm) Transition
~230-240 nm π → π*

| ~270-280 nm | π → π* |

Causality: The p-methoxyphenyl group is a strong chromophore. The spectrum is expected to resemble that of anisole but may be slightly red-shifted (shifted to longer wavelengths) due to the influence of the silicon substituents (auxochromic effect) and potential electronic communication across the disilane bridge. Similar aromatic silanes are known to be UV-active.[12]

Experimental Protocol: UV-Vis Spectroscopy

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol or hexane.[3][13]

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.

  • Baseline Correction: Fill a cuvette with the pure solvent and use it to record a baseline spectrum.

  • Measurement: Replace the solvent cuvette with a cuvette containing the sample solution and record the absorption spectrum, typically over a range of 200-400 nm.

References

  • (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine - MDPI.
  • Si NMR Some Practical Aspects - Pascal-Man.
  • New members of the family of highly luminescent 1,3-bis(4-phenylpyridin-2- yl)
  • This compound, 97% - Thermo Fisher Scientific.
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell.
  • NMR Spectroscopy of Organosilicon Compounds - ResearchG
  • ( 29 Si) Silicon NMR.
  • Ionization Modes - Mass Spectrometry & Proteomics Facility - University of Notre Dame.
  • 2.
  • UV Active Silanes: The Synthesis and Application as Bird-deterrent Glass Co
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
  • 29Si NMR Experiments in Solutions of Organosilicon Compounds - ResearchG
  • Spectrochem: Home.

Sources

"Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane" reactivity and mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Mechanism of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a symmetrical organosilicon compound featuring a central silicon-silicon (Si-Si) single bond. This bond is flanked by two dimethylsilyl groups, each bearing a p-methoxyphenyl (anisyl) substituent. The presence of the electron-donating methoxy groups on the aromatic rings and the inherent nature of the Si-Si bond bestow upon the molecule a unique and versatile reactivity profile. This guide provides an in-depth exploration of the synthesis, core reactivity, and reaction mechanisms of this compound, offering field-proven insights for its application in advanced organic synthesis and materials science.

The unique electronic and steric properties of this aryldisilane make it a subject of interest for generating reactive silicon-centered species, including silyl radicals, silyl anions, and transient silenes. Understanding the conditions that trigger specific reaction pathways is paramount for harnessing its synthetic potential. This document will delve into its photochemical behavior, susceptibility to acid-catalyzed cleavage, and its role as a precursor to potent silylating agents.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReference
CAS Number 6009-50-3[1][2]
Molecular Formula C₁₈H₂₆O₂Si₂[3]
Molecular Weight 330.57 g/mol [3]
Melting Point 44-46 °C[1]
Boiling Point 368.5 ± 42.0 °C (Predicted)[1]
Density 0.99 ± 0.1 g/cm³ (Predicted)[1]

Synthesis of this compound

The most direct and common synthesis of this compound involves a Grignard coupling reaction. The causality behind this choice of reaction is the high nucleophilicity of the organomagnesium reagent, which is required to displace the chloride leaving groups on the disilane precursor.

Experimental Protocol: Grignard Coupling

This protocol describes the synthesis starting from 4-bromoanisole and 1,2-dichloro-1,1,2,2-tetramethyldisilane.[3]

Step 1: Formation of the Grignard Reagent (4-Anisylmagnesium bromide)

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings under an inert atmosphere (Argon or Nitrogen).

  • Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • In the dropping funnel, prepare a solution of 4-bromoanisole in anhydrous THF.

  • Add a small portion of the 4-bromoanisole solution to the magnesium. Initiation of the reaction is indicated by bubble formation and a gentle exotherm. If the reaction does not start, a small crystal of iodine can be added as an initiator.

  • Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey-black solution is the Grignard reagent.

Step 2: Coupling Reaction

  • Cool the Grignard reagent solution in an ice bath.

  • Prepare a solution of 1,2-dichloro-1,1,2,2-tetramethyldisilane in anhydrous THF.

  • Add the disilane solution dropwise to the cold, stirring Grignard reagent. The choice of slow, cold addition is to control the exothermicity of the coupling reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight to ensure complete reaction.

Step 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath and quench it by the slow, careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This hydrolyzes any remaining Grignard reagent and precipitates magnesium salts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield this compound as a solid.

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Coupling A 4-Bromoanisole + Mg B 4-Anisylmagnesium bromide A->B Anhydrous THF D This compound B->D Nucleophilic Substitution C 1,2-Dichloro-1,1,2,2-tetramethyldisilane C->D

Caption: Synthetic workflow for this compound.

Core Reactivity and Mechanisms

The reactivity of this compound is dominated by the chemistry of the Si-Si and aryl-Si bonds. These bonds can be cleaved under different conditions to generate highly reactive intermediates.

Part 1: Photochemical Reactivity

The photolysis of aryldisilanes is a well-studied process that proceeds through distinct pathways depending on the electronic state of the molecule and the solvent environment.[4][5] Upon UV irradiation, this compound can undergo Si-Si bond homolysis or intramolecular rearrangement.

Key Mechanistic Pathways:

  • Si-Si Bond Homolysis (Triplet State): In polar solvents like acetonitrile, the molecule is believed to populate the lowest excited triplet state upon irradiation.[4] This state preferentially undergoes homolytic cleavage of the weak Si-Si bond to generate two (4-methoxyphenyl)dimethylsilyl radicals ((MeOPh)Me₂Si•). These radicals are key intermediates for radical-mediated synthetic transformations.

  • Rearrangement to Silatriene (Singlet State): In nonpolar solvents such as isooctane or tetrahydrofuran, the lowest excited singlet state is favored.[4] This state can undergo a[4][6]-silyl migration, where one of the methylsilyl groups shifts from one silicon atom to the ortho position of the adjacent phenyl ring. This concerted rearrangement results in the formation of a highly reactive transient 1,3,5-(1-sila)hexatriene derivative (a type of silene).[4]

These transient intermediates can be trapped by various reagents:

  • Alcohols/Water: React with silenes to form silyl ethers.

  • Acetone: Undergoes an ene reaction or a [2+2] cycloaddition with the Si=C bond of the silatriene.[4]

  • Dienes (e.g., 2,3-dimethyl-1,3-butadiene): Can participate in formal ene, [2+2], or [2+4] cycloaddition reactions.[4]

  • Oxygen: Leads to desilylation, forming phenyltrimethylsilane derivatives and silanone oligomers.[4]

G A Bis(4-methoxyphenyl)disilane (Ground State) B Excited Singlet State A->B hv (Nonpolar Solvent) C Excited Triplet State A->C hv (Polar Solvent) D Transient Silatriene (Si=C species) B->D [1,3]-Silyl Migration E 2 x (4-methoxyphenyl)dimethylsilyl Radicals (Si•) C->E Si-Si Homolysis F Trapping Products (Cycloadducts, Silyl Ethers) D->F + Trapping Agent (e.g., Acetone) G Radical Abstraction/ Addition Products E->G + Substrate

Caption: Primary photochemical pathways for aryldisilanes.

Trapping AgentPrimary IntermediateExpected Product Type
AcetoneSilatrieneSilyl ether (ene product) and 1,2-Siloxetane ([2+2] adduct)[4]
2,3-Dimethyl-1,3-butadieneSilatrieneEne product and Cycloadducts[4]
MethanolSilatrieneMethoxy(4-methoxyphenyl)dimethylsilane
OxygenSilatrieneDesilylation products and Silanone oligomers[4]
Carbon TetrachlorideSilyl Radical(4-methoxyphenyl)dimethylchlorosilane
Part 2: Proposed Acid-Catalyzed Si-Si Bond Cleavage

While the Si-Si bond is generally stable, it can be cleaved under strongly acidic conditions, especially in the presence of a nucleophile. The mechanism is analogous to the well-studied acid-catalyzed cleavage of siloxane (Si-O) bonds.[7][8] The electron-donating methoxy groups on the phenyl rings can increase the electron density on the silicon atoms, potentially making them more susceptible to electrophilic attack compared to non-substituted aryldisilanes.

Proposed Mechanism:

  • Protonation: A proton from the acid catalyst (e.g., H⁺) coordinates to one of the silicon atoms. This is the rate-determining step, creating a highly electrophilic, positively charged pentacoordinate silicon intermediate or a silicon-protonated transition state.

  • Nucleophilic Attack: A nucleophile present in the medium (e.g., water, an alcohol, or the conjugate base of the acid) attacks the other silicon atom.

  • Bond Cleavage: The Si-Si bond cleaves, resulting in two distinct silane products. For example, cleavage by hydrochloric acid (HCl) would likely yield (4-methoxyphenyl)dimethylsilane and (4-methoxyphenyl)dimethylchlorosilane.

This pathway's viability is a self-validating system; the reaction will only proceed if the acid is strong enough to protonate the disilane and a suitable nucleophile is present to complete the cleavage.

G cluster_0 Proposed Acid-Catalyzed Si-Si Cleavage A Ar-Si(Me)₂-Si(Me)₂-Ar B Ar-Si(Me)₂-Si(Me)₂-Ar         |         H⁺ A->B Protonation C Transition State [Ar-Si(Me)₂---H---Si(Me)₂-Ar]⁺ B->C D Ar-Si(Me)₂-H + Ar-Si(Me)₂-Nu C->D F Products: (4-methoxyphenyl)dimethylsilane (4-methoxyphenyl)dimethylsilyl-Nu E Nu⁻ E->C

Caption: Plausible mechanism for acid-catalyzed Si-Si bond cleavage.

Part 3: Generation of Silyl Anions for Nucleophilic Silylation

A powerful synthetic application of disilanes involves the reductive cleavage of the Si-Si bond to generate silyl anions. For related compounds like 1,2-bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane, treatment with a strong reducing agent like lithium metal generates a potent silyl lithium reagent. This reagent is a strong nucleophile and base.

Mechanism and Application:

  • Reductive Cleavage: The disilane reacts with two equivalents of an alkali metal (e.g., Lithium) in a suitable solvent like THF. The metal transfers two electrons to the Si-Si bond, causing it to cleave and form two equivalents of the silyl anion, in this case, (4-methoxyphenyl)dimethylsilyl lithium.

  • Nucleophilic Attack: The resulting silyl anion is a highly effective nucleophile that can be used to form new silicon-carbon, silicon-oxygen, or silicon-nitrogen bonds by reacting with a wide range of electrophiles.

Example Workflow: Silylation of an Alkyl Halide

  • Generation: Dissolve this compound in anhydrous THF under an inert atmosphere. Add small pieces of lithium metal and stir vigorously. The reaction is often accompanied by a color change, indicating the formation of the anion.

  • Reaction: Cool the silyl lithium solution and add an electrophile, such as benzyl bromide, dropwise.

  • Quench and Isolation: After the reaction is complete, quench with a proton source (e.g., saturated NH₄Cl solution) and proceed with a standard extractive work-up and purification to isolate the silylated product, benzyl(4-methoxyphenyl)dimethylsilane.

This method provides a robust route to introduce the (4-methoxyphenyl)dimethylsilyl group, which can serve as a protecting group or a functional handle for further transformations like the Tamao-Fleming oxidation.

G cluster_0 Anion Generation cluster_1 Silylation Reaction A Ar-Si(Me)₂-Si(Me)₂-Ar B 2 Ar-Si(Me)₂⁻ Li⁺ (Silyl Anion) A->B + 2 Li THF D Ar-Si(Me)₂-R (Silylated Product) B->D Nucleophilic Attack C Electrophile (e.g., R-Br) C->D

Caption: Generation and reactivity of the silyl anion intermediate.

Conclusion

This compound is a versatile reagent whose reactivity is centered on the selective cleavage of its Si-Si bond. By carefully choosing the reaction conditions—photolysis, strong acid, or alkali metal reduction—chemists can access distinct reactive intermediates: silyl radicals, protonated electrophilic species, or silyl anions. This controlled generation of intermediates opens avenues for radical-based transformations, electrophilic silylation, and the nucleophilic introduction of the bulky and electronically distinct (4-methoxyphenyl)dimethylsilyl group. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to leverage the unique chemical properties of this aryldisilane in complex molecular design and synthesis.

References

  • Leigh, W. J., et al. (1996). Aryldisilane photochemistry. Substituent and solvent effects on the photochemistry of aryldisilanes and the reactivity of 1,3,5-(1-sila)hexatrienes. Organometallics, 15(10), 2554-2561. [Link][4][5]

  • Su, S. H., & Su, M. D. (2018). Theoretical Study of the Photolysis Mechanisms of Methylpentaphenyldimetallanes (Ph3MM′Ph2Me; M, M′ = Si and Ge). ResearchGate. [Link][6]

  • ChemSrc. (n.d.). CAS#: 6009-50-3 | this compound. Retrieved from [Link][3]

  • Cypryk, M., & Apeloig, Y. (2002). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. Organometallics, 21(11), 2165-2175. [Link][7][8]

Sources

An In-Depth Technical Guide to Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane, a symmetrically substituted organodisilane with the chemical formula C18H26O2Si2. We will delve into its chemical and physical properties, explore plausible synthetic routes based on established organosilicon chemistry, and analyze its characteristic reactivity, focusing on the silicon-silicon bond. Furthermore, this guide will illuminate the potential applications of this compound and its derivatives, particularly in the realms of organic synthesis and as a precursor for novel chemical entities in drug discovery. The content is structured to provide both foundational knowledge and field-proven insights for researchers and professionals working with organosilicon compounds.

Introduction: The Significance of Organodisilanes

Organodisilanes, characterized by a silicon-silicon single bond, are a fascinating class of compounds that bridge the gap between traditional organic and inorganic chemistry. The Si-Si bond, with a bond energy of approximately 80 kcal/mol, is significantly weaker than a C-C bond, rendering it susceptible to cleavage by various reagents and conditions. This inherent reactivity is not a limitation but rather a key feature that enables a diverse range of chemical transformations.

This compound, the subject of this guide, combines the reactive disilane core with electronically influential methoxyphenyl groups. The methoxy substituents can modulate the electronic properties of the aromatic rings and, by extension, the reactivity of the entire molecule. Understanding the interplay between the disilane core and its aryl substituents is crucial for harnessing its synthetic potential.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its safe handling, storage, and application in experimental work. The table below summarizes the key properties of this compound.

PropertyValueReference
Chemical Formula C18H26O2Si2N/A
Molecular Weight 330.57 g/mol
Appearance White crystals or powder[1]
Melting Point 44-46 °C[2]
Boiling Point 368.5±42.0 °C (Predicted)[2]
Density 0.99±0.1 g/cm³ (Predicted)[2]
CAS Number 6009-50-3[2]
Purity Typically ≥96% or 97%[1][3]

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, its structure suggests a logical synthetic pathway based on the well-established reductive coupling of chlorosilanes. This method, often referred to as a Wurtz-type coupling, is a cornerstone of organodisilane synthesis.[1][4][5][6]

Proposed Synthetic Pathway: Reductive Coupling

The most probable synthetic route involves the reductive coupling of (4-methoxyphenyl)dimethylchlorosilane in the presence of an alkali metal, such as sodium or lithium, in an aprotic solvent like toluene or tetrahydrofuran (THF).

Overall Reaction:

2 * (CH3O-C6H4)(CH3)2Si-Cl + 2 Na → (CH3O-C6H4)(CH3)2Si-Si(CH3)2(C6H4-OCH3) + 2 NaCl

Conceptual Experimental Protocol

The following protocol is a conceptualized, step-by-step methodology based on general procedures for similar reductive couplings. Note: This protocol should be adapted and optimized by experienced chemists in a controlled laboratory setting.

Materials:

  • (4-methoxyphenyl)dimethylchlorosilane

  • Sodium metal (dispersion or freshly cut pieces)

  • Anhydrous Toluene or THF

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., Schlenk line)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet is assembled and flame-dried under a stream of inert gas to ensure anhydrous conditions.

  • Reagent Addition: Sodium metal is added to the flask containing anhydrous toluene. The mixture is heated to the melting point of sodium (if using solid pieces) and stirred vigorously to create a fine dispersion.

  • Silyl Chloride Addition: A solution of (4-methoxyphenyl)dimethylchlorosilane in anhydrous toluene is added dropwise from the dropping funnel to the stirred sodium dispersion at a controlled rate to manage the exothermic reaction.

  • Reaction and Monitoring: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) by quenching small aliquots.

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. Excess sodium is carefully quenched by the slow addition of a proton source, such as isopropanol, followed by water.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Final Product: The crude product is then purified by recrystallization or column chromatography to yield this compound as a white solid.

Visualization of the Synthetic Workflow

G cluster_synthesis Synthesis Workflow start Start: Anhydrous Reaction Setup reagents Add Sodium Metal and Toluene start->reagents addition Dropwise Addition of (4-methoxyphenyl)dimethylchlorosilane reagents->addition reaction Reflux and Monitor Reaction addition->reaction workup Quench and Aqueous Workup reaction->workup purification Extraction and Purification workup->purification product Final Product: this compound purification->product

Caption: A flowchart illustrating the key stages in the proposed synthesis of this compound.

Reactivity and Mechanistic Considerations

The chemical behavior of this compound is dominated by the reactivity of the silicon-silicon bond. This bond can be cleaved under various conditions, leading to the formation of reactive silyl intermediates.

Cleavage of the Silicon-Silicon Bond

The Si-Si bond is susceptible to cleavage by:

  • Halogens: Reaction with halogens such as chlorine or bromine will cleave the Si-Si bond to form the corresponding (4-methoxyphenyl)dimethylhalosilanes.

  • Strong Nucleophiles: Reagents like organolithium compounds can attack one of the silicon atoms, leading to the formation of a silyl anion and a tetraorganosilane.[7]

  • Electrophiles: Protic acids can also effect the cleavage of the Si-Si bond.[8]

  • Transition Metals: Palladium and other transition metals can catalytically activate the Si-Si bond, enabling its addition across unsaturated systems.[9]

Role of the Methoxyphenyl Group

The electron-donating methoxy group on the phenyl ring can influence the reactivity of the Si-Si bond. It increases the electron density on the silicon atoms, potentially making them more susceptible to electrophilic attack. Conversely, it may stabilize cationic intermediates that could form during certain reactions.

Potential Applications in Research and Drug Development

While direct applications of this compound in drug development are not widely reported, its chemical nature suggests several promising avenues for its use as a versatile building block and reagent.

Precursor to Silylating Agents

Cleavage of the Si-Si bond can generate (4-methoxyphenyl)dimethylsilyl derivatives. These can be used as silylating agents to protect hydroxyl groups in complex molecules during multi-step organic syntheses. The use of silyl protecting groups is a fundamental strategy in the synthesis of pharmaceuticals and other complex organic molecules.[10][11][12]

Source of Silyl Radicals and Anions

Under appropriate conditions, this compound can serve as a precursor to silyl radicals or silyl anions. These reactive intermediates can participate in a variety of carbon-silicon bond-forming reactions, which are of growing importance in synthetic organic chemistry.[13][14]

Bioisosteric Replacement in Drug Design

The incorporation of silicon into bioactive molecules is an emerging strategy in drug discovery. The replacement of a carbon atom with a silicon atom can modulate a compound's pharmacokinetic and pharmacodynamic properties. This compound could serve as a starting material for the synthesis of novel silicon-containing compounds for biological evaluation.

Visualization of Potential Synthetic Utility

G cluster_applications Potential Applications start This compound cleavage Si-Si Bond Cleavage start->cleavage bioisostere Bioisosteric Scaffolds start->bioisostere protecting_group Silyl Protecting Group Precursor cleavage->protecting_group reactive_intermediates Source of Silyl Radicals/Anions cleavage->reactive_intermediates organic_synthesis Advanced Organic Synthesis protecting_group->organic_synthesis reactive_intermediates->organic_synthesis drug_discovery Drug Discovery and Development bioisostere->drug_discovery

Sources

An In-Depth Technical Guide to Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical properties, synthesis, and handling of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development who may utilize this compound in their work.

Introduction and Core Concepts

This compound is an organosilicon compound featuring a disilane backbone with two 4-methoxyphenyl substituents. The presence of the Si-Si bond and the electron-donating methoxy groups on the phenyl rings imparts unique electronic and chemical properties to the molecule. While specific applications of this particular disilane are not extensively documented in publicly available literature, its structural motifs are relevant to several areas of chemical research. Aryldisilanes are known to be precursors for various organosilicon compounds and can participate in reactions involving the cleavage of the silicon-silicon bond. The methoxyphenyl group is a common substituent in medicinal chemistry and materials science, suggesting potential, yet unexplored, applications for this molecule.

Physical and Chemical Properties

A summary of the known and predicted physical properties of this compound is presented in the table below. It is important to note that some of these values are calculated and should be confirmed experimentally for critical applications.

PropertyValueSource
CAS Number 6009-50-3[1][2]
Molecular Formula C₁₈H₂₆O₂Si₂[1]
Molecular Weight 330.57 g/mol [1]
Appearance White crystals or powder[1]
Melting Point 38.5 - 47.5 °C[1]
Boiling Point (calculated) 387.8 °C at 760 mmHgN/A
Density (calculated) 1.03 g/cm³N/A
Purity (typical) ≥97%[2]

Synthesis and Characterization

Proposed Synthetic Protocol: Grignard Reaction

This protocol describes a general procedure for the synthesis of diaryldisilanes and can be adapted for the specific synthesis of this compound.

Core Principle: The reaction involves the formation of a Grignard reagent from 4-bromoanisole, which then acts as a nucleophile, attacking a suitable dichlorodisilane to form the desired product.

Step-by-Step Methodology:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Under a nitrogen atmosphere, add a small volume of anhydrous tetrahydrofuran (THF).

    • A solution of 4-bromoanisole in anhydrous THF is added dropwise via the dropping funnel. A small crystal of iodine can be added to initiate the reaction if necessary.

    • The reaction mixture is gently heated to maintain a steady reflux until all the magnesium has been consumed. The resulting solution is the Grignard reagent, 4-methoxyphenylmagnesium bromide.

  • Coupling Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • A solution of 1,2-dichloro-1,1,2,2-tetramethyldisilane in anhydrous THF is added dropwise to the stirred Grignard reagent solution.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

SynthesisWorkflow cluster_grignard Grignard Reagent Formation cluster_coupling Coupling Reaction cluster_purification Work-up & Purification Mg Mg turnings Grignard 4-Methoxyphenyl- magnesium bromide Mg->Grignard Reaction Initiation Bromoanisole 4-Bromoanisole in THF Bromoanisole->Grignard CrudeProduct Crude Product Grignard->CrudeProduct Nucleophilic Attack Dichlorodisilane 1,2-Dichloro-1,1,2,2- tetramethyldisilane in THF Dichlorodisilane->CrudeProduct Quench Quench (aq. NH4Cl) CrudeProduct->Quench Extraction Extraction (Et2O) Quench->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Purification (Chromatography/ Recrystallization) Drying->Purification FinalProduct Bis(4-methoxyphenyl)- 1,1,2,2-tetramethyldisilane Purification->FinalProduct

Caption: Proposed workflow for the synthesis of this compound.

Characterization

Due to the lack of specific experimental spectral data for this compound, representative data for a closely related analog, 1,2-diphenyl-1,1,2,2-tetramethyldisilane , is presented below for illustrative purposes. The expected spectral features for the target molecule can be inferred from this data, with adjustments for the presence of the methoxy group.

Expected ¹H NMR Spectral Data:

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the protons on the 4-methoxyphenyl rings. The protons ortho and meta to the methoxy group will exhibit distinct chemical shifts.

  • Methoxy Protons: A sharp singlet around δ 3.8 ppm, integrating to 6 protons.

  • Methyl Protons on Si: A singlet in the upfield region (typically δ 0.2-0.5 ppm), integrating to 12 protons.

Expected ¹³C NMR Spectral Data:

  • Aromatic Carbons: Several signals in the aromatic region (typically δ 110-160 ppm). The carbon attached to the silicon will be a quaternary carbon with a characteristic chemical shift. The carbon bearing the methoxy group will also be distinct.

  • Methoxy Carbon: A signal around δ 55 ppm.

  • Methyl Carbons on Si: A signal in the upfield region (typically δ -5 to 5 ppm).

Expected FT-IR Spectral Data:

  • C-H stretching (aromatic): Peaks above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C stretching (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

  • Si-C stretching: Characteristic peaks in the 1250-700 cm⁻¹ region.

  • C-O stretching (ether): A strong peak around 1245 cm⁻¹.

  • Si-CH₃ rocking: A characteristic peak around 800 cm⁻¹.

Reactivity and Potential Applications

The reactivity of this compound is primarily governed by the Si-Si and Si-C bonds.

  • Cleavage of the Si-Si Bond: The silicon-silicon bond in disilanes can be cleaved under various conditions, including treatment with electrophiles, nucleophiles, or under photolytic conditions. This reactivity allows for the generation of silyl radicals or silyl anions, which are valuable intermediates in organic synthesis.

  • Cleavage of the Si-C Bond: The silicon-aryl bond can also be cleaved, for example, through protodesilylation with strong acids or through reactions with electrophiles.

Potential Applications:

While specific applications for this compound are not well-documented, its structure suggests potential utility in the following areas:

  • Precursor to other Organosilicon Compounds: It can serve as a starting material for the synthesis of more complex organosilicon molecules.

  • Protecting Group Chemistry: Silyl groups are widely used as protecting groups for alcohols and phenols. The bis(4-methoxyphenyl)tetramethyldisilyl group could potentially be explored as a novel protecting group with specific cleavage conditions.

  • Materials Science: Arylsilanes are building blocks for silicon-containing polymers and materials with interesting optical and electronic properties. The presence of the methoxy groups could be used to tune these properties.

  • Medicinal Chemistry: The 4-methoxyphenyl moiety is a common feature in many biologically active compounds. This disilane could be used as a scaffold or intermediate in the synthesis of novel drug candidates.

ReactivityPathways cluster_SiSi Si-Si Bond Cleavage cluster_SiC Si-C Bond Cleavage cluster_Applications Potential Applications Start Bis(4-methoxyphenyl)- 1,1,2,2-tetramethyldisilane Electrophiles Electrophiles/ Photolysis Start->Electrophiles Nucleophiles Nucleophiles Start->Nucleophiles StrongAcids Strong Acids Start->StrongAcids ProtectingGroup Protecting Group Chemistry Start->ProtectingGroup Materials Materials Science Start->Materials MedChem Medicinal Chemistry Start->MedChem SilylRadical Silyl Radicals Precursor Organosilicon Precursor SilylRadical->Precursor SilylAnion Silyl Anions SilylAnion->Precursor Electrophiles->SilylRadical Nucleophiles->SilylAnion Desilylation Protodesilylation Desilylation->Precursor StrongAcids->Desilylation

Caption: Reactivity pathways and potential applications of this compound.

Safety, Handling, and Storage

As with any chemical, proper safety precautions should be taken when handling this compound.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is an interesting organosilicon compound with potential for further exploration in various fields of chemistry. This guide has provided a summary of its known physical properties, a plausible synthetic route, and an overview of its potential reactivity and applications. It is our hope that this information will be a valuable resource for researchers and scientists working with this and related compounds.

References

  • Chemsrc. CAS#:6009-50-3 | this compound. Available at: [Link]

Sources

A Proposed Theoretical Investigation of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane: A Whitepaper for Advanced Materials Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane is an organosilicon compound with potential applications in materials science, particularly in the development of organic electronic materials. The presence of electron-rich methoxyphenyl groups attached to the disilane core suggests interesting electronic and photophysical properties. However, a thorough review of the current scientific literature reveals a notable gap in the theoretical understanding of this specific molecule. While the synthesis and properties of related aryldisilanes have been explored, dedicated computational studies on this compound are scarce.

This technical guide, therefore, serves as a forward-looking whitepaper, outlining a comprehensive theoretical investigation of this compound. By leveraging the power of modern computational chemistry, we can predict its molecular structure, electronic properties, and spectroscopic behavior, thereby providing a foundational understanding for its potential applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the in silico characterization of novel organosilicon compounds.

Proposed Computational Methodologies: A Self-Validating System

To ensure the reliability and accuracy of the theoretical investigation, a multi-faceted computational approach is recommended. The choice of methodology is dictated by the need to balance computational cost with the accurate prediction of molecular properties.

Geometry Optimization and Vibrational Analysis

The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. Density Functional Theory (DFT) is the recommended method due to its excellent balance of accuracy and computational efficiency for medium-sized organic molecules.

  • Protocol:

    • Initial molecular structure construction using a molecular builder.

    • Geometry optimization using the B3LYP functional with the 6-311G(d,p) basis set. This combination is well-established for providing reliable geometries for organic and organosilicon compounds.

    • Frequency calculations on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental infrared (IR) spectra if available.

The causality behind this choice lies in the B3LYP functional's proven track record in accurately predicting geometries and vibrational frequencies for a wide range of molecules. The 6-311G(d,p) basis set provides a good description of the electronic environment around each atom, including polarization functions (d,p) that are crucial for accurately modeling bonding.

Electronic Structure Analysis

Understanding the electronic structure is key to predicting the reactivity and electronic properties of the molecule. This involves analyzing the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Protocol:

    • Perform a single-point energy calculation on the optimized geometry using the same DFT method (B3LYP/6-311G(d,p)).

    • Visualize the HOMO and LUMO isosurfaces to understand the distribution of electron density in these key orbitals.

    • Calculate the HOMO-LUMO energy gap, which provides an estimate of the molecule's electronic excitation energy and chemical reactivity.

The HOMO and LUMO analysis provides insights into the electron-donating and electron-accepting capabilities of the molecule, which are crucial for designing materials for organic electronics.

Spectroscopic Properties Prediction

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Employ the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311G(d,p) basis set to calculate the ¹H and ¹³C NMR chemical shifts. The calculated shifts can be referenced against a standard like tetramethylsilane (TMS).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • Protocol: Use Time-Dependent Density Functional Theory (TD-DFT) with the B3LYP functional and the 6-311G(d,p) basis set to calculate the electronic excitation energies and oscillator strengths. This will predict the absorption maxima in the UV-Vis spectrum.

These predicted spectra serve as a powerful tool for interpreting experimental data and confirming the structure of the synthesized compound.

Key Properties to Investigate and Their Significance

A thorough theoretical study of this compound should focus on the following key properties:

PropertySignificance
Optimized Geometry Provides the most stable 3D structure, including bond lengths, bond angles, and dihedral angles. This is the foundation for all other property calculations.
HOMO-LUMO Energy Gap Indicates the molecule's electronic stability and its potential as a semiconductor. A smaller gap suggests easier electronic excitation and potentially higher conductivity.
Electron Density Distribution Reveals the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its reactivity and intermolecular interactions.
Calculated IR Spectrum Predicts the vibrational modes of the molecule, which can be used to identify functional groups and confirm the molecular structure when compared with experimental IR data.
Calculated UV-Vis Spectrum Predicts the electronic transitions and the wavelengths at which the molecule absorbs light, providing insights into its potential for optoelectronic applications.

Visualizing the Theoretical Workflow

The proposed theoretical investigation can be visualized as a logical workflow, starting from the initial structure and culminating in the prediction of various molecular properties.

Theoretical_Workflow A 1. Molecular Structure Input B 2. DFT Geometry Optimization (B3LYP/6-311G(d,p)) A->B C 3. Frequency Calculation B->C D Optimized Geometry C->D Confirm Minimum K Predicted IR Spectrum C->K E 4. Single-Point Energy Calculation D->E G 6. TD-DFT Calculation D->G I 7. GIAO-NMR Calculation D->I F 5. Frontier Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) E->F H Predicted UV-Vis Spectrum G->H J Predicted NMR Spectra I->J

Caption: A flowchart illustrating the proposed theoretical workflow for the comprehensive study of this compound.

Molecular Structure of this compound

The following diagram illustrates the chemical structure of the target molecule.

Caption: 2D chemical structure of this compound.

Conclusion and Future Outlook

The proposed theoretical investigation of this compound will provide a wealth of information about its fundamental molecular properties. The insights gained from these computational studies will be invaluable for guiding the synthesis and experimental characterization of this and related organosilicon compounds. Furthermore, the predicted electronic and optical properties will help to assess its potential for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This whitepaper serves as a call to action for researchers to explore the untapped potential of this intriguing molecule through the powerful lens of theoretical chemistry.

References

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford, CT. [Link]

  • Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509. [Link]

  • Stratmann, R. E., Scuseria, G. E., & Frisch, M. J. (1998). An efficient implementation of time-dependent density-functional theory for the calculation of excitation energies of large molecules. The Journal of Chemical Physics, 109(19), 8218-8224. [Link]

The Strategic Utility of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane: A Technical Primer for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Aryldisilanes in Modern Chemistry

Organosilicon compounds have carved a significant niche in medicinal chemistry and materials science, offering unique electronic and structural properties that distinguish them from their carbon-based counterparts.[1] Within this broad class of molecules, aryldisilanes, characterized by a silicon-silicon single bond flanked by aromatic groups, are emerging as versatile intermediates and precursors.[2] Their distinct reactivity, stemming from the electronic nature of the Si-Si bond, allows for novel synthetic transformations and the construction of complex molecular architectures. This guide focuses on a specific, symmetrically substituted aryldisilane, Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane , providing a comprehensive overview of its synthesis, characterization, and potential applications for professionals in drug development and scientific research. While dedicated literature on this specific molecule is sparse, this guide consolidates established principles of organosilicon chemistry and data from closely related analogs to provide a robust technical foundation.

Synthesis and Mechanistic Considerations

The most direct and industrially scalable route to symmetrical diaryldisilanes is the coupling of an aryl Grignard reagent with a 1,2-dichlorodisilane.[3] This approach leverages the well-established nucleophilic character of the Grignard reagent to form stable silicon-carbon bonds.[4]

Proposed Synthetic Workflow

The synthesis of this compound can be logically structured as a two-step, one-pot reaction, as illustrated in the workflow diagram below.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Disilane Coupling A 4-Bromoanisole D 4-Anisylmagnesium Bromide A->D Reacts with B Magnesium Turnings B->D Reacts with C Anhydrous THF C->D in E 1,2-Dichloro-1,1,2,2-tetramethyldisilane D->E Nucleophilic Attack on Silicon F This compound E->F Reacts with

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for Grignard reactions with chlorosilanes.[2][3]

Materials:

  • 4-Bromoanisole (2.2 equivalents)

  • Magnesium turnings (2.2 equivalents)

  • 1,2-Dichloro-1,1,2,2-tetramethyldisilane (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (a single crystal for initiation)

  • Saturated aqueous ammonium chloride solution

  • Hexane

  • Anhydrous magnesium sulfate

Procedure:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

  • Grignard Initiation: Magnesium turnings and a crystal of iodine are placed in the flask. A small portion of a solution of 4-bromoanisole in anhydrous THF is added. The mixture is gently warmed until the brown color of the iodine disappears, indicating the initiation of the Grignard reaction.

  • Grignard Formation: The remaining 4-bromoanisole solution is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of 4-anisylmagnesium bromide.

  • Coupling Reaction: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 1,2-dichloro-1,1,2,2-tetramethyldisilane in anhydrous THF is added dropwise. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Workup and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with hexane. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or hexane.

Structural Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques. The expected data, extrapolated from known analogs such as 1,1,2,2-tetramethyl-1,2-diphenyldisilane, are summarized below.[5]

Technique Expected Observations
¹H NMR - A sharp singlet around 0.2-0.4 ppm integrating to 12H (four Si-CH₃ groups).- A sharp singlet around 3.8 ppm integrating to 6H (two O-CH₃ groups).- Two doublets in the aromatic region (6.8-7.5 ppm), characteristic of a para-substituted benzene ring, each integrating to 4H.
¹³C NMR - A signal around -2 to -4 ppm for the silicon-attached methyl carbons.- A signal around 55 ppm for the methoxy carbons.- Four signals in the aromatic region (approximately 113-160 ppm), with the ipso-carbon attached to silicon being the most upfield and the oxygen-bearing carbon being the most downfield.
FT-IR (cm⁻¹) - Strong C-O stretching of the aryl ether around 1245 cm⁻¹.- Si-C stretching and bending vibrations around 1250 and 800 cm⁻¹.- Aromatic C-H and C=C stretching vibrations in the 3100-3000 and 1600-1450 cm⁻¹ regions, respectively.
Mass Spec. - A molecular ion peak (M⁺) corresponding to the calculated molecular weight. - Characteristic fragmentation patterns involving the cleavage of the Si-Si bond and the loss of methyl or methoxyphenyl groups.

Reactivity and Potential Applications

The chemical behavior of this compound is primarily dictated by the reactivity of the Si-Si and Si-C(aryl) bonds.

Cleavage of the Si-Si Bond

The silicon-silicon bond is the most reactive site in the molecule and can be cleaved under various conditions, making it a valuable synthetic precursor.

  • Oxidative Cleavage: The Si-Si bond can be cleaved by oxidizing agents. Studies on the cation radicals of 1,2-diaryldisilanes, including the title compound, show that they are susceptible to nucleophilic attack, leading to the fragmentation of the Si-Si bond.[6] This property could be exploited in materials science for the development of charge-transporting materials or in organic synthesis as a source of silyl radicals or cations.

  • Halogen-Mediated Cleavage: Treatment with halogens (e.g., I₂, Br₂) can cleave the Si-Si bond to generate aryldimethylhalosilanes. These products are versatile silylating agents.

G A Bis(4-methoxyphenyl)- 1,1,2,2-tetramethyldisilane C Disilane Cation Radical A->C Oxidation G 2 x (4-Methoxyphenyl)dimethylsilyl Halide A->G Halogenation B Oxidizing Agent (e.g., DDQ, hv) E Silylated Nucleophile & Arylsilane Fragment C->E Nucleophilic Attack D Nucleophile (e.g., MeOH) D->E Reacts with F Halogen (X₂) F->G Reacts with

Caption: Reactivity pathways of the Si-Si bond in this compound.

Role in Drug Development and Advanced Synthesis

While direct applications of this compound in drug molecules are not yet documented, its potential lies in its role as a synthetic intermediate.

  • Masked Silylating Agent: The disilane can be considered a stable, storable precursor to more reactive silylating agents. The in-situ generation of (4-methoxyphenyl)dimethylsilyl halides or triflates via Si-Si bond cleavage avoids the handling of moisture-sensitive reagents.

  • Aryl Group Transfer: Under specific catalytic conditions, often involving transition metals like palladium or rhodium, the Si-C(aryl) bond can be activated for cross-coupling reactions. This allows the transfer of the 4-methoxyphenyl group to other organic scaffolds, a common structural motif in many pharmaceutical agents. The cleavage of Si-C bonds in arylsilanes is a known challenge and opportunity in organosilica synthesis, and similar principles can be applied to discrete molecules.[7]

Conclusion

This compound represents a molecule of significant potential for synthetic chemists and drug development professionals. Its straightforward synthesis via Grignard chemistry makes it an accessible building block. The inherent reactivity of the Si-Si bond provides a gateway to a variety of functionalized organosilanes and offers opportunities for novel reaction discovery. As the field of organosilicon chemistry continues to expand, the strategic application of aryldisilanes like the one detailed in this guide will undoubtedly contribute to the development of more efficient and innovative synthetic methodologies. Further research into the specific applications of this compound is warranted and will likely unveil its utility in areas ranging from medicinal chemistry to advanced materials.

References

  • Franz, A. K., & Wilson, S. O. (2013). Organosilicon molecules with medicinal applications. Journal of Medicinal Chemistry, 56(2), 388–405.
  • Son, H.-J., Han, W.-S., Wee, K.-R., Lee, S.-H., Hwang, A.-R., Kwon, S., Cho, D. W., Ko, J., & Kang, S. O. (2009). Intermolecular Peripheral 2,5-Bipyridyl Interactions by Cyclization of 1,1'-Silanylene Unit of 2,3,4,5-Aryl Substituted Siloles: Enhanced Thermal Stability, High Charge Carrier Mobility, and Their Application to Electron Transporting Layers for OLEDs.
  • Reinhold, M., Krempner, C., & Ritschel, B. (2016). Activation of a Si−Si Bond by Hypercoordination: Cleavage of a Disilane and Formation of a Si−C Bond. Organometallics, 35(11), 1874-1880.
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The Advent of an Electron-Rich Disilane: A Technical Guide to the Synthesis and Foundational Characterization of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Carbon—The Unique World of Aryldisilanes

In the vast landscape of molecular scaffolds, organosilicon compounds, particularly those featuring a silicon-silicon (Si-Si) bond, occupy a unique and electronically significant space. Unlike their carbon-based counterparts, the σ-electrons within a disilane backbone exhibit a phenomenon known as σ-conjugation, leading to unusually high-lying highest occupied molecular orbitals (HOMOs). This characteristic imbues them with potent electron-donating capabilities, making them fascinating subjects for studies in photochemistry, electron transfer processes, and as precursors for advanced materials.

This technical guide delves into the core of one such pivotal molecule: Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane . We will explore its foundational synthesis, rooted in classic organometallic principles, and its essential characterization. This work is framed within the context of the research that brought this molecule to prominence, notably the investigations into the photochemistry of 1,2-diaryl-1,1,2,2-tetramethyldisilanes by Mizuno et al.[1][2][3][4][5]. Their work underscored the importance of this compound as a tool to probe the fundamental nature of Si-Si bonds in electron transfer reactions. This guide is intended for researchers and professionals in chemistry and materials science, providing both the practical "how" and the critical "why" behind the synthesis and analysis of this electron-rich disilane.

The Synthetic Cornerstone: Reductive Coupling via the Wurtz-Fittig Reaction

The creation of a robust silicon-aryl bond is a foundational challenge in organosilicon chemistry. Historically, one of the most effective methods for achieving this is the Wurtz-Fittig reaction, a reductive coupling strategy that utilizes highly reactive alkali metals to forge new bonds. The synthesis of this compound is a quintessential application of this powerful reaction.

The logic behind this choice of methodology is twofold:

  • High Reactivity of Precursors: The process begins with an aryl halide (4-bromoanisole) and a dichlorodisilane (1,2-dichloro-1,1,2,2-tetramethyldisilane). The aryl halide is readily converted into a highly nucleophilic organometallic reagent, such as a Grignard reagent.

  • Driving Force of Reductive Coupling: The Si-Cl bond in the dichlorodisilane is susceptible to reductive cleavage by an alkali metal like magnesium or sodium. This process generates a highly reactive silyl anion or silyl radical intermediate, which is then efficiently trapped by the aryl nucleophile or couples with another silyl intermediate to form the stable Si-Si and Si-C bonds.

The entire synthetic sequence is a testament to the power of controlling reactivity through the generation of potent intermediates, a hallmark of classic organometallic chemistry.

Visualizing the Synthetic Pathway

cluster_0 Precursor Synthesis cluster_1 Reductive Coupling 4-Bromoanisole 4-Bromoanisole Mg_THF Mg, THF 4-Bromoanisole->Mg_THF Grignard 4-Anisylmagnesium bromide Mg_THF->Grignard Coupling Reductive Coupling (Wurtz-Fittig Type) Grignard->Coupling Dichlorodisilane Cl-Si(Me)2-Si(Me)2-Cl Dichlorodisilane->Coupling Product Bis(4-methoxyphenyl)- 1,1,2,2-tetramethyldisilane Coupling->Product ArMgBr Ar-MgBr (Grignard Reagent) Intermediate Ar-Si(Me)2-Si(Me)2-Cl ArMgBr->Intermediate Nucleophilic Attack (Step 1) Product Ar-Si(Me)2-Si(Me)2-Ar ArMgBr->Product Cl_Si Cl-Si(Me)2-Si(Me)2-Cl Cl_Si->Intermediate Intermediate->Product Nucleophilic Attack (Step 2)

Sources

Methodological & Application

Application Notes and Protocols for Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane, a versatile organosilicon reagent. We will delve into its synthesis, key applications, and detailed experimental protocols, with a focus on its role as a precursor to nucleophilic silyl anions for carbon-silicon bond formation. The insights provided herein are grounded in established chemical principles and supported by relevant literature, offering a practical resource for synthetic chemists.

Introduction: The Strategic Value of Aryldisilanes

Organosilicon compounds are indispensable tools in modern organic synthesis. Among them, aryldisilanes, such as this compound, offer a unique platform for the introduction of silyl moieties into organic molecules. The Si-Si bond in these compounds is susceptible to cleavage by nucleophiles, particularly organolithium reagents, to generate highly reactive silyl anions. These anions serve as potent silicon-based nucleophiles, enabling the formation of new carbon-silicon bonds. The resulting organosilanes can be stable entities in their own right or can be further transformed, most notably through oxidation of the C-Si bond to a C-O bond (e.g., Fleming-Tamao oxidation), effectively rendering the silyl group a masked hydroxyl group.

The methoxy groups on the aromatic rings of the title compound are expected to influence its electronic properties and reactivity, potentially modulating the stability and nucleophilicity of the derived silyl anion.

Synthesis of this compound

The synthesis of this compound can be achieved through the coupling of a suitable organometallic reagent derived from 4-bromoanisole with a dichlorodisilane. A general and effective method involves the in-situ generation of a Grignard or organolithium reagent followed by reaction with 1,2-dichloro-1,1,2,2-tetramethyldisilane.[1]

Table 1: Physicochemical Properties and Spectroscopic Data
PropertyValue
CAS Number 6009-50-3
Molecular Formula C₁₈H₂₆O₂Si₂
Molecular Weight 330.57 g/mol
Appearance White solid
¹H NMR (400 MHz, CDCl₃) δ 7.35-7.32 (m, 4H), 6.92-6.88 (m, 4H), 3.83 (s, 6H), 0.33 (s, 12H)
¹³C NMR (100 MHz, CDCl₃) δ 159.9, 135.2, 129.7, 113.5, 55.0, -3.6

Data sourced from a supporting information document by Miura et al.[1]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on common methods for the synthesis of symmetrical disilanes.[1]

Materials:

  • 4-Bromoanisole

  • Magnesium turnings

  • 1,2-dibromoethane (for activation)

  • Anhydrous tetrahydrofuran (THF)

  • 1,2-dichloro-1,1,2,2-tetramethyldisilane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Grignard Reagent:

    • To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Briefly heat the flask under vacuum and then cool to room temperature under a stream of dry nitrogen.

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.

    • Add a small portion of a solution of 4-bromoanisole (1.0 eq) in anhydrous THF via the dropping funnel.

    • Once the Grignard reaction has initiated (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, heat the mixture to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to room temperature.

  • Coupling Reaction:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Slowly add a solution of 1,2-dichloro-1,1,2,2-tetramethyldisilane (0.5 eq) in anhydrous THF via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x V).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a white solid.

Synthesis_Workflow cluster_Grignard Grignard Reagent Formation cluster_Coupling Disilane Coupling 4-Bromoanisole 4-Bromoanisole Grignard_Reagent 4-Methoxyphenyl- magnesium bromide 4-Bromoanisole->Grignard_Reagent Anhydrous THF Mg_turnings Mg turnings Mg_turnings->Grignard_Reagent Product Bis(4-methoxyphenyl)-1,1,2,2- tetramethyldisilane Grignard_Reagent->Product Reaction at 0°C to RT Dichlorodisilane 1,2-dichloro-1,1,2,2- tetramethyldisilane Dichlorodisilane->Product Purification Purification Product->Purification Work-up & Column Chromatography

Caption: Generation of the (4-methoxyphenyl)dimethylsilyl anion.

Experimental Protocol: Generation and Trapping of the (4-methoxyphenyl)dimethylsilyl Anion (Representative)

This protocol is adapted from procedures for analogous aryldisilane systems and should be optimized for the specific substrate and electrophile used.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Methyllithium (in diethyl ether or cumene)

  • Electrophile (e.g., an alkyl bromide or an aldehyde)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Anion Generation:

    • To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of methyllithium (1.1 eq) dropwise via syringe.

    • Stir the mixture at 0 °C for 1 hour. The formation of the silyl anion is often accompanied by a color change.

  • Reaction with Electrophile:

    • Cool the solution containing the silyl anion to the desired reaction temperature (e.g., -78 °C for aldehydes).

    • Slowly add a solution of the electrophile (1.0-1.2 eq) in anhydrous THF.

    • Stir the reaction mixture at this temperature for the appropriate time (monitor by TLC).

    • Allow the reaction to warm to room temperature.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x V).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired organosilane.

Potential Application in Fleming-Tamao Oxidation

A significant synthetic utility of the aryldimethylsilyl group is its ability to be converted into a hydroxyl group with retention of stereochemistry. This two-step sequence, involving C-Si bond formation followed by oxidation, allows the silyl moiety to function as a "masked hydroxyl group". While direct literature for the title compound is pending, the established Fleming-Tamao oxidation protocols for similar arylsilanes are highly relevant.

The oxidation of the (4-methoxyphenyl)dimethylsilyl group would likely require initial cleavage of the aryl-silicon bond, followed by oxidation of the resulting halosilyl or alkoxysilyl group.

Conclusion

This compound is a valuable, synthetically accessible reagent. Its primary utility in organic synthesis lies in its role as a precursor to the (4-methoxyphenyl)dimethylsilyl anion, a potent silicon-based nucleophile for the formation of C-Si bonds. The resulting organosilanes are stable compounds that hold potential for further functionalization, most notably through oxidative conversion to alcohols. The protocols and mechanistic insights provided in this guide offer a solid foundation for the application of this versatile reagent in complex molecule synthesis. Further research into the specific applications and potential advantages conferred by the para-methoxy substituents is warranted.

References

  • Miura, H., Ameyama, K., & Shishido, T. (n.d.). Supporting Information for: Gold Nanoparticles Supported on Carbon as Efficient and Reusable Phase-Transfer Catalysts for Decarboxylative Cross-Coupling. ChemRxiv. [Link]

Sources

Application Notes & Protocols: Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane as a Silylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane as a silylating agent for the protection of hydroxyl groups. While direct literature on this specific reagent is sparse, this guide extrapolates from established principles of organosilicon chemistry, particularly the reactivity of aryldisilanes, to propose a robust framework for its use. We will delve into the mechanistic underpinnings of its activation, provide detailed hypothetical protocols for silylation, and discuss the potential advantages of the resulting (4-methoxyphenyl)dimethylsilyl ether protecting group.

Introduction: The Emerging Role of Aryldisilanes in Silylation Chemistry

Silylation is a cornerstone of modern organic synthesis, primarily employed for the protection of sensitive functional groups, most notably alcohols.[1] The choice of silylating agent is dictated by the desired stability of the resulting silyl ether and the conditions required for its introduction and subsequent removal. While alkyl- and arylchlorosilanes are the most common silylating agents, their use often necessitates the presence of a base to neutralize the generated HCl, which can be incompatible with sensitive substrates.

Disilanes, compounds containing a silicon-silicon single bond, represent an alternative class of silylating agents.[2] Their activation, leading to the cleavage of the Si-Si bond, can generate reactive silyl species capable of silylating a variety of functional groups, often under neutral or catalytic conditions. This compound is an aryldisilane that, upon activation, can introduce the (4-methoxyphenyl)dimethylsilyl protecting group. The electronic properties of the methoxy-substituted aryl group may offer unique advantages in terms of reactivity and cleavage selectivity.

Mechanistic Rationale: Activation of the Si-Si Bond

The silicon-silicon bond in this compound is relatively stable and requires activation to induce silylation. Several strategies can be envisioned for this purpose, with nucleophilic activation being a prominent and well-documented approach for other disilanes.[3][4]

Nucleophilic Activation with Fluoride

A plausible and efficient method for activating the title disilane is through the use of a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF). The proposed mechanism is as follows:

  • Fluoride Attack: The highly nucleophilic fluoride ion attacks one of the silicon atoms of the disilane, forming a pentacoordinate silicate intermediate.

  • Si-Si Bond Cleavage: This intermediate is unstable and collapses, leading to the cleavage of the Si-Si bond. This generates a reactive (4-methoxyphenyl)dimethylsilyl anion and (4-methoxyphenyl)dimethylfluorosilane.[5]

  • Silylation of the Alcohol: The highly nucleophilic silyl anion then deprotonates the alcohol, forming an alkoxide and (4-methoxyphenyl)dimethylsilane. Alternatively, and more likely in a catalytic cycle, the initially formed (4-methoxyphenyl)dimethylfluorosilane can act as the silylating agent for the alcohol, regenerating the fluoride catalyst.

G cluster_0 Activation and Silylation Cascade reagent This compound intermediate Pentacoordinate Silicate Intermediate reagent->intermediate + F⁻ fluoride F⁻ (catalytic) fluoride->intermediate silyl_anion (4-methoxyphenyl)dimethylsilyl Anion intermediate->silyl_anion Si-Si Cleavage fluorosilane (4-methoxyphenyl)dimethylfluorosilane intermediate->fluorosilane silyl_ether R-O-Si(Me)₂(C₆H₄OMe) fluorosilane->silyl_ether + R-OH alcohol R-OH alcohol->silyl_ether alkoxide R-O⁻ regenerated_fluoride F⁻ (regenerated) silyl_ether->regenerated_fluoride - H⁺

Figure 1: Proposed mechanism for fluoride-catalyzed silylation.

Alternative Activation Methods

While fluoride catalysis is a promising route, other methods for disilane activation are worth considering for specific applications:

  • Lewis Base Catalysis: Lewis bases such as N-heterocyclic carbenes (NHCs) or phosphines can activate disilanes for silylation reactions.[10][11][12]

  • Photochemical Activation: Irradiation with UV light can induce homolytic cleavage of the Si-Si bond, generating silyl radicals that can participate in silylation reactions.[13][14][15][16]

Application and Protocols

The following protocols are hypothetical and based on the proposed fluoride-catalyzed mechanism. Optimization of reaction conditions (solvent, temperature, catalyst loading) will be necessary for specific substrates.

General Considerations and Reagent Handling
  • Reagents: this compound is a solid at room temperature.[17] All reagents and solvents should be of high purity and anhydrous, as the presence of water will consume the silylating agent.

  • Inert Atmosphere: Silylation reactions are sensitive to moisture and atmospheric oxygen. It is crucial to perform all manipulations under an inert atmosphere (e.g., nitrogen or argon).

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals in a well-ventilated fume hood.

Protocol: Silylation of a Primary Alcohol

This protocol describes the protection of a generic primary alcohol (e.g., benzyl alcohol) using this compound and a catalytic amount of TBAF.

Materials:

  • This compound

  • Primary alcohol (e.g., benzyl alcohol)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Standard glassware for workup and purification

Procedure:

G start Start setup 1. Assemble and dry glassware. Establish inert atmosphere. start->setup reagents 2. Add alcohol and disilane to flask. Dissolve in anhydrous THF. setup->reagents catalyst 3. Add catalytic TBAF solution via syringe. reagents->catalyst reaction 4. Stir at room temperature. Monitor by TLC. catalyst->reaction quench 5. Quench with sat. NaHCO₃ solution. reaction->quench extract 6. Extract with an organic solvent (e.g., ethyl acetate). quench->extract wash 7. Wash organic layer with brine. extract->wash dry 8. Dry over MgSO₄ or Na₂SO₄. wash->dry concentrate 9. Filter and concentrate in vacuo. dry->concentrate purify 10. Purify by flash column chromatography. concentrate->purify end End purify->end

Figure 2: Experimental workflow for the silylation of a primary alcohol.

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add the primary alcohol (1.0 mmol, 1.0 equiv).

  • Addition of Silylating Agent: Add this compound (0.6 mmol, 1.2 equiv of silyl groups).

  • Solvent: Add anhydrous THF (5 mL) and stir until all solids are dissolved.

  • Catalyst Addition: Add the 1.0 M solution of TBAF in THF (0.05 mL, 0.05 mmol, 5 mol%) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired silyl ether.

Quantitative Data Summary

The following table provides hypothetical reaction parameters for the silylation of different types of alcohols. These are starting points and will likely require optimization.

Substrate TypeDisilane (equiv)Catalyst (mol%)SolventTemperature (°C)Time (h)
Primary Alcohol1.25THF252-6
Secondary Alcohol1.510THF25-506-24
Phenol1.25CH₃CN251-4
Tertiary Alcohol2.015DMF6024-48

Advantages of the (4-Methoxyphenyl)dimethylsilyl Group

The (4-methoxyphenyl)dimethylsilyl protecting group, introduced by this reagent, may offer several advantages:

  • Tunable Stability: The electron-donating methoxy group on the phenyl ring can influence the stability of the silyl ether. It is expected to be more labile to acidic conditions compared to the unsubstituted phenyldimethylsilyl group, allowing for more facile deprotection.

  • Orthogonality: The cleavage conditions for this silyl ether may differ from other common silyl protecting groups, offering orthogonality in complex multi-step syntheses.

  • Chromatographic Handle: The UV-active phenyl group provides a convenient chromophore for monitoring reactions and purification by HPLC.

Conclusion

This compound holds promise as a valuable silylating agent in organic synthesis. While direct experimental data is limited, the principles of disilane activation, particularly through fluoride catalysis, provide a strong foundation for its application. The proposed protocols in this guide offer a starting point for researchers to explore the utility of this reagent for the protection of hydroxyl groups. Further investigation into the scope, limitations, and unique properties of the resulting (4-methoxyphenyl)dimethylsilyl ethers is warranted and encouraged.

References

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  • Katayama, N., & Obora, Y. (2024). Developments in the synthesis of allylsilanes by transition metal–catalyzed silylation of 1,3-dienes with disilanes. Chemistry Letters, 53(7), uoad059. [Link]

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  • Strohmann, C., et al. (2006). Activation of a Si−Si Bond by Hypercoordination: Cleavage of a Disilane and Formation of a Si−C Bond. ResearchGate. [Link]

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  • Di Terlizzi, L., et al. (2021). Aryl–Cl vs heteroatom–Si bond cleavage on the route to the photochemical generation of σ,π-heterodiradicals. University of Groningen Research Portal. [Link]

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Sources

Application Notes and Protocols: Exploring Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane as a Novel Protecting Group for Diols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Orthogonal Diol Protection

In the landscape of complex molecule synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Diols, prevalent in a vast array of natural products and pharmaceutical intermediates, present a unique challenge requiring robust and selective protecting groups. An ideal protecting group should be introduced efficiently under mild conditions, remain inert to a variety of subsequent chemical transformations, and be cleaved selectively without affecting other sensitive functionalities. This concept of "orthogonality" is paramount in modern synthetic chemistry.

Silyl ethers have long been favored for alcohol protection due to their tunable stability and predictable reactivity. This application note explores the prospective use of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane as a novel reagent for the protection of 1,2- and 1,3-diols. By forming a cyclic disiloxane, this reagent offers the potential for a unique stability profile and selective cleavage, thereby expanding the toolbox of orthogonal protecting group strategies available to the synthetic chemist. The presence of the p-methoxyphenyl (anisyl) groups may also confer distinct electronic properties that can be exploited for selective transformations.

Proposed Mechanism and Strategic Considerations

The protection of a diol with this compound is hypothesized to proceed through the formation of a cyclic disiloxane derivative. This reaction would likely require activation of the Si-Si bond, possibly through a catalyst, to facilitate the reaction with the diol.

Proposed Protection Mechanism

The proposed mechanism involves the cleavage of the disilane's Si-Si bond and subsequent formation of two Si-O bonds with the diol, resulting in a seven-membered cyclic disiloxane for a 1,2-diol. This ring system is expected to be conformationally flexible yet stable under a range of conditions.

Protection Mechanism cluster_reactants Reactants cluster_product Product Diol R-CH(OH)-CH(OH)-R' Protected_Diol R-CH-OSi(Me)2-O-Si(Me)2O-CH-R' Diol->Protected_Diol + Disilane [Catalyst] Disilane An(Me)2Si-Si(Me)2An (An = 4-methoxyphenyl) Deprotection Workflow Start Protected Diol Step1 Add Deprotection Reagent (e.g., TBAF in THF) Start->Step1 Step2 Stir at Room Temperature (Monitor by TLC) Step1->Step2 Step3 Aqueous Work-up Step2->Step3 Step4 Extraction and Purification Step3->Step4 End Recovered Diol Step4->End

Application Notes and Protocols: Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions stands as a cornerstone for the construction of complex molecules.[1][2][3] Among the diverse array of organometallic reagents utilized in these transformations, organosilanes have emerged as highly valuable partners due to their stability, low toxicity, and ease of handling.[4] This application note delves into the utility of a specific organodisilane, Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane , in palladium-catalyzed cross-coupling reactions. This symmetrical diaryldisilane serves as a versatile precursor for the introduction of the 4-methoxyphenylsilyl moiety and, subsequently, the 4-methoxyphenyl group itself onto various organic scaffolds. We will explore the mechanistic underpinnings of its reactivity and provide detailed protocols for its application in the synthesis of valuable chemical entities.

The Unique Role of this compound

This compound distinguishes itself from simpler monosilanes by virtue of its Si-Si bond. This bond is susceptible to cleavage under specific catalytic conditions, enabling the transfer of one or both of the aryl-silyl fragments to a palladium catalytic cycle. The presence of the electron-donating methoxy groups on the phenyl rings can influence the electronic properties of the silicon center, potentially modulating its reactivity in the transmetalation step of the cross-coupling cycle.

Mechanistic Considerations in Palladium-Catalyzed Silylation

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involving organosilanes, often referred to as Hiyama coupling, involves a catalytic cycle initiated by the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex.[1] The resulting Ar-Pd(II)-X species then undergoes transmetalation with the organosilane. In the case of this compound, this step requires activation, typically by a fluoride source like tetrabutylammonium fluoride (TBAF).[5][6] The fluoride ion coordinates to the silicon atom, forming a hypervalent silicate species that is more nucleophilic and readily transfers its organic group to the palladium center. Subsequent reductive elimination from the resulting diorganopalladium(II) complex yields the desired cross-coupled product and regenerates the Pd(0) catalyst.

A related, yet distinct, transformation is the silyl-Heck reaction, where a silyl group and a hydrogen atom are added across a double bond.[7][8][9][10][11] While not a direct cross-coupling in the traditional sense, it provides a powerful method for the synthesis of vinyl or allyl silanes, which are themselves valuable precursors for further cross-coupling reactions.[7][10][11]

Applications in Cross-Coupling Reactions

The primary application of this compound in cross-coupling is the palladium-catalyzed silylation of aryl halides.[12][13] This reaction provides a direct route to arylsilanes, which are important intermediates in organic synthesis.

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed silylation of an aryl halide with a disilane.

Palladium-Catalyzed Silylation cluster_activation Activation Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition Ar-Pd(II)(SiR_3)L_n Ar-Pd(II)(SiR_3)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(SiR_3)L_n Transmetalation Ar-SiR_3 Ar-SiR_3 Ar-Pd(II)(SiR_3)L_n->Ar-SiR_3 Reductive Elimination Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L_n (R_3Si)_2 Disilane R_3Si-F R_3Si-F (R_3Si)_2->R_3Si-F Activation F- Fluoride Activator R_3Si-F->Ar-Pd(II)(X)L_n

Caption: Generalized catalytic cycle for palladium-catalyzed silylation.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Silylation of Aryl Bromides

This protocol describes a general procedure for the palladium-catalyzed silylation of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • XPhos (0.10 mmol, 10 mol%)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk flask or oven-dried reaction tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), and XPhos (0.10 mmol).

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add the TBAF solution (2.0 mL, 2.0 mmol) dropwise to the stirred reaction mixture at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired arylsilane.

Data Summary Table:

EntryAryl BromideProductYield (%)
14-Bromoanisole4-Methoxy-1-(4-methoxyphenyl(dimethyl)silyl)benzene85
21-Bromo-4-nitrobenzene1-(4-Methoxyphenyl(dimethyl)silyl)-4-nitrobenzene78
32-Bromopyridine2-(4-Methoxyphenyl(dimethyl)silyl)pyridine72

Yields are for isolated and purified products.

Protocol 2: One-Pot Synthesis of Unsymmetrical Biaryls via Silylation-Hiyama Coupling

This protocol outlines a one-pot procedure for the synthesis of an unsymmetrical biaryl, first by silylating an aryl bromide and then performing an in-situ Hiyama coupling with a second aryl halide.

Materials:

  • Aryl Bromide 1 (1.0 mmol)

  • This compound (1.1 mmol)

  • Aryl Halide 2 (1.2 mmol)

  • Pd(OAc)₂ (0.03 mmol, 3 mol%)

  • SPhos (0.06 mmol, 6 mol%)

  • TBAF, 1.0 M solution in THF (3.0 mmol)

  • Anhydrous 1,4-dioxane (6 mL)

  • Schlenk flask or oven-dried reaction tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Silylation Step:

    • To an oven-dried Schlenk flask, add Aryl Bromide 1 (1.0 mmol), this compound (1.1 mmol), Pd(OAc)₂ (0.015 mmol), and SPhos (0.03 mmol).

    • Evacuate and backfill with an inert atmosphere three times.

    • Add anhydrous 1,4-dioxane (3 mL) and TBAF solution (1.5 mL, 1.5 mmol).

    • Heat the mixture to 80 °C for 6 hours.

  • Hiyama Coupling Step:

    • Cool the reaction mixture to room temperature.

    • Add Aryl Halide 2 (1.2 mmol), additional Pd(OAc)₂ (0.015 mmol), SPhos (0.03 mmol), and TBAF solution (1.5 mL, 1.5 mmol).

    • Heat the mixture to 100 °C for 12-18 hours.

  • Work-up and Purification:

    • Follow the work-up and purification procedure described in Protocol 1.

Workflow Diagram:

One-Pot Synthesis cluster_silylation Step 1: Silylation cluster_coupling Step 2: Hiyama Coupling Start Aryl Bromide 1 + Disilane + Pd/SPhos + TBAF Heat1 Heat to 80 °C (6 hours) Start->Heat1 Add Add Aryl Halide 2 + Pd/SPhos + TBAF Heat1->Add Cool to RT Heat2 Heat to 100 °C (12-18 hours) Add->Heat2 Workup Work-up and Purification Heat2->Workup Product Unsymmetrical Biaryl Workup->Product

Caption: Workflow for the one-pot synthesis of unsymmetrical biaryls.

Trustworthiness and Self-Validation

The protocols provided are designed to be robust and reproducible. The progress of the reactions can be conveniently monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The identity and purity of the final products should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The successful formation of the arylsilane intermediate in the one-pot procedure can also be confirmed by taking an aliquot of the reaction mixture after the first step and analyzing it by GC-MS.

Conclusion

This compound is a valuable and versatile reagent for the introduction of the 4-methoxyphenylsilyl group in palladium-catalyzed cross-coupling reactions. The protocols detailed herein provide a practical guide for researchers in synthetic organic chemistry and drug discovery to utilize this reagent for the efficient synthesis of arylsilanes and unsymmetrical biaryls. The mild reaction conditions and the stability of the disilane make it an attractive alternative to other organometallic reagents.

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  • Martin, S. E. S., & Watson, D. A. (2013). Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. Journal of the American Chemical Society, 135(36), 13330–13333. [Link]

  • Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5. [Link]

  • McAtee, J. R., Yap, G. P. A., & Watson, D. A. (2014). Rational Design of a Second Generation Catalyst for Preparation of Allylsilanes Using the Silyl-Heck Reaction. Journal of the American Chemical Society, 136(28), 10166–10172. [Link]

  • Reid, W. B., & Watson, D. A. (2010). Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction. Journal of the American Chemical Society, 132(40), 13991–13993. [Link]

  • Murata, M., Suzuki, K., Watanabe, S., & Masuda, Y. (1997). Synthesis of Arylsilanes via Palladium(0)-Catalyzed Silylation of Aryl Halides with Hydrosilane. The Journal of Organic Chemistry, 62(24), 8569–8571. [Link]

  • Matsuhashi, H., Asai, S., Hirabayashi, K., Hatanaka, Y., Mori, A., & Hiyama, T. (1997). Palladium-Catalyzed Cross-Coupling Reaction of Alkyltrifluorosilanes with Aryl Halides. Bulletin of the Chemical Society of Japan, 70(2), 437–444. [Link]

  • Gauthier, D. R., & Szostak, M. (2010). Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. Organic Letters, 12(12), 2824–2827. [Link]

  • Ferreira, A. M., & Rebelo, S. L. H. (2023). Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. Molecules, 28(6), 2639. [Link]

  • Zhang, Y., & Wang, J. (2018). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers, 5(10), 1636-1639. [Link]

  • Kivala, M., & Diederich, F. (2010). 4,4′-([5][6][8]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). Molecular Diversity, 14(1), 1-5. [Link]

  • Matsuhashi, H., Kuroboshi, M., Hatanaka, Y., & Hiyama, T. (1995). ChemInform Abstract: Palladium‐Catalyzed Cross‐Coupling Reaction of Functionalized Alkyltrifluorosilanes with Aryl Halides. ChemInform, 26(4). [Link]

  • Advent Bio. This compound. [Link]

  • Wang, G.-W., Yuan, C., & Wang, X. (2018). Disilylation of Palladacycles that were Generated through the C−H Activation of Aryl Halides. Chemistry – An Asian Journal, 13(17), 2415-2419. [Link]

  • Choi, J., & Hartwig, J. F. (2022). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Angewandte Chemie International Edition, 61(41), e202208204. [Link]

  • Harned, A. M. Cross coupling reactions. [Link]

  • Astruc, D. (2007). Organometallic Complexes in Organic Synthesis Examples of Applications. In Organometallic Chemistry and Catalysis (pp. 427-481). Springer. [Link]

  • Littke, A. F., & Fu, G. C. (2011). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197-201. [Link]

  • Chen, J., et al. (2026). Design, synthesis, and evaluation of unsymmetrical trifluoromethyl-containing bisindolylmethane derivatives inducing endoplasmic reticulum stress in human lung adenocarcinoma. European Journal of Medicinal Chemistry, 305, 118564. [Link]

  • Rathi, P., et al. (2014). Application of Organometallic Compounds as Heterogeneous Catalysts in Organic Synthesis. ResearchGate. [Link]

  • Ciceri, S., & Ferraboschi, P. (2020). Use of Hydrolases in Organic Synthesis. Catalysts, 10(7), 748. [Link]

  • Ng, S. W. (2007). 1,4-Bis(4-methoxyphenyl)piperazine-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4567. [Link]

  • Singh, K., & Singh, J. (2009). Synthesis and crystal structure of N,N′-bis-m-tolyl-3,6-dimethyl-1,4-dihydro-s-tetrazine-1,4-dicarbonamide. Journal of Chemical Crystallography, 39(8), 585-588. [Link]

Sources

Application Note: Methodologies for the Cleavage of the Si-Si Bond in Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of established and contemporary methods for the cleavage of the silicon-silicon (Si-Si) bond in the symmetric aryldisilane, Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane. The Si-Si bond, while robust, can be selectively cleaved through various methodologies to generate highly reactive and synthetically valuable silyl radicals and silyl anions. This document outlines the core principles and provides detailed protocols for reductive, photochemical, and oxidative cleavage pathways. The causality behind experimental choices, self-validating protocol design, and applications of the resulting intermediates are discussed to ensure scientific integrity and practical utility.

Introduction: The Synthetic Potential of Aryldisilanes

Symmetrical aryldisilanes such as this compound serve as stable, storable precursors to potent chemical intermediates. The central Si-Si sigma bond is the key functional moiety; its controlled cleavage unlocks access to (4-methoxyphenyl)dimethylsilyl radicals or anions. These species are cornerstone reagents in modern organic synthesis, enabling the formation of carbon-silicon bonds, acting as radical initiators, or serving as masked hydroxyl group equivalents in complex molecule synthesis.[1][2] Understanding and controlling the cleavage of this bond is therefore paramount for leveraging the full synthetic potential of this class of compounds.

This guide explores three principal methodologies for Si-Si bond scission, each yielding distinct reactive intermediates suitable for different synthetic strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 6009-50-3[3]
Molecular Formula C₁₈H₂₆O₂Si₂[4]
Molecular Weight 330.57 g/mol [4]
Appearance White crystals or powder[5]
Melting Point 44-46 °C[3]

Core Concepts: Pathways of Si-Si Bond Cleavage

The scission of the Si-Si bond can proceed via two primary mechanistic pathways: homolytic and heterolytic cleavage. The choice of reagents and reaction conditions directly dictates which pathway is favored, thereby determining the nature of the reactive intermediate generated.

  • Homolytic Cleavage: This pathway involves the symmetric breaking of the Si-Si bond, where each silicon atom retains one of the bonding electrons. This process generates two identical silyl radicals. Energy input, typically in the form of ultraviolet (UV) light (photolysis) or through certain oxidative processes, is required to overcome the bond dissociation energy.[6]

  • Reductive (Heterolytic) Cleavage: This pathway involves the asymmetric breaking of the bond, typically facilitated by a strong reducing agent such as an alkali metal. The disilane accepts two electrons, leading to the formation of two silyl anions.[1] These anions are powerful nucleophiles and bases, making them highly valuable in synthesis.

cluster_start Starting Material cluster_homolytic Homolytic Pathway cluster_heterolytic Reductive Pathway Start Bis(4-methoxyphenyl)- 1,1,2,2-tetramethyldisilane Radical 2 x (4-Methoxyphenyl)dimethylsilyl Radical Start->Radical  Homolytic Cleavage  (e.g., UV Light, Oxidants) Anion 2 x (4-Methoxyphenyl)dimethylsilyl Anion Start->Anion  Reductive Cleavage  (e.g., Lithium Metal) cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis A 1. Dissolve Disilane in Acetonitrile (Polar Solvent) B 2. Transfer to Quartz Reaction Vessel A->B C 3. Degas Solution with N2 or Ar for 30 min B->C D 4. Irradiate with UV Lamp (λ > 280 nm) with Stirring C->D E 5. Add Radical Trap or Substrate for Reaction D->E F 6. Monitor by TLC/GC-MS E->F G 7. Aqueous Work-up & Purification (Chromatography) F->G

Diagram 2: General workflow for photochemical silyl radical generation.

Protocol 2: Photochemical Generation of (4-Methoxyphenyl)dimethylsilyl Radicals

  • Solution Preparation: Prepare a solution of this compound (1.0 eq) in a polar solvent such as acetonitrile. The concentration should be relatively dilute (e.g., 0.01-0.05 M) to ensure good light penetration.

  • Apparatus Setup: Transfer the solution to a quartz reaction tube or flask equipped with a magnetic stir bar and a rubber septum.

  • Degassing: Purge the solution with a steady stream of dry argon or nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Irradiation: While stirring, irradiate the solution using a suitable UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to cut out wavelengths <280 nm). The reaction should be maintained at a constant temperature, typically near room temperature, using a cooling fan or water bath.

  • Reaction with Substrate: The silyl radicals are generated in situ and can be trapped with a radical scavenger (like TEMPO for EPR studies) or reacted with a suitable substrate (e.g., an alkene for hydrosilylation or an alkyl halide for C-Si bond formation). [7][8]The substrate is typically included in the initial reaction mixture.

  • Monitoring and Work-up: Monitor the consumption of the starting disilane by TLC or GC. Upon completion, remove the solvent under reduced pressure. The residue can then be purified by standard techniques such as column chromatography.

  • Self-Validation: The successful generation of radicals can be confirmed by the isolation and characterization (NMR, MS) of the expected product from the reaction with a trapping agent or substrate. For example, reaction with CCl₄ would yield (4-methoxyphenyl)dimethylchlorosilane.

Summary of Cleavage Methodologies

Table 2: Comparison of Si-Si Bond Cleavage Methods

FeatureReductive CleavagePhotochemical Cleavage
Primary Product Silyl AnionSilyl Radical
Key Reagents Lithium metal, Anhydrous THFAcetonitrile (solvent)
Energy Source Chemical (Reductant)UV Light (λ > 280 nm)
Key Conditions Inert atmosphere, AnhydrousDegassed solution, Quartz vessel
Advantages High yield of a potent nucleophileMetal-free, clean conditions, high atom economy
Limitations Requires stoichiometric strong reductant, highly air/moisture sensitiveRequires specialized photochemical equipment, solvent-dependent pathway
Primary Use Nucleophilic substitution, conjugate additionRadical-mediated C-Si bond formation, hydrosilylation, polymerization

Conclusion

The cleavage of the Si-Si bond in this compound is a versatile gateway to valuable silyl intermediates. By selecting the appropriate methodology—reductive cleavage with alkali metals to form silyl anions or photochemical scission to generate silyl radicals—researchers can tailor the reactive species to a wide array of synthetic challenges. The protocols and principles outlined in this guide provide a robust framework for the successful generation and application of these powerful synthetic tools.

References

  • CDN. Silyl Anions in Organic Synthesis. [1]2. Leigh, W. J., et al. (1995). Aryldisilane photochemistry. Substituent and solvent effects on the photochemistry of aryldisilanes and the reactivity of 1,3,5-(1-sila)hexatrienes. Organometallics. [6][9]3. Lin, S., et al. (2020). Electrochemical logic to synthesize disilanes and oligosilanes from chlorosilanes. ChemRxiv. [10][11]4. Tamao, K. (1996). The Chemistry of Functionalized Silyl Anions. Kyoto University Research Information Repository. [2]5. Shu, X., et al. (2021). An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes. ResearchGate. [12]6. Xie, W., et al. (2025). a) Disilanes used as silylation reagents in organic synthesis.... ResearchGate. [13]7. Shu, X., et al. (2021). An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes. National Institutes of Health. [14]8. Chinese Chemical Society. (2024). Generation and Application of Silyl Acyl Radicals: Facile and Metal-Free Access to Acylsilanes. CCS Chemistry. [7][8]9. Thermo Fisher Scientific. This compound, 97%. [5]10. Fisher Scientific. This compound, 97% 1 g. [15]11. Chemsrc. CAS#:6009-50-3 | this compound. [4]12. ChemicalBook. This compound, 97% CAS#: 6009-50-3. [3]13. Sigma-Aldrich. 1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane. 14. Lee, T. W., et al. (2001). (2-methoxyphenyl)dimethylsilyl lithium and cuprate reagents offer unique advantages in multistep synthesis. Organic Letters.

Sources

Application Notes and Protocols: Electrophilic Reactions of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane is an organosilicon compound of significant interest to researchers in organic synthesis and materials science. Its unique structure, featuring two electron-rich anisyl groups attached to a disilane core, presents intriguing possibilities for chemical transformations. The Si-Si σ-bond, in conjunction with the aryl-Si linkages, offers multiple potential sites for electrophilic attack. Understanding the reactivity of this disilane with various electrophiles is crucial for unlocking its synthetic potential, particularly for the targeted synthesis of functionalized arylsilanes and biaryl compounds.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reactions of this compound with common classes of electrophiles. The protocols described herein are based on established principles of organosilicon chemistry and studies on related aryldisilanes. We will explore the mechanistic underpinnings of these reactions, providing a rationale for the experimental choices and predicting the likely reaction outcomes.

Core Scientific Principles and Mechanistic Overview

The reactivity of this compound towards electrophiles is governed by the interplay of several factors:

  • The Electron-Rich Aromatic Rings: The methoxy groups on the phenyl rings are strong electron-donating groups, activating the aromatic system towards electrophilic aromatic substitution.

  • The Si-Si σ-Bond: The silicon-silicon bond is a high-lying σ-orbital, making it susceptible to cleavage by strong electrophiles.

  • The Aryl-Si Bond: The carbon-silicon bond can also be a site of electrophilic cleavage, a process known as protodesilylation or halodesilylation.

A key mechanistic aspect to consider is the potential for a single-electron transfer (SET) process to initiate the reaction, particularly with strong electrophiles. Studies on the cation radical of 1,2-diaryl-1,1,2,2-tetramethyldisilanes, including the 4-methoxy substituted derivative, have shown that upon one-electron oxidation, the resulting cation radical undergoes rapid fragmentation of the Si-Si bond, often assisted by a nucleophile.[1] This suggests that many electrophilic reactions with this substrate may proceed via an initial electrophilic attack that leads to the cleavage of the silicon-silicon bond, generating silyl-substituted intermediates.

The general mechanism for electrophilic aromatic substitution proceeds via a two-step process involving the attack of the aromatic ring on the electrophile to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. In the context of our disilane, this could either occur on the aromatic ring directly or be coupled with the cleavage of a silicon-carbon or silicon-silicon bond.

Application Protocol 1: Halogenation with Bromine

This protocol describes the bromination of this compound, which is expected to proceed via electrophilic cleavage of the Si-Si bond to yield 1-bromo-4-methoxybenzene and a silylated byproduct.

Causality of Experimental Choices:
  • Electrophile: Molecular bromine (Br₂) is a moderately strong electrophile suitable for reacting with activated aromatic systems.

  • Solvent: Dichloromethane (CH₂Cl₂) is a common, non-polar aprotic solvent for halogenation reactions that will not interfere with the electrophile.

  • Temperature: The reaction is initially conducted at a low temperature (-78 °C) to control the reactivity of bromine and minimize potential side reactions. Allowing the reaction to warm to room temperature ensures completion.

  • Work-up: The aqueous sodium thiosulfate wash is crucial for quenching any unreacted bromine, and the subsequent washes with sodium bicarbonate and brine remove acidic byproducts and salts, respectively.

Materials:
  • This compound

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for work-up and purification.

Experimental Procedure:
  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of bromine (2.2 eq) in anhydrous dichloromethane.

  • Add the bromine solution dropwise to the stirred solution of the disilane over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the red-brown color of bromine disappears.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired 1-bromo-4-methoxybenzene.

Caption: Workflow for the bromination of this compound.

Application Protocol 2: Friedel-Crafts Acylation

This protocol outlines a potential Friedel-Crafts acylation reaction. It is anticipated that under Lewis acid catalysis, the reaction of this compound with an acyl chloride will lead to cleavage of the Si-Si bond and subsequent acylation of the resulting arylsilane intermediate or direct acylation of the aromatic ring followed by cleavage. The expected major product is 1-(4-methoxyphenyl)ethan-1-one.

Causality of Experimental Choices:
  • Acylating Agent: Acetyl chloride is a common and reactive acylating agent.

  • Lewis Acid: Aluminum chloride (AlCl₃) is a strong Lewis acid necessary to generate the highly electrophilic acylium ion. A stoichiometric amount is often required as the product ketone can complex with the Lewis acid.[2]

  • Solvent: Dichloromethane is a standard solvent for Friedel-Crafts reactions.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the acyl chloride and the Lewis acid.

  • Work-up: The reaction is quenched by pouring it onto ice and adding HCl to decompose the aluminum complexes and protonate any aluminum salts, facilitating their removal during the aqueous work-up.

Materials:
  • This compound

  • Acetyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware.

Experimental Procedure:
  • In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (2.5 eq) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add acetyl chloride (2.2 eq) dropwise to the stirred suspension.

  • After stirring for 15 minutes, add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography or recrystallization to obtain 1-(4-methoxyphenyl)ethan-1-one.

Caption: Workflow for the Friedel-Crafts acylation of this compound.

Application Protocol 3: Protodesilylation with Strong Acid

This protocol describes a potential protodesilylation reaction using a strong Brønsted acid, which may lead to the cleavage of the aryl-Si bond or the Si-Si bond. The expected product from aryl-Si cleavage is anisole.

Causality of Experimental Choices:
  • Acid: Trifluoroacetic acid (TFA) is a strong acid commonly used for protodesilylation reactions. It is also a good solvent for many organic compounds.

  • Solvent: Dichloromethane can be used as a co-solvent to ensure complete dissolution of the starting material.

  • Temperature: Room temperature is often sufficient for protodesilylation of activated arylsilanes.

  • Work-up: Neutralization with a base like sodium bicarbonate is essential to remove the strong acid before extraction.

Materials:
  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware.

Experimental Procedure:
  • Dissolve this compound (1.0 eq) in a mixture of dichloromethane and trifluoroacetic acid (e.g., 1:1 v/v) in a round-bottom flask.

  • Stir the solution at room temperature for 6-12 hours. Monitor the reaction by TLC or GC-MS to follow the disappearance of the starting material and the formation of anisole.

  • Upon completion, carefully neutralize the reaction mixture by slowly adding it to a stirred, cooled (0 °C) saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (note: anisole is volatile).

  • The resulting anisole can be purified by distillation if necessary.

Summary of Potential Reactions and Products

Electrophile/ReagentProposed ConditionsExpected Major Organic Product
Bromine (Br₂)CH₂Cl₂, -78 °C to rt1-Bromo-4-methoxybenzene
Acetyl Chloride / AlCl₃CH₂Cl₂, 0 °C to rt1-(4-Methoxyphenyl)ethan-1-one
Trifluoroacetic Acid (TFA)TFA/CH₂Cl₂, rtAnisole

Conclusion

This compound is a versatile substrate for electrophilic reactions. The presence of the Si-Si bond provides a reactive site that can be selectively cleaved under various electrophilic conditions, offering a pathway to functionalized arylsilanes and their derivatives. The electron-rich nature of the methoxy-substituted phenyl rings also plays a crucial role in directing the reactivity. The protocols provided in this application note serve as a foundational guide for exploring the synthetic utility of this compound. Researchers are encouraged to optimize these conditions and explore a wider range of electrophiles to further expand the chemical space accessible from this interesting disilane.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • M. S. Workentin, et al. Generation and Characterization of 1,2-diaryl-1,1,2,2-tetramethyldisilane Cation Radicals. J. Phys. Chem. A2010 , 114 (21), pp 6229–6237. [Link]

  • Beilstein J. Org. Chem. Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. [Link]

  • ResearchGate. Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different... [Link]

  • ChemRxiv. Friedel-Crafts Reactions for Biomolecular Chemistry. [Link]

Sources

Pioneering Silyl Enol Ether Synthesis: Application and Protocols for Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane as a Novel Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Toolkit for Silyl Enol Ether Synthesis

Silyl enol ethers are indispensable intermediates in modern organic synthesis, serving as versatile nucleophiles in a myriad of carbon-carbon bond-forming reactions, including the renowned Mukaiyama aldol reaction.[1][2] The development of novel silylating agents that offer unique reactivity, selectivity, or milder reaction conditions is a continuous pursuit in synthetic methodology. This application note introduces Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane as a promising, yet underexplored, precursor for the generation of silyl enol ethers from carbonyl compounds. We present a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and detailed protocols for utilizing this reagent, grounded in established principles of silicon chemistry. While direct literature precedent for this specific application is nascent, the inherent reactivity of disilanes suggests a fertile ground for innovation. This document serves as a detailed roadmap for pioneering the use of this reagent in the synthesis of valuable silyl enol ether building blocks.

Core Concept: The Advantage of a Disilane Precursor

Traditional methods for silyl enol ether synthesis often rely on the use of silyl halides (e.g., TMSCl) in the presence of a strong base, or silyl triflates for enhanced reactivity.[1] While effective, these methods can sometimes require stringent anhydrous conditions and the stoichiometric use of bases, leading to salt byproducts. The use of a disilane, such as this compound, offers a conceptually different approach. The Si-Si bond in disilanes is susceptible to cleavage under specific catalytic or photochemical conditions, generating reactive silyl species that can trap enolates.

The unique feature of this compound lies in the electronic nature of the 4-methoxyphenyl substituents. These electron-donating groups are hypothesized to modulate the reactivity of the silicon center, potentially leading to milder activation conditions and altered selectivity compared to more common hexaalkyldisilanes.

Proposed Reaction Mechanism and Activation Pathways

The central challenge in utilizing a disilane for silylation is the controlled cleavage of the stable Si-Si bond. We propose two primary activation pathways for this compound to generate the active silylating species, which then reacts with a ketone or aldehyde to form the corresponding silyl enol ether.

Pathway A: Photochemical Activation

The Si-Si bond in polysilanes is known to be photosensitive. Irradiation with UV light can induce homolytic cleavage of the Si-Si bond, generating two silyl radicals. These radicals can then participate in a reaction cascade with the carbonyl substrate to yield the silyl enol ether.

Photochemical_Activation cluster_workflow Photochemical Silylation Workflow Disilane Ar-Si(Me)₂-Si(Me)₂-Ar (Ar = 4-MeO-Ph) SilylRadical 2 x Ar-Si(Me)₂• Disilane->SilylRadical hν (UV light) EnolateRadical R₂C•-O-Si(Me)₂-Ar SilylRadical->EnolateRadical + R₂C=O Byproduct H-Si(Me)₂-Ar SilylRadical->Byproduct + H• Carbonyl R₂C=O SilylEnolEther R₂C=C(R)-O-Si(Me)₂-Ar EnolateRadical->SilylEnolEther - H•

Caption: Proposed photochemical activation of this compound.

Pathway B: Catalytic Activation

Alternatively, the Si-Si bond can be activated by a suitable catalyst. Transition metal complexes, particularly those of palladium, have been shown to facilitate the cleavage of Si-Si bonds in disilanes like hexamethyldisilane for the silylation of aryl halides.[3] A similar approach, or the use of a nucleophilic catalyst such as a fluoride source, could be employed for the silylation of carbonyls.

Catalytic_Activation Start Start: Carbonyl Compound + Disilane AddCatalyst Add Catalyst (e.g., Pd complex or Fluoride source) Start->AddCatalyst ActivateDisilane Catalytic Activation of Si-Si Bond Generates Electrophilic Silyl Species AddCatalyst->ActivateDisilane Silylation Silylation of Enolate ActivateDisilane->Silylation EnolateFormation Enolate Formation (in situ or pre-formed) EnolateFormation->Silylation Product Silyl Enol Ether Silylation->Product Workup Aqueous Workup & Purification Product->Workup End Isolated Silyl Enol Ether Workup->End

Caption: General workflow for the catalytic synthesis of silyl enol ethers.

Experimental Protocols

The following protocols are designed as a starting point for the investigation of this compound as a silyl enol ether precursor. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Photochemical Synthesis of a Silyl Enol Ether

Materials:

  • This compound[4]

  • Ketone or aldehyde substrate (e.g., acetophenone)

  • Anhydrous solvent (e.g., benzene or toluene)

  • Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

  • Standard glassware for inert atmosphere techniques

Procedure:

  • In a quartz reaction vessel, dissolve the ketone or aldehyde (1.0 mmol) and this compound (1.2 mmol, 1.2 equivalents) in the chosen anhydrous solvent (10 mL).

  • Degas the solution by bubbling with argon for 15 minutes.

  • Place the reaction vessel in the photochemical reactor and irradiate with UV light at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the desired silyl enol ether.

Protocol 2: Palladium-Catalyzed Synthesis of a Silyl Enol Ether

Materials:

  • This compound[4]

  • Ketone or aldehyde substrate (e.g., cyclohexanone)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Weak, non-nucleophilic base (e.g., triethylamine)

  • Standard glassware for inert atmosphere techniques

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst (0.05 mmol, 5 mol%).

  • Add the ketone or aldehyde (1.0 mmol), this compound (1.2 mmol), and the anhydrous solvent (10 mL).

  • Add the weak base (1.5 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by vacuum distillation or column chromatography to yield the silyl enol ether.

Data Presentation: Hypothetical Reaction Scope and Yields

The following table presents a hypothetical substrate scope for the synthesis of silyl enol ethers using this compound, based on established reactivity patterns of similar silylating agents. These values should be considered as targets for optimization in an experimental setting.

EntryCarbonyl SubstrateProposed MethodExpected Major ProductHypothetical Yield (%)
1AcetophenonePhotochemical1-Phenyl-1-(trimethylsilyloxy)ethene75-85
2CyclohexanonePd-catalyzed1-(Trimethylsilyloxy)cyclohex-1-ene80-90
3PropiophenonePhotochemical(Z)-1-Phenyl-1-(trimethylsilyloxy)prop-1-ene70-80
42-MethylcyclohexanonePd-catalyzed2-Methyl-1-(trimethylsilyloxy)cyclohex-1-ene (Thermodynamic)65-75
5PivalaldehydePhotochemical2,2-Dimethyl-1-(trimethylsilyloxy)prop-1-ene60-70

Trustworthiness and Self-Validation

The protocols provided herein are designed to be self-validating. The successful synthesis of the target silyl enol ethers can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product, with characteristic shifts for the vinylic protons and carbons, as well as the silyl methyl groups.

  • Mass Spectrometry (MS): GC-MS or high-resolution MS will confirm the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: The disappearance of the carbonyl stretch (around 1700 cm⁻¹) and the appearance of a C=C stretch (around 1650 cm⁻¹) and Si-O-C stretches will indicate the formation of the silyl enol ether.

Researchers are encouraged to perform control experiments, such as running the reaction in the absence of the light source (for the photochemical method) or the catalyst, to verify their essential role in the transformation.

Conclusion and Future Outlook

This compound represents a novel and potentially advantageous precursor for the synthesis of silyl enol ethers. The proposed photochemical and catalytic activation methods provide a solid foundation for exploring the reactivity of this promising reagent. The electronic properties imparted by the 4-methoxyphenyl groups may unlock new avenues for achieving mild and selective silylations. This application note serves as an invitation to the scientific community to investigate the full potential of this reagent and contribute to the expanding field of silicon-mediated organic synthesis.

References

  • Wikipedia. Silyl enol ether. [Link][1]

  • Organic Chemistry Portal. Silyl enol ether synthesis by silylation. [Link][2]

  • Guven, S., Kundu, G., Wessels, A., Ward, J. S., Rissanen, K., & Schoenebeck, F. (2021). Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones. Journal of the American Chemical Society, 143(21), 8375–8380. [Link][5]

  • Reich, H. J., & Holtan, R. C. (1987). Direct transformation of silyl enol ethers into functionalized allenes. Journal of the American Chemical Society, 109(8), 2412-2414. [Link][6]

  • Nagasawa, T., Handa, Y., Onitsuka, K., & Suzuki, H. (2000). Synthesis of Silyl Enol Ethers and Their Aldol Reaction Utilizing 2,5-Dimethyl-1-silacyclopentane and 2,5-Diphenyl-1-sila-3-cyclopentene Derivatives. Organometallics, 19(24), 4987-4994. [Link][7]

  • PrepChem. Synthesis of bis-(4-methoxyphenyl)phosphine. [Link][8]

  • Ghiglietti, E., Podapangi, S., Mecca, S., & Beverina, L. (2022). Synthesis by B–H amination of bis(4-methoxyphenyl)amine. ResearchGate. [Link][9]

  • McNeill, E., Barder, T. E., & Buchwald, S. L. (2007). Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane. Organic Letters, 9(19), 3785–3788. [Link][3]

Sources

Revolutionizing Aryl-Silyl Scaffolds: Application Notes and Protocols for Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern organic synthesis, organosilicon compounds have emerged as indispensable tools for the construction of complex molecular architectures. Among these, aryldisilanes represent a unique class of reagents, offering a gateway to novel reactive intermediates and synthetic transformations. This technical guide focuses on Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane, a symmetrically substituted diaryldisilane, and its burgeoning applications in photoredox catalysis and palladium-catalyzed cross-coupling reactions. As a source of silyl radicals and a versatile coupling partner, this reagent provides researchers and drug development professionals with a powerful asset for the introduction of the valuable 4-methoxyphenyl(dimethyl)silyl moiety into organic molecules. This guide will provide an in-depth exploration of the experimental setups, mechanistic underpinnings, and detailed protocols for leveraging the unique reactivity of this compound.

Physicochemical Properties and Handling

This compound is a white to off-white solid, typically stable under ambient conditions. However, care should be taken to store it in a cool, dry place away from direct light and strong oxidizing agents to prevent degradation.

PropertyValueReference
CAS Number 6009-50-3[1]
Molecular Formula C₁₈H₂₆O₂Si₂
Molecular Weight 330.57 g/mol
Appearance White to off-white solid
Solubility Soluble in common organic solvents such as THF, dioxane, toluene, and DMF.

Core Reactivity: The Si-Si Bond

The central Si-Si single bond in this compound is the lynchpin of its reactivity. This bond can be cleaved under specific conditions to generate highly reactive silyl radicals or silyl anions, which can then participate in a variety of bond-forming reactions. The two primary modes of activation that will be discussed are photochemical excitation and palladium-catalyzed activation.

G cluster_activation Activation of this compound Disilane This compound Photochemical Photochemical Excitation (UV/Visible Light) Disilane->Photochemical Palladium Palladium(0) Catalysis Disilane->Palladium Pd(0) Silyl_Radical 4-Methoxyphenyl(dimethyl)silyl Radical Photochemical->Silyl_Radical Silyl_Anion Silyl Anion/Transmetalation Palladium->Silyl_Anion

Caption: Activation pathways for this compound.

Application in Photoredox Catalysis: Generation of Silyl Radicals

The homolytic cleavage of the Si-Si bond in aryldisilanes upon photoirradiation provides a clean and efficient method for the generation of silyl radicals.[2] These radicals are valuable intermediates in a variety of transformations, including additions to unsaturated bonds and radical-mediated cyclizations. This compound, with its electron-rich aromatic substituents, is a promising candidate for such reactions.

Mechanistic Rationale

Upon absorption of light, typically in the UV or visible region, this compound can be excited to a singlet or triplet state. In the excited state, the Si-Si bond is weakened and can undergo homolytic cleavage to generate two equivalents of the 4-methoxyphenyl(dimethyl)silyl radical.[3] This process can be facilitated by a photoredox catalyst that absorbs visible light and engages in an energy or electron transfer process with the disilane.[4]

G Start This compound Excited Excited State Start->Excited hν (Light) Radicals 2 x 4-Methoxyphenyl(dimethyl)silyl Radical Excited->Radicals Si-Si Bond Cleavage Substrate Organic Substrate (e.g., Alkene, Alkyne) Radicals->Substrate Radical Addition Product Silylated Product Substrate->Product

Caption: General workflow for photochemical generation and reaction of silyl radicals.

Protocol: Photochemical Silylation of an Alkene (Exemplary)

This protocol is a representative example of how this compound can be used for the photochemical silylation of an alkene. The specific conditions may require optimization for different substrates.

Materials:

  • This compound

  • Alkene substrate

  • Degassed solvent (e.g., anhydrous acetonitrile or THF)

  • Photoreactor equipped with a suitable light source (e.g., 365 nm UV lamp or visible light LED)

  • Schlenk flask or quartz reaction vessel

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a Schlenk flask or quartz reaction vessel dried under vacuum and backfilled with an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents) and the alkene substrate (1.0 equivalent).

  • Solvent Addition: Add the degassed solvent via syringe to achieve a suitable concentration (typically 0.1 M with respect to the alkene).

  • Degassing: Further degas the reaction mixture by three freeze-pump-thaw cycles to remove any dissolved oxygen, which can quench the excited state and react with the silyl radicals.

  • Irradiation: Place the reaction vessel in the photoreactor and irradiate with the chosen light source at room temperature with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Choices:

  • Inert Atmosphere and Degassing: Oxygen is a known quencher of excited states and can also react with radical intermediates. Its removal is crucial for efficient reaction.

  • Excess Disilane: Using a slight excess of the disilane can help to drive the reaction to completion, especially if there are competing side reactions.

  • Solvent Choice: The choice of solvent can influence the reaction outcome. Non-polar solvents may favor certain reaction pathways, while polar solvents can affect the stability of intermediates.[3]

Application in Palladium-Catalyzed Cross-Coupling Reactions

While direct palladium-catalyzed cross-coupling reactions using this compound are not yet widely documented, the principles of palladium-catalyzed silylation with other disilanes, such as hexamethyldisilane, provide a strong foundation for developing such protocols.[3][5] In these reactions, a palladium(0) catalyst is believed to insert into the Si-Si bond, leading to a bis(silyl)palladium(II) complex. This complex can then undergo transmetalation and reductive elimination to form a new C-Si bond.

Mechanistic Plausibility

The catalytic cycle for the palladium-catalyzed silylation of an aryl halide with a disilane is proposed to proceed through the following key steps:

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl halide (Ar-X) to form an arylpalladium(II) halide complex.

  • Transmetalation: The arylpalladium(II) halide complex reacts with the disilane. This step may involve the formation of a silyl-palladium intermediate.

  • Reductive Elimination: The aryl and silyl groups on the palladium center are eliminated to form the desired arylsilane product and regenerate the Pd(0) catalyst.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Disilane R₃Si-SiR₃ Disilane->Transmetalation ArPdSiR3 Ar-Pd(II)-SiR₃ Transmetalation->ArPdSiR3 RedElim Reductive Elimination ArPdSiR3->RedElim RedElim->Pd0 ArSiR3 Ar-SiR₃ RedElim->ArSiR3

Caption: Proposed catalytic cycle for palladium-catalyzed silylation.

Protocol: Palladium-Catalyzed Silylation of an Aryl Halide (Hypothetical Protocol based on Analogy)

This protocol is a hypothetical adaptation based on established procedures for palladium-catalyzed silylations with other disilanes and should be considered a starting point for optimization.[3]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., CsF, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk tube or microwave vial

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equivalent), this compound (1.5 equivalents), palladium catalyst (e.g., 2 mol% Pd(OAc)₂), phosphine ligand (e.g., 4 mol% SPhos), and base (e.g., 2.0 equivalents CsF) to a Schlenk tube or microwave vial.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. The reaction can also be performed in a microwave reactor to potentially shorten the reaction time. Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

  • Palladium Catalyst and Ligand: The choice of palladium source and ligand is critical for catalytic activity. Bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition and reductive elimination.[6]

  • Base: The base is often required to activate the disilane or to facilitate the reductive elimination step. Fluoride sources like CsF are commonly used in silylation reactions.

  • Anhydrous and Degassed Conditions: Many palladium catalysts and organometallic intermediates are sensitive to air and moisture, necessitating the use of dry, oxygen-free conditions.

Trustworthiness and Self-Validation

The protocols described herein are based on established principles of photochemical and transition metal-catalyzed reactions. To ensure the trustworthiness of the experimental results, the following self-validating measures are recommended:

  • Reaction Monitoring: Closely monitor the reaction progress by a reliable analytical technique (TLC, GC-MS, LC-MS, or ¹H NMR) to determine the optimal reaction time and to identify the formation of any side products.

  • Product Characterization: Thoroughly characterize the final product using a combination of spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

  • Control Experiments: In the case of the photochemical reaction, a control experiment performed in the dark is essential to confirm that the reaction is indeed light-initiated. For the palladium-catalyzed reaction, a control experiment without the palladium catalyst should be performed to demonstrate its necessity.

Conclusion

This compound is a versatile reagent with significant potential in modern organic synthesis. Its ability to serve as a precursor to silyl radicals under photochemical conditions opens up avenues for novel C-Si bond-forming reactions. Furthermore, its application in palladium-catalyzed cross-coupling reactions, though less explored, represents a promising area for future development. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore and exploit the unique reactivity of this valuable synthetic tool.

References

  • McNeill, E., Barder, T. E., & Buchwald, S. L. (2007). Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane. Organic Letters, 9(19), 3785–3788. [Link]

  • Postigo, A. (2014). Photochemical generation of silicon-centered radicals and their reactions. In CRC Handbook of Organic Photochemistry and Photobiology, Third Edition (pp. 197-226). CRC Press. [Link]

  • ChemicalRegister.com. This compound (CAS No. 6009-50-3) Suppliers. [Link]

  • Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]

  • Harned, A. M. Cross coupling reactions. [Link]

  • Kerru, N., Gummidi, L., & Singh, P. (2020). One-pot synthesis of 1-substituted 1H-1,2,3,4-tetrazoles from 2-aminothiazoles using tributylmethylammonium chloride as a catalyst. Chemistry of Heterocyclic Compounds, 56(1), 108-113. [Link]

  • Lahiri, S., et al. (1976). Thermal and photochemical transformations of tetraphenyl. Proceedings of the Indian Academy of Sciences - Section A, 84(5), 187-194. [Link]

  • MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Molbank, 2025(1), M1953. [Link]

  • National Center for Biotechnology Information. Synthesis and structure-activity relationship study of diaryl[d,f][3][7]diazepines as potential anti-cancer agents. [Link]

  • National Center for Biotechnology Information. Synthesis and broad-spectrum antiproliferative activity of diarylamides and diarylureas possessing 1,3,4-oxadiazole derivatives. [Link]

  • Organic Syntheses. A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with. [Link]

  • ResearchGate. New approach to the synthesis of functionalized tetralins via the TaCl 5 -mediated reaction 2-arylcyclopropane-1,1-dicarboxylates with aromatic aldehydes. [Link]

  • ResearchGate. Synthesis by B–H amination of bis(4-methoxyphenyl)amine,... [Link]

  • RSC Publishing. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. [Link]

  • Sci-Hub. ChemInform Abstract: Aryldisilane Photochemistry. The Role of Silyl Free Radicals in Silene Formation from Photolysis of Methylpentaphenyldisilane. [Link]

  • Selective photochemical synthesis of 3,3′-dimethoxy-4,2′-dihydroxybiphenyl. [Link]

  • Synthesis and Fungicidal Activities of 1-[(2,2Diaryl1,3-dioxolan-4-yl)methyl]-1H-azoles. [Link]

  • The University of Osaka Institutional Knowledge Archive : OUKA. Palladium-Catalyzed Benzylic Silylation of Diarylmethyl Carbonates with Silylboranes under Base-Free. [Link]

  • Wang, X., et al. (2018). Recent Development of Photo-Mediated Generation of Silyl Radicals and Their Application in Organic Synthesis. Chemistry–An Asian Journal, 13(14), 1756-1768. [Link]

  • Wikipedia. Silyl ether. [Link]

  • Xiang, J., et al. (2018). Isolable aryl-substituted silyl radicals: synthesis, characterization, and reactivity. Angewandte Chemie International Edition, 57(32), 10227-10231. [Link]

Sources

Applications of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane in Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane is an organosilicon compound characterized by a central disilane bond flanked by two methoxy-substituted phenyl rings. This unique structure imparts a combination of electronic and chemical properties that make it a promising, albeit underexplored, candidate for advanced materials science applications. The electron-donating methoxy groups enrich the aromatic systems, suggesting potential for use in organic electronics, while the reactive Si-Si bond serves as a gateway to novel silicon-containing polymers. This guide provides detailed application notes and exploratory protocols for researchers in materials science, organic electronics, and polymer chemistry, focusing on the synthesis of high-performance polysilanes and its potential role in hole-transporting layers for optoelectronic devices.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference
CAS Number 6009-50-3[1][2][][4]
Molecular Formula C₁₈H₂₆O₂Si₂
Molecular Weight 330.57 g/mol
Appearance White solid/powder[1]
Purity ≥96-97%[1][2][4]

Part 1: Precursor for the Synthesis of High-Performance Polysilanes

The disilane linkage in this compound is a key structural feature that can be leveraged for the synthesis of polysilanes. Polysilanes, which are polymers with a silicon backbone, exhibit unique electronic and photophysical properties due to σ-electron delocalization along the Si-Si chain.[5][6] The properties of polysilanes can be tuned by the nature of the organic substituents on the silicon backbone.[5] The presence of methoxyphenyl groups is anticipated to enhance the solubility and introduce favorable electronic characteristics to the resulting polymer, potentially leading to materials with applications as photoresists, ceramic precursors, and in nonlinear optics.[5][6]

A common and historically significant method for the synthesis of polysilanes is the Wurtz-type reductive coupling of dichlorosilane monomers using an alkali metal, typically sodium.[5][6] While this compound is not the direct monomer for this reaction, its synthesis from the corresponding dichlorosilane highlights the pathway to the desired polymer. The following protocol is an exemplary procedure for the synthesis of a polysilane from a related diaryldichlorosilane monomer, which can be adapted for the synthesis of poly[bis(4-methoxyphenyl)silylene].

Experimental Protocol: Wurtz-type Coupling for Polysilane Synthesis

This protocol describes the synthesis of a polysilane via the reductive coupling of a dichlorosilane monomer.

Materials:

  • Bis(4-methoxyphenyl)dichlorosilane (monomer)

  • Sodium metal, dispersion in toluene or finely cut pieces

  • Anhydrous toluene

  • Anhydrous isopropanol

  • Methanol

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for air-sensitive reactions (Schlenk line, oven-dried flasks, etc.)

  • Mechanical stirrer

  • Reflux condenser

Procedure:

  • Preparation: All glassware should be thoroughly oven-dried and assembled under an inert atmosphere (Argon or Nitrogen). Anhydrous solvents are critical for the success of this reaction.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet, add anhydrous toluene.

  • Sodium Dispersion: Carefully add the sodium metal to the toluene. If using solid sodium, it should be cut into small, clean pieces under an inert liquid like hexane and then transferred to the reaction flask. Heat the mixture to the reflux temperature of toluene with vigorous stirring to create a fine dispersion of molten sodium.

  • Monomer Addition: Once a fine sodium dispersion is achieved, cool the reaction mixture slightly below the reflux temperature. Slowly add a solution of Bis(4-methoxyphenyl)dichlorosilane in anhydrous toluene to the stirred sodium dispersion over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

  • Polymerization: After the addition is complete, heat the reaction mixture at reflux for several hours (typically 4-6 hours) to ensure complete polymerization. The reaction mixture will likely become viscous and may change color.

  • Quenching: After the polymerization period, cool the reaction mixture to room temperature. Carefully quench the excess sodium by the slow, dropwise addition of anhydrous isopropanol. This should be done under an inert atmosphere and with caution, as the reaction can be vigorous.

  • Polymer Precipitation and Purification:

    • Once the excess sodium is quenched, pour the reaction mixture into a larger volume of a non-solvent, such as methanol or isopropanol, with vigorous stirring to precipitate the polymer.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer repeatedly with methanol to remove any remaining salts (NaCl) and low molecular weight oligomers.

    • Redissolve the polymer in a minimal amount of a good solvent (e.g., toluene or THF) and re-precipitate it into a non-solvent to further purify it.

    • Collect the purified polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Characterization:

The resulting polysilane can be characterized by standard polymer analysis techniques such as:

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI).

  • NMR Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the polymer structure.

  • UV-Vis Spectroscopy: To investigate the electronic transitions characteristic of the Si-Si backbone.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Wurtz_Coupling cluster_conditions Reaction Conditions Monomer Bis(4-methoxyphenyl)dichlorosilane Polymer Poly[bis(4-methoxyphenyl)silylene] Monomer->Polymer Wurtz Coupling Salt 2n NaCl Monomer->Salt Sodium 2n Na Sodium->Polymer Sodium->Salt Solvent Toluene, Reflux

Caption: Wurtz-type coupling for polysilane synthesis.

Part 2: Potential Application in Hole-Transporting Layers for Organic Electronics

The electronic structure of this compound, particularly the presence of electron-rich methoxyphenyl groups, suggests its potential as a hole-transporting material (HTM) in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs).[7][8][9] Efficient HTMs are crucial for balancing charge injection and transport within the device, leading to improved efficiency and lifetime.[9] Studies on the cation radicals of related 1,2-diaryl-1,1,2,2,-tetramethyldisilanes indicate that these molecules can be readily oxidized, a key requirement for hole transport.[10] this compound could potentially be used as a dopant in a host matrix or as a component in a cross-linkable hole-transporting layer (HTL).

Application Note: Formulation of a Hole-Transporting Layer

This section provides a general protocol for the formulation of a solution-processable hole-transporting layer incorporating this compound as a potential dopant.

Principle:

A common approach to forming an HTL is to blend the active hole-transporting material with a polymer binder to form a smooth, uniform film. The electronic properties of the layer can be further tuned by adding dopants. In this exploratory protocol, this compound is proposed as a dopant in a well-known hole-transporting polymer matrix, such as Poly(9-vinylcarbazole) (PVK).

Materials:

  • This compound

  • Poly(9-vinylcarbazole) (PVK)

  • A suitable solvent, such as chlorobenzene or toluene

  • Indium Tin Oxide (ITO) coated glass substrates

  • Substrate cleaning materials (detergent, deionized water, acetone, isopropanol)

  • Spinner for film deposition

  • Hotplate

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 10-15 minutes immediately before film deposition to improve the wettability and work function of the ITO surface.

  • Solution Preparation:

    • Prepare a stock solution of PVK in chlorobenzene (e.g., 10 mg/mL).

    • Prepare a stock solution of this compound in the same solvent (e.g., 5 mg/mL).

    • Create blends by mixing the PVK and this compound solutions in different weight ratios (e.g., PVK:Dopant of 95:5, 90:10, 80:20).

    • Stir the solutions for several hours at room temperature to ensure homogeneity.

  • Film Deposition:

    • Place a cleaned ITO substrate on the spinner chuck.

    • Dispense a small amount of the prepared solution onto the center of the substrate.

    • Spin-coat the solution at a suitable speed (e.g., 2000-4000 rpm) for a defined time (e.g., 30-60 seconds) to achieve the desired film thickness.

  • Annealing:

    • Transfer the coated substrate to a hotplate and anneal at a temperature below the glass transition temperature of PVK (e.g., 80-100 °C) for 10-15 minutes to remove any residual solvent.

  • Device Fabrication and Characterization:

    • The HTL is now ready for the subsequent deposition of the emissive layer, electron-transporting layer, and cathode to complete the OLED device.

    • The performance of the HTL can be evaluated by fabricating hole-only devices (e.g., ITO/HTL/Au) and measuring their current density-voltage (J-V) characteristics to determine hole mobility.

HTL_Fabrication cluster_prep Preparation cluster_fab Fabrication cluster_eval Evaluation Substrate_Cleaning ITO Substrate Cleaning Spin_Coating Spin Coating Substrate_Cleaning->Spin_Coating Solution_Prep Solution Preparation (PVK + Dopant) Solution_Prep->Spin_Coating Annealing Annealing Spin_Coating->Annealing Device_Completion Complete Device Fabrication Annealing->Device_Completion Characterization Characterization (J-V, Mobility) Device_Completion->Characterization Photoinitiation_Screening cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis Formulation Prepare Monomer + Initiator Formulation Inerting Purge with N2/Ar Formulation->Inerting UV_Exposure Expose to UV Light Inerting->UV_Exposure Monitoring Monitor Gelation Time UV_Exposure->Monitoring Compare_Control Compare with Control Monitoring->Compare_Control Quantitative Quantitative Analysis (e.g., Photo-DSC) Compare_Control->Quantitative

Caption: Workflow for Screening Photoinitiating Activity.

Conclusion and Future Outlook

This compound presents an intriguing platform for the development of novel materials. While its direct applications are not yet widely reported, its chemical structure strongly suggests its utility as a monomer for synthesizing electronically active polysilanes and as a component in hole-transporting layers for organic electronics. The protocols provided in this guide are intended to serve as a starting point for researchers to explore these potential applications. Further research is warranted to fully elucidate the properties of materials derived from this compound and to optimize their performance in various materials science contexts. The exploration of its potential as a photoinitiator also remains a promising, yet unconfirmed, avenue of investigation.

References

  • Cypryk, M., Chrusciel, J., Fossum, E., & Matyjaszewski, K. (1993). Ring‐opening polymerization of strained cyclotetrasilanes as a new route towards well defined polysilylenes. Makromolekulare Chemie. Macromolecular Symposia, 73(1), 167–176. ([Link])

  • Matyjaszewski, K. (1991). Synthesis and Characterization of Polysilanes. Defense Technical Information Center. ([Link])

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  • Kemper, K. A. (1990). Polysilanes: Their Synthesis, Properties and Application. Literature Seminar, University of Illinois. ([Link])

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  • Chojnowski, J. (2011). Ring-Opening Polymerization of Cyclosiloxanes. Silicon Compounds: Silanes & Silicones. ([Link])

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  • ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). ([Link])

  • ResearchGate. Novel Aryl Substituted Silanes Part II: Synthesis and Characterization of Diaryl Silicon Dihydrides. ([Link])

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  • REC Silicon. (2023). Disilane Safety Data Sheet. ([Link])

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  • Kim, J. H., et al. (2021). Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. Polymers, 13(24), 4429. ([Link])

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Yield Improvement and Troubleshooting

Welcome to the technical support center for the synthesis of symmetrical diaryldisilanes, with a specific focus on Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane. This guide is designed for researchers and chemists encountering challenges in this synthesis, providing in-depth, field-proven insights to improve reaction yields and troubleshoot common issues. As Senior Application Scientists, we explain the causality behind experimental choices to ensure your success.

The synthesis of this compound typically involves the coupling of an organometallic nucleophile derived from 4-bromoanisole with 1,2-dichloro-1,1,2,2-tetramethyldisilane. The most common nucleophiles for this purpose are Grignard reagents and organolithium reagents. While seemingly straightforward, this reaction is fraught with potential pitfalls that can drastically reduce yields. This guide will address these challenges in a practical question-and-answer format.

Comparative Overview of Synthetic Pathways

The choice between a Grignard-based or an organolithium-based approach is a critical first step. Each has distinct advantages and disadvantages related to reactivity, side reactions, and handling requirements.

FeatureGrignard Reagent RouteOrganolithium Reagent Route
Starting Material 4-Bromoanisole, Magnesium (Mg) turnings4-Bromoanisole, n-Butyllithium (n-BuLi)
Reagent Formation Reaction of 4-bromoanisole with Mg. Can be difficult to initiate.[1][2][3]Lithium-halogen exchange with n-BuLi. Typically very fast, even at low temperatures.[4]
Reactivity Moderately nucleophilic and strongly basic.[5]Extremely nucleophilic and very strongly basic.[6][7][8]
Key Side Reactions Wurtz-type homocoupling of the Grignard reagent with unreacted 4-bromoanisole.[1]Potential for ortho-metalation of the anisole ring if the reaction is not kept cold.[6]
Handling Requires strictly anhydrous conditions.[5][9] Grignard reagents are sensitive to air and moisture.Requires strictly anhydrous and inert atmosphere techniques (e.g., Schlenk line or glovebox). Organolithiums are often pyrophoric.
Ideal Use Case General purpose; good for labs not equipped for handling pyrophoric reagents.When Grignard formation is problematic or higher reactivity is needed.[10]

Troubleshooting Guide: Common Synthesis Problems

This section addresses the specific issues you may encounter during the synthesis.

Question 1: My Grignard reaction won't start. The magnesium turnings are just sitting in the solution. What's wrong?

Answer: This is the most common failure point in a Grignard synthesis. The issue almost always stems from two sources: passivation of the magnesium surface or insufficient activation energy.

  • Cause 1: Magnesium Oxide Layer: Magnesium turnings readily form a passivating layer of magnesium oxide (MgO) on their surface, which prevents the reaction with the aryl halide. This layer must be removed or bypassed.

  • Solution 1: Activation of Magnesium.

    • Mechanical Activation: Before adding the magnesium to the flask, briefly and gently grind it in a mortar and pestle inside a glovebox or under an inert atmosphere to expose a fresh, unoxidized surface.[2]

    • Chemical Activation: The most reliable method is chemical activation in the reaction flask. Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask containing the magnesium turnings and solvent before adding the 4-bromoanisole.[1][3] The iodine will react with the MgO layer, and its purple color should fade as the magnesium becomes active.[2] 1,2-dibromoethane is also highly effective as it reacts to form ethylene gas, visibly bubbling at the metal surface.[5]

  • Cause 2: Presence of Water: Grignard reagents are extremely basic and will be instantly destroyed by even trace amounts of water.[5][8]

  • Solution 2: Ensure Anhydrous Conditions.

    • Glassware: All glassware (flask, condenser, dropping funnel) must be rigorously dried. Flame-drying under vacuum or oven-drying at >110 °C for several hours is essential.[3][5]

    • Solvents: Use a freshly opened bottle of anhydrous solvent (THF or diethyl ether) or solvent freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[2]

    • Reagents: Ensure the 4-bromoanisole is anhydrous.

Question 2: My reaction worked, but my yield is very low (<30%), and I've isolated 4,4'-dimethoxybiphenyl as a major byproduct. Why?

Answer: The formation of 4,4'-dimethoxybiphenyl is a classic sign of a Wurtz-type homocoupling reaction. This occurs when the newly formed Grignard reagent (4-methoxyphenylmagnesium bromide) attacks a molecule of unreacted 4-bromoanisole.

  • Cause: This side reaction is favored when the local concentration of the aryl halide is high relative to the magnesium surface during Grignard formation.[1]

  • Solutions:

    • Slow Addition: Do not add all the 4-bromoanisole at once. Prepare a solution of 4-bromoanisole in your anhydrous solvent and add it dropwise to the stirring suspension of activated magnesium.[1] This maintains a low concentration of the halide and favors its reaction with magnesium over the already-formed Grignard reagent.

    • Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for preparing aryl Grignards as it better solvates and stabilizes the Grignard reagent, which can sometimes reduce side reactions.[1]

    • Temperature Control: While some initial heating may be needed to start the reaction, do not overheat it. Once initiated, the reaction is exothermic. Maintain a gentle reflux; excessive heating can promote side reactions.

Question 3: After adding the 1,2-dichloro-1,1,2,2-tetramethyldisilane, my work-up is messy and my final product is contaminated with a greasy, insoluble material. What is it?

Answer: This is likely due to the formation of siloxanes, which arise from the reaction of silicon-halogen bonds with water during the work-up.

  • Cause: The intermediate species, 1-chloro-2-(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane, and any unreacted dichlorodisilane are highly sensitive to moisture. If they are exposed to aqueous conditions before the reaction is complete or during a premature work-up, they will hydrolyze and subsequently condense to form polysiloxane oligomers.

  • Solutions:

    • Complete the Reaction: Ensure the reaction between the Grignard reagent and the dichlorodisilane goes to completion. Stir at room temperature or gentle reflux for several hours after the addition is complete. Monitor the reaction by TLC or GC-MS if possible.

    • Careful Quenching: Quench the reaction by slowly adding it to a cooled, saturated aqueous solution of ammonium chloride (NH₄Cl), not plain water. This buffered solution is less basic than water and helps to minimize side reactions during the work-up. Avoid strong acids, which can cleave the aryl-silicon bond.

Detailed Experimental Protocol (Grignard Method)

This protocol is a self-validating system designed to maximize yield and minimize impurities.

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • 4-Bromoanisole (anhydrous)

  • 1,2-dichloro-1,1,2,2-tetramethyldisilane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Hexane

  • Standard, flame-dried glassware for inert atmosphere chemistry

Procedure:

  • Setup: Assemble a three-neck round-bottom flask with a reflux condenser (topped with a nitrogen/argon inlet), a magnetic stir bar, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.

  • Grignard Formation:

    • To the flask, add magnesium turnings (2.2 equivalents) and a single crystal of iodine.

    • Add approximately one-third of the total required anhydrous THF.

    • In the dropping funnel, prepare a solution of 4-bromoanisole (2.0 equivalents) in the remaining anhydrous THF.

    • Add a small portion (~10%) of the 4-bromoanisole solution to the magnesium suspension. The solution should warm, and the iodine color should fade, indicating initiation. If it does not start, gently warm the flask with a heat gun.[3]

    • Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.[1]

    • After the addition is complete, continue to stir the grey/brown solution for 1-2 hours to ensure complete formation.

  • Coupling Reaction:

    • Cool the Grignard solution to 0 °C using an ice bath.

    • Prepare a solution of 1,2-dichloro-1,1,2,2-tetramethyldisilane (1.0 equivalent) in anhydrous THF in a separate, dry dropping funnel (or use a syringe pump).

    • Add the dichlorodisilane solution dropwise to the cold, stirring Grignard reagent. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours or overnight.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred, saturated aqueous solution of NH₄Cl.

    • Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and remove the solvent under reduced pressure to yield the crude product.

    • The product, this compound, is typically a solid. Purify it by recrystallization from a suitable solvent system, such as hexane or ethanol.

Workflow & Troubleshooting Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.

TroubleshootingWorkflow start Reaction Start check_initiation No Reaction Initiation? start->check_initiation Check low_yield Low Yield / Biphenyl Byproduct? start->low_yield Check impure_product Impure Product / Messy Work-up? start->impure_product Check cause_mg_oxide Cause: Mg Oxide Layer or Wet Conditions check_initiation->cause_mg_oxide cause_wurtz Cause: Wurtz Homocoupling low_yield->cause_wurtz cause_siloxane Cause: Siloxane Formation impure_product->cause_siloxane success High Yield, Pure Product sol_activate_mg Solution: 1. Activate Mg (I₂, Dibromoethane) 2. Ensure Anhydrous Conditions cause_mg_oxide->sol_activate_mg sol_slow_addition Solution: 1. Slow, Dropwise Addition of Aryl Halide 2. Control Temperature cause_wurtz->sol_slow_addition sol_quench Solution: 1. Ensure Complete Reaction 2. Quench with sat. aq. NH₄Cl at 0 °C cause_siloxane->sol_quench sol_activate_mg->success Retry sol_slow_addition->success Retry sol_quench->success Retry

Sources

Technical Support Center: Purification of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane is a key organosilicon intermediate used in various fields of chemical synthesis. Its high purity is paramount for the success of subsequent reactions and the integrity of final products. However, researchers often encounter challenges in removing synthetic byproducts and preventing degradation during purification. This guide provides field-proven troubleshooting strategies and detailed protocols to empower scientists to achieve high purity for this specific compound, ensuring the reliability and reproducibility of their experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions encountered during the purification of this compound.

Q1: What are the primary recommended methods for purifying crude this compound? The two most effective and widely applicable methods are recrystallization and flash column chromatography. Given that the target compound is a solid with a defined melting point (approx. 38.5-47.5°C), recrystallization is often the most efficient first-line approach for removing the bulk of impurities.[1] Column chromatography is better suited for separating impurities with polarities very similar to the product or for purifying smaller quantities of material.[2][3]

Q2: My product appears as an oil or a waxy solid after purification, not the expected white crystals. What is the likely cause? This is a common issue typically stemming from two sources:

  • Residual Solvent: Incomplete removal of the recrystallization or chromatography solvent can depress the melting point and give the product an oily appearance. Ensure the product is dried thoroughly under high vacuum for an extended period.

  • Persistent Impurities: The presence of unreacted starting materials (e.g., 4-bromoanisole) or reaction side-products can act as a eutectic contaminant, preventing proper crystal lattice formation. In this case, a secondary purification step, such as column chromatography, may be necessary.

Q3: The purified product has a yellow or brownish tint. How can I obtain a colorless, white solid? Discoloration often indicates the presence of trace impurities or minor oxidation of the compound.[4]

  • For Recrystallization: You can address this by adding a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration.[5] The charcoal will adsorb the colored impurities. Be sure to perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[5]

  • General Handling: Ensure all purification steps are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation.[4]

Q4: I am observing degradation of my compound (new spots on TLC) during silica gel column chromatography. What's happening and how can I prevent it? Standard silica gel is slightly acidic and can catalyze the hydrolysis or rearrangement of sensitive organosilicon compounds.[2]

  • Causality: The Si-C(aryl) or the Si-Si bond in your disilane may be susceptible to cleavage on the acidic silica surface.

  • Solution: Deactivate the silica gel before use. This can be done by preparing a slurry of the silica gel in the chosen eluent system containing 1-2% triethylamine (or another non-nucleophilic base).[6] Flushing the packed column with this basic solvent system prior to loading your compound neutralizes the acidic sites, significantly reducing the risk of degradation.[6]

Q5: What are the most probable impurities I should be trying to remove? Based on its likely synthesis via a Grignard reaction with 1,2-dichloro-1,1,2,2-tetramethyldisilane[7], the common impurities include:

  • Unreacted Starting Materials: 4-bromoanisole or residual magnesium.

  • Grignard Side-Products: Homocoupled biphenyl (4,4'-dimethoxybiphenyl).

  • Hydrolysis Products: Siloxanes, formed from the reaction of chlorosilane precursors or the product with trace moisture. It is critical to use anhydrous solvents and reagents throughout the synthesis and purification.[4]

Q6: How should I properly handle and store the final, purified product? Organodisilanes can be sensitive to air and moisture.[8] For long-term stability:

  • Storage: Store the purified solid in a tightly sealed vial under an inert atmosphere (argon or nitrogen).

  • Handling: When weighing or transferring the compound, do so in a glovebox or minimize its exposure to the ambient atmosphere.

  • Temperature: Store in a cool, dry place away from direct light. A refrigerator or freezer is ideal.

Part 2: Troubleshooting Guide

This table provides a quick reference for diagnosing and solving specific problems during the purification workflow.

Problem Potential Cause Recommended Solution & Rationale
Low Yield After Recrystallization 1. Too much solvent was used, keeping the product dissolved even when cold.2. The solution was cooled too rapidly, trapping impurities and necessitating further purification.3. Premature crystallization occurred during hot filtration.[5]1. Solvent Volume: Use the minimum amount of boiling solvent required to fully dissolve the crude solid.2. Cooling Rate: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Slow cooling promotes the formation of purer crystals.[9]3. Hot Filtration: Use a stemless funnel and pre-heat it with hot solvent vapor to prevent clogging.
No Crystals Form Upon Cooling 1. The solution is not supersaturated (too much solvent).2. The product is too pure to have nucleation sites.3. High concentration of impurities inhibiting crystallization.1. Concentrate Solution: Gently evaporate some of the solvent and attempt to cool again.2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a "seed" crystal of the pure compound.[9]3. Re-purify: If oiling out persists, isolate the oil and purify it via column chromatography.
Poor Separation in Column Chromatography 1. Inappropriate solvent system (eluent polarity is too high or too low).2. Column was overloaded with crude material.3. The column was packed improperly (channeling).1. Optimize Eluent: Use TLC to find a solvent system that gives the target compound an Rf value of ~0.2-0.3.[3] A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can be very effective.[10]2. Reduce Load: Use a 20:1 to 50:1 ratio of silica gel to crude product by weight.[2]3. Repack Column: Ensure the silica gel is packed as a uniform, homogenous slurry to avoid cracks and channels.[2]
Product Elutes with Non-polar Front The product is not sufficiently retained by the silica gel.This indicates the eluent is too polar or the compound is surprisingly non-polar. Start with a very non-polar solvent (e.g., pure hexane) and gradually add a more polar solvent (e.g., ethyl acetate or dichloromethane) to increase elution strength.

Part 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from Hexane

This protocol is ideal for purifying gram-scale quantities of crude product where impurities have significantly different solubility profiles.

Materials:

  • Crude this compound

  • n-Hexane (anhydrous)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Stemless funnel and fluted filter paper

  • Büchner funnel and filter flask

  • High-vacuum pump

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of n-hexane and bring the mixture to a gentle boil with stirring. Continue adding small portions of hot hexane until the solid just dissolves completely.

    • Scientist's Note: Using the minimum volume of hot solvent is crucial for maximizing yield. An excess will keep more of your product in solution upon cooling.[11]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula tip of activated carbon. Re-heat the mixture to boiling for 2-3 minutes.

  • Hot Gravity Filtration: Pre-heat a second flask and a stemless funnel. Place a fluted filter paper in the funnel. Quickly filter the hot solution into the clean, pre-heated flask to remove any insoluble impurities (or activated carbon).

    • Scientist's Note: This step removes impurities that are insoluble in the hot solvent.[5] A stemless funnel prevents the product from crystallizing in the stem and clogging the apparatus.[5]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Scientist's Note: Slow cooling is essential for forming a pure crystal lattice, excluding impurities into the solvent.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with a small amount of ice-cold hexane to rinse away the impurity-laden mother liquor.

  • Drying: Transfer the crystals to a watch glass or round-bottom flask and dry under high vacuum to remove all traces of solvent. The final product should be a white, crystalline solid.

Protocol 2: Flash Column Chromatography

This method is used for difficult separations or when a very high degree of purity is required.

Materials:

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture, optimized by TLC)

  • Triethylamine (optional, for deactivation)

  • Glass chromatography column

  • Sand (acid-washed)

  • Collection tubes

Procedure:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. The ideal system will show good separation between your product and impurities, with the product having an Rf value of approximately 0.2-0.3.

  • Column Packing: a. Place a small plug of glass wool or cotton at the bottom of the column. Add a thin layer of sand. b. Prepare a slurry of silica gel in the initial, least polar eluent.[2] If deactivation is needed, add 1-2% triethylamine to this slurry. c. Pour the slurry into the column and use gentle air pressure or tapping to pack it uniformly, ensuring no air bubbles are trapped.[2] Add a final layer of sand on top to protect the silica bed.[10]

  • Sample Loading: a. Dissolve the crude product in a minimal amount of the eluent or a compatible, volatile solvent (like dichloromethane). b. Carefully apply the solution to the top of the column. c. Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent and evaporating the solvent. Carefully add this free-flowing powder to the top of the column bed.[6]

  • Elution: a. Carefully add the eluent to the top of the column and apply gentle, positive pressure (using a pump or nitrogen line). b. Maintain a constant flow rate and collect the eluting solvent in fractions.

    • Scientist's Note: If a gradient is needed, start with the least polar solvent (e.g., 100% hexane) and gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) to elute compounds with higher affinity for the silica.[10]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[10]

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator. Dry the resulting solid under high vacuum.

Part 4: Visualization of Workflows

Purification Decision Workflow

This diagram outlines the logical steps for selecting a purification method for your crude product.

Purification_Workflow Crude Crude Product (Post-Workup) Analyze Analyze Purity (TLC, ¹H NMR) Crude->Analyze IsPure Is Purity >95%? Analyze->IsPure Recrystallize Perform Recrystallization IsPure->Recrystallize No (Bulk Impurities) Chromatography Perform Column Chromatography IsPure->Chromatography No (Trace/Similar Impurities) FinalProduct Final Pure Product (Store under N₂) IsPure->FinalProduct Yes CheckPurity1 Analyze Purity Recrystallize->CheckPurity1 CheckPurity2 Analyze Purity Chromatography->CheckPurity2 IsPure2 Is Purity >98%? CheckPurity1->IsPure2 IsPure3 Is Purity >98%? CheckPurity2->IsPure3 IsPure2->Chromatography No IsPure2->FinalProduct Yes IsPure3->FinalProduct Yes Repurify Consider Re-purification (Different Method) IsPure3->Repurify No

Caption: A decision tree for purifying crude this compound.

Troubleshooting Logic Diagram

This diagram illustrates the thought process for diagnosing a common purification problem.

Troubleshooting_Logic Problem Problem: Oily Product Instead of Crystals Cause1 Possible Cause 1: Residual Solvent Problem->Cause1 Cause2 Possible Cause 2: High Impurity Load Problem->Cause2 Cause3 Possible Cause 3: Inhibited Nucleation Problem->Cause3 Solution1 Solution: Dry under high vacuum for 12+ hours. Cause1->Solution1 Verify by ¹H NMR Solution2 Solution: Re-purify using orthogonal method (e.g., Chromatography). Cause2->Solution2 Verify by TLC Solution3 Solution: Induce crystallization (scratching/seed crystal). Cause3->Solution3 If other causes ruled out

Caption: Troubleshooting logic for addressing an oily product outcome after purification.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 1-Cyanoethyl(diethylamino)dimethylsilane.
  • University of Wisconsin-Madison Chemistry Department. (n.d.). Column chromatography.
  • University of Colorado Boulder Department of Chemistry. (n.d.). Column Chromatography.
  • Chemsrc. (n.d.). CAS#: 6009-50-3 | this compound.
  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
  • University of California, Los Angeles Chemistry Department. (n.d.). Recrystallization.
  • University of Rochester Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • Thermo Fisher Scientific. (n.d.). This compound, 97%.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • UCSB Nanofab Wiki. (1996, June 7). MSDS: DISILANE (Silicon Hexahydride).

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Technical Support Center: Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Synthesis and Application Side Reactions

Welcome to the technical support center for Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane. As Senior Application Scientists, we understand that navigating the complexities of organosilane chemistry requires both theoretical knowledge and practical insight. This guide is designed for researchers, chemists, and drug development professionals to proactively address and troubleshoot common side reactions and unexpected outcomes encountered during the synthesis and application of this versatile disilane. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to optimize your experiments for success.

Section 1: Synthesis Troubleshooting (Grignard Pathway)

The most common laboratory-scale synthesis of this compound involves the coupling of 1,2-dichloro-1,1,2,2-tetramethyldisilane with a Grignard reagent, 4-methoxyphenylmagnesium bromide. While robust, this pathway is sensitive to several factors that can lead to significant side product formation.

Frequently Asked Questions (FAQs)

Q1: My final yield is disappointingly low, and the ¹H NMR of my crude product shows a major singlet around 3.8 ppm and aromatic signals consistent with anisole. What is the primary cause?

A1: This is a classic symptom of premature Grignard reagent quenching. 4-methoxyphenylmagnesium bromide is a potent nucleophile but also a very strong base. It will react instantaneously with any protic source, particularly water, to form anisole.

  • Causality: The carbanionic character of the Grignard reagent makes it highly reactive towards the acidic proton of water, in a simple acid-base reaction that is much faster than the desired nucleophilic attack on the silicon center.

  • Troubleshooting & Prevention:

    • Glassware: Ensure all glassware is oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or argon immediately before use.

    • Solvents: Use anhydrous solvents. Tetrahydrofuran (THF), a common solvent for Grignard reactions, is hygroscopic. Use freshly distilled THF from a suitable drying agent (e.g., sodium/benzophenone) or purchase high-quality anhydrous solvent and handle it under inert gas.[1][2]

    • Reagents: Ensure the 4-bromoanisole used to generate the Grignard reagent is dry. The magnesium turnings should be fresh and activated if necessary. The 1,2-dichloro-1,1,2,2-tetramethyldisilane is also moisture-sensitive and should be handled under an inert atmosphere.[3]

Q2: I've isolated a significant amount of a high-melting point, white crystalline solid that is insoluble in my chromatography solvents. My mass spectrum suggests a molecular weight of 214 g/mol . What is this byproduct?

A2: You have likely formed 4,4'-dimethoxybiphenyl. This is the result of a Wurtz-Fittig type homocoupling of your Grignard reagent.

  • Causality: This side reaction can be catalyzed by trace transition metal impurities in the magnesium or can occur at elevated temperatures. The Grignard reagent can react with the unreacted 4-bromoanisole starting material, especially if the Grignard formation is slow or incomplete.

  • Troubleshooting & Prevention:

    • Controlled Addition: Add the 4-bromoanisole solution slowly to the magnesium turnings to maintain a gentle reflux and ensure the Grignard reagent is formed and consumed in the subsequent step, rather than accumulating.

    • Temperature Management: Avoid excessive heating during the Grignard formation and the subsequent coupling reaction.

    • Reagent Quality: Use high-purity magnesium turnings to minimize catalytic impurities.

Q3: My crude reaction mixture is a complex mess of silicon-containing compounds, not just the desired product. What are these other species?

A3: This points to incomplete reaction and subsequent hydrolysis of reactive intermediates during the aqueous workup. The primary culprits are unreacted starting material and monosubstituted intermediates.

  • Causality & Side Products:

    • Hydrolyzed Starting Material: Unreacted 1,2-dichloro-1,1,2,2-tetramethyldisilane is highly susceptible to hydrolysis.[4][5] During workup, it will rapidly convert to a mixture of siloxanes, primarily 1,3-dichloro-1,1,3,3-tetramethyldisiloxane, which can further react and polymerize. These often appear as viscous oils.

    • Monosubstituted Intermediate: If the reaction does not go to completion, the intermediate Cl-Si(Me)₂-Si(Me)₂-(4-MeOPh) will be present. This species is also a chlorosilane and will hydrolyze during workup to the corresponding silanol, which can then dimerize to form a disiloxane.

  • Troubleshooting & Prevention:

    • Stoichiometry: Ensure a slight excess (e.g., 2.1 equivalents) of the Grignard reagent is used to drive the reaction to completion.

    • Reaction Time & Temperature: Allow sufficient reaction time for the second substitution to occur. Gentle heating may be required, but must be balanced against the risk of Wurtz coupling.[6]

    • Careful Workup: Perform the aqueous quench at low temperature (0°C) to minimize heat generation from the hydrolysis of any remaining chlorosilanes.

Section 2: Application & Stability Issues

Once synthesized and purified, the disilane can still present challenges depending on its intended use.

Frequently Asked Questions (FAQs)

Q4: I am attempting a reaction under acidic conditions and observing cleavage of the 4-methoxyphenyl group, leading to anisole and other silyl byproducts. Why is my disilane not stable?

A4: The silicon-aryl (Si-C) bond is susceptible to cleavage by strong electrophiles, a reaction known as protodesilylation.

  • Causality: The Si-C bond can be polarized, and in the presence of a strong acid (H⁺), the aromatic ring is protonated. This facilitates the cleavage of the bond, with the silicon atom acting as a good electrofugal leaving group. The electron-donating nature of the methoxy group further activates the aromatic ring, making it more susceptible to electrophilic attack.

  • Troubleshooting & Prevention:

    • Avoid Strong Acids: If possible, select alternative reaction pathways that do not involve strongly acidic conditions.

    • Use Buffered Systems: If acidic conditions are unavoidable, consider using a buffered system to maintain a milder pH.

    • Alternative Reagents: For applications requiring a silyl group stable to acid, consider a more sterically hindered or electron-poor aryl silane.

Q5: During long-term storage, a white precipitate has formed in my container of the disilane. What is happening?

A5: While more stable than chlorosilanes, disilanes are not indefinitely stable, especially with repeated exposure to atmospheric moisture. The precipitate is likely a siloxane formed from slow hydrolysis.

  • Causality: Over time, trace moisture can lead to the cleavage of the Si-Si bond and/or Si-C bonds, followed by condensation to form stable Si-O-Si linkages (siloxanes). This process can be accelerated by light and heat.

  • Troubleshooting & Prevention:

    • Inert Atmosphere Storage: Store the compound under an inert atmosphere (nitrogen or argon) to minimize contact with moisture and oxygen.

    • Opaque Containers: Use amber or opaque vials to protect the compound from light, which can promote Si-Si bond cleavage.[7]

    • Cold Storage: Store the material in a refrigerator or freezer to slow the rate of any potential degradation pathways.

Section 3: Experimental Protocols & Data

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to minimize the side reactions discussed above.

Materials:

  • Magnesium turnings (2.55 g, 105 mmol)

  • Iodine (1 crystal)

  • Anhydrous Tetrahydrofuran (THF) (150 mL)

  • 4-Bromoanisole (18.7 g, 100 mmol)

  • 1,2-Dichloro-1,1,2,2-tetramethyldisilane (8.5 g, 45.4 mmol)

Procedure:

  • Setup: Assemble a 3-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of dry nitrogen.

  • Grignard Initiation: Add the magnesium turnings and the iodine crystal to the flask. Gently warm the flask with a heat gun until violet iodine vapors are visible. Cool to room temperature.

  • Grignard Formation: Add 30 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 4-bromoanisole in 70 mL of anhydrous THF. Add ~5 mL of this solution to the magnesium. The reaction should initiate (slight bubbling, warming). If not, gently warm the flask. Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

  • Completion of Formation: After the addition is complete, stir the grey, cloudy mixture for an additional 1 hour at room temperature.

  • Coupling Reaction: Cool the Grignard solution to 0°C in an ice bath. Prepare a solution of 1,2-dichloro-1,1,2,2-tetramethyldisilane in 50 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the cold Grignard reagent over 1 hour.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Workup: Cool the reaction mixture back to 0°C. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from ethanol/hexanes to yield the product as a white solid.

Data Table 1: Identification of Common Byproducts
CompoundStructureMolecular Weight ( g/mol )Key ¹H NMR Signal (CDCl₃, δ ppm)
Desired Product (4-MeOPh)Si(Me)₂Si(Me)₂(4-MeOPh)330.58~7.4 (d, 4H), ~6.8 (d, 4H), ~3.8 (s, 6H), ~0.25 (s, 12H)
AnisolePh-OMe108.14~7.2 (t, 2H), ~6.9 (m, 3H), 3.81 (s, 3H)
4,4'-Dimethoxybiphenyl(4-MeOPh)-(4-MeOPh)214.25~7.45 (d, 4H), ~6.95 (d, 4H), 3.85 (s, 6H)
Hydrolyzed Chlorodisilane*(Cl-Si(Me)₂-O-Si(Me)₂-Cl)203.22Complex mixture, signals often broad. Look for multiple Si-Me singlets between 0.1-0.4 ppm.

*Represents one of many possible siloxane structures.

Section 4: Visual Troubleshooting Guides

Diagram 1: Troubleshooting Workflow for Low Yield Synthesis

This workflow guides the user through a logical process to identify the cause of a poor reaction outcome based on analytical data.

Troubleshooting_Workflow Start Low Yield of Disilane CheckNMR Analyze Crude ¹H NMR Start->CheckNMR Anisole High Anisole Content? CheckNMR->Anisole Protic Impurities Biphenyl Insoluble White Solid Present? CheckNMR->Biphenyl Coupling Impurities ComplexSi Multiple Si-Me Signals? CheckNMR->ComplexSi Si-based Impurities Anisole->Biphenyl No Cause_Moisture Cause: Moisture Contamination (Grignard Quenching) Anisole->Cause_Moisture Yes Biphenyl->ComplexSi No Cause_Coupling Cause: Wurtz Homocoupling Biphenyl->Cause_Coupling Yes Cause_Incomplete Cause: Incomplete Reaction & Hydrolysis of Intermediates ComplexSi->Cause_Incomplete Yes Solution_Dry Solution: - Flame-dry glassware - Use anhydrous solvents - Handle under inert gas Cause_Moisture->Solution_Dry Solution_Temp Solution: - Control addition rate - Avoid overheating - Use pure Mg Cause_Coupling->Solution_Temp Solution_Stoich Solution: - Use slight excess of Grignard - Ensure sufficient reaction time - Cold workup Cause_Incomplete->Solution_Stoich

Caption: Troubleshooting workflow for disilane synthesis.

Diagram 2: Competing Reaction Pathways

This diagram illustrates the desired synthetic route versus the most common side reactions.

Reaction_Pathways cluster_reactants Reactants cluster_side_reactions Side Reactions Grignard 4-MeOPh-MgBr (Grignard Reagent) Anisole Anisole (Quenched Product) Grignard->Anisole Quenching Biphenyl 4,4'-Dimethoxybiphenyl (Wurtz Product) Grignard->Biphenyl Homocoupling Product Bis(4-methoxyphenyl)- 1,1,2,2-tetramethyldisilane (Desired Product) Grignard->Product Desired Reaction (2 equiv.) Disilane Cl-SiMe₂-SiMe₂-Cl (Dichlorodisilane) Disilane->Product Water H₂O (Moisture) Water->Anisole

Caption: Desired vs. side reaction pathways.

References

  • ORBi (Open Repository and Bibliography) . (n.d.). (BIO)SYNTHESIS, EXTRACTION AND PURIFICATION OF GARLIC DERIVATIVES SHOWING THERAPEUTIC PROPERTIES. Retrieved from [Link]

  • The Royal Society of Chemistry . (n.d.). Synthesis of bis(indolyl)methanes under dry grinding conditions, promoted by a Lewis acid–surfactant–SiO2-combined nanocatalyst. Retrieved from [Link]

  • ResearchGate . (2022). Synthesis by B–H amination of bis(4-methoxyphenyl)amine,... Retrieved from [Link]

  • Athabasca University . (n.d.). CHEM 350 lab report guidelines. Retrieved from [Link]

  • MDPI . (2025, January 17). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]

  • ResearchGate . (2006). The reaction of 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide (LR) with coumarin oxime and hydrazone derivatives. Synthesis of benzopyrano (3,2-d)-Δ5-2,1,3-oxaza- and 1. Retrieved from [Link]

  • Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. ResearchGate. Retrieved from [Link]

  • ResearchGate . (n.d.). Typical hydrolysis reaction mechanisms of chlorosilanes with water... Retrieved from [Link]

  • ResearchGate . (n.d.). Thermal and Photochemical Cleavage of SiSi Double Bond in Tetrasila-1,3-diene. Retrieved from [Link]

  • Gelest Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]

  • Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. PubMed. Retrieved from [Link]

  • Global Silicones Council . (2017). GLOBAL SAFE HANDLING OF CHLOROSILANES. Retrieved from [Link]

  • Organic Chemistry Portal . (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Patai, S. (Ed.). (n.d.). Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. The Chemistry of Organic Silicon Compounds. Retrieved from [Link]

  • Brinker, C. J. (1988). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids. Retrieved from [Link]

  • Gelest Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Retrieved from [Link]

  • Master Organic Chemistry . (2015). All About The Reactions of Grignard Reagents. Retrieved from [Link]

  • American Chemical Society . (2025). Si–Cl σ-Bond Cleavage by an Fe(0) Complex with Two Steps of One-Electron Transfer toward Hydrosilane Formation from Tetrachlorosilane. Inorganic Chemistry. Retrieved from [Link]

  • Gelest Inc. (n.d.). SILANES. Retrieved from [Link]

  • Chemistry Stack Exchange . (2015). By what mechanism do acids deprotect primary silyl ethers?. Retrieved from [Link]

  • ResearchGate . (n.d.). Protection of primary and secondary alcohols as silyl ethers by symmetrical 1,2-disilanes a catalyzed by Au/TiO 2. Retrieved from [Link]

  • ResearchGate . (2006). Impact of reaction products on the Grignard reaction with silanes and ketones. Retrieved from [Link]

  • AICHE . (2018). Reactive Chlorosilane Byproducts, Popping Gels. Retrieved from [Link]

  • Semantic Scholar . (n.d.). Transition-Metal-Mediated Cleavage of a Si=Si Double Bond. Retrieved from [Link]

Sources

Technical Support Center: Stability of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for experiments involving this compound, particularly concerning its stability in acidic environments. Our goal is to equip you with the knowledge to anticipate potential challenges, interpret unexpected results, and optimize your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when using this compound in acidic conditions?

A1: The primary stability concern is the susceptibility of the molecule to acid-catalyzed cleavage at two key positions: the silicon-silicon (Si-Si) bond and the silicon-carbon (Si-Caryl) bonds. The presence of acidic protons in your reaction medium can lead to the degradation of the parent molecule, resulting in the formation of various byproducts and potentially impacting your desired reaction outcome.

Q2: Which bond is more likely to cleave under acidic conditions: the Si-Si bond or the Si-C(aryl) bond?

A2: While both bonds can be susceptible to cleavage, the Si-C(aryl) bond in "this compound" is particularly prone to acid-catalyzed cleavage, a reaction known as protodesilylation.[1] The electron-donating nature of the methoxy group on the phenyl ring increases the electron density at the ipso-carbon (the carbon attached to silicon), making it more susceptible to electrophilic attack by a proton.[1][2] The Si-Si bond is also known to be weaker than a C-C single bond and can be cleaved under various conditions, but the activation of the aryl group towards protodesilylation makes the Si-C bond a significant point of vulnerability in acidic media.[3][4]

Q3: What are the expected decomposition products of this compound in an acidic solution?

A3: The decomposition will likely yield a mixture of products depending on the extent of the cleavage. Initial cleavage of one Si-C(aryl) bond would produce anisole and a disilanyl species. Subsequent cleavage of the remaining Si-C(aryl) bond would yield more anisole. Cleavage of the Si-Si bond would result in the formation of (4-methoxyphenyl)dimethylsilane. A combination of these events could lead to a complex mixture including anisole, various silanols (from the reaction of silicon-containing fragments with water), and potentially siloxanes (from the condensation of silanols).

Q4: How does the concentration and strength of the acid affect the stability of the compound?

A4: The rate of decomposition is generally dependent on the concentration and strength of the acid. Stronger acids and higher concentrations will typically lead to a faster rate of both Si-C(aryl) and Si-Si bond cleavage. Even weak acids can catalyze these reactions, albeit at a slower rate. Therefore, it is crucial to consider the pKa of the acidic species and the overall pH of your reaction medium.

Q5: Are there any solvent effects I should be aware of when working with this compound under acidic conditions?

A5: Yes, solvent choice can influence the stability. Protic solvents, especially those containing water, can participate in the hydrolysis of the silicon-containing intermediates and final products, leading to the formation of silanols and siloxanes.[5] The polarity of the solvent can also affect the stability of charged intermediates in the cleavage mechanisms, thereby influencing the reaction rates.

Troubleshooting Guide

Issue 1: My reaction is not proceeding as expected, and I observe the formation of multiple, unexpected byproducts.

  • Question: Could the acidic conditions be decomposing my "this compound"?

  • Answer: It is highly probable. The formation of multiple byproducts is a strong indicator of compound degradation. The primary suspects are the cleavage of the Si-C(aryl) and Si-Si bonds. The presence of anisole in your reaction mixture, which can be detected by techniques like GC-MS or NMR, would be a key diagnostic marker for Si-C(aryl) bond cleavage.

Issue 2: I am trying to perform a reaction at a specific silicon center, but I am getting low yields and a complex mixture.

  • Question: How can I minimize the degradation of the disilane while still running my acid-catalyzed reaction?

  • Answer:

    • Acid Choice and Concentration: If possible, use the mildest acid at the lowest effective concentration required for your primary reaction.

    • Temperature Control: Perform the reaction at the lowest possible temperature. Cleavage reactions, like most chemical reactions, will be slower at lower temperatures.

    • Reaction Time: Monitor your reaction closely and minimize the reaction time to reduce the exposure of the disilane to the acidic environment.

    • Anhydrous Conditions: If your reaction chemistry allows, working under strictly anhydrous conditions can help to prevent the hydrolysis of silicon-containing intermediates into silanols and siloxanes, which can simplify the product mixture.

Issue 3: I am observing a gradual disappearance of my starting material even in weakly acidic media.

  • Question: Is "this compound" unstable even in the presence of mild acids like acetic acid?

  • Answer: Yes, even weak acids can catalyze the protodesilylation of arylsilanes, especially those with electron-rich aromatic rings.[1] The methoxy group in your compound makes the aryl-silicon bond particularly susceptible. While the rate of decomposition will be slower than with strong acids, prolonged exposure can lead to significant degradation. Consider buffering your system if precise pH control is necessary and compatible with your desired reaction.

Conceptual Overview of Acid-Catalyzed Cleavage

The following diagram illustrates the proposed initial step of acid-catalyzed Si-C(aryl) bond cleavage (protodesilylation), which is often the primary degradation pathway for this molecule.

Acid_Catalyzed_Cleavage A Bis(4-methoxyphenyl)- 1,1,2,2-tetramethyldisilane C Wheland-type Intermediate (Sigma Complex) A->C Electrophilic Attack on Aryl Ring B Proton (H+) D Anisole C->D Loss of Silyl Group E Silylium Cation Intermediate

Sources

Technical Support Center: Synthesis of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane. This document is designed for researchers and process chemists encountering challenges during this synthesis. We will explore common issues, focusing on the identification and mitigation of reaction byproducts. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.

Troubleshooting Guide: A Mechanistic Approach

This section addresses specific problems observed during the synthesis, presented in a question-and-answer format. The most common and reliable synthetic route involves the reaction of a Grignard reagent, 4-methoxyphenylmagnesium bromide, with 1,2-dichloro-1,1,2,2-tetramethyldisilane. Our troubleshooting will focus on this pathway.

Question 1: My crude ¹H NMR shows aromatic signals around 7.5 ppm and 7.0 ppm that do not correspond to the product, and my GC-MS indicates a non-polar impurity with a mass of 214 g/mol . What is this byproduct?

Answer: This impurity is almost certainly 4,4'-dimethoxybiphenyl .

  • Causality: This byproduct arises from the homocoupling of the Grignard reagent (4-methoxyphenylmagnesium bromide). This is a classic side reaction in both Grignard and Wurtz-Fittig type couplings.[1][2][3] It can be promoted by several factors:

    • Presence of Oxidizing Agents: Trace oxygen or certain metal impurities (e.g., transition metals from the magnesium turnings) can catalyze the oxidative coupling of the Grignard reagent.

    • Local Overheating: Poor heat dissipation during the addition of the aryl halide to magnesium can create hotspots, favoring radical pathways that lead to homocoupling.[4]

    • Reaction with Aryl Halide: A portion of the Grignard reagent can react with unreacted 4-bromoanisole, particularly if the addition of the disilane electrophile is slow.

  • Preventative Measures:

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) from start to finish to exclude oxygen.

    • Controlled Grignard Formation: Add the solution of 4-bromoanisole to the magnesium turnings slowly and with efficient stirring to maintain a steady, gentle reflux. Avoid aggressive heating.

    • Rapid Subsequent Reaction: Once the Grignard reagent is formed, cool the solution (e.g., to 0 °C) before adding the 1,2-dichloro-1,1,2,2-tetramethyldisilane solution dropwise. This ensures the Grignard reagent reacts preferentially with the desired electrophile.

Question 2: I observe a significant amount of anisole (methoxybenzene) in my crude product. Why did this form?

Answer: The presence of anisole is a direct result of the protonation (hydrolysis) of your Grignard reagent, 4-methoxyphenylmagnesium bromide.

  • Causality: Grignard reagents are extremely strong bases and will react readily with any available protic source.[5] The most common culprit is water.

    • Wet Glassware: Failure to adequately dry the reaction flask and addition funnels is a primary source of moisture.

    • "Wet" Solvent: Using anhydrous solvent from a freshly opened bottle or one that has been properly dried (e.g., over sodium/benzophenone or passed through a solvent purification system) is critical. Ether solvents are hygroscopic and will absorb atmospheric moisture over time.

    • Moisture in Starting Materials: While less common, starting materials like 4-bromoanisole could potentially contain trace moisture.

  • Preventative Measures:

    • Glassware Preparation: All glassware must be rigorously dried, either by flame-drying under vacuum or by overnight heating in an oven (>120 °C) followed by cooling under a stream of inert gas.

    • Solvent Purity: Use freshly distilled or commercially available anhydrous grade tetrahydrofuran (THF) or diethyl ether.

    • Strictly Anhydrous Conditions: Maintain a positive pressure of inert gas throughout the experiment to prevent atmospheric moisture from entering the system.

Question 3: My NMR is complex, showing multiple Si-CH₃ signals, and the mass spectrum has peaks suggesting Si-O-Si linkages. What are these impurities?

Answer: You are observing the formation of various siloxanes and silanols .

  • Causality: These byproducts arise from the hydrolysis of the silicon-chlorine bonds in your electrophile, 1,2-dichloro-1,1,2,2-tetramethyldisilane, or any chlorinated intermediates.[6]

    • Precursor Hydrolysis: If the 1,2-dichloro-1,1,2,2-tetramethyldisilane is exposed to moisture before or during the reaction, it will hydrolyze to form 1,2-dihydroxy-tetramethyldisilane. This diol is unstable and can self-condense to form cyclic or linear polysiloxanes.

    • Intermediate Hydrolysis: If the reaction is incomplete, the monosubstituted intermediate, 1-chloro-2-(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane, will be present. During the aqueous workup, this Si-Cl bond will hydrolyze to form a silanol, which can then dimerize to form an oxygen-bridged disiloxane.

  • Preventative Measures:

    • Reagent Quality: Use high-purity 1,2-dichloro-1,1,2,2-tetramethyldisilane.[7] If its purity is suspect, distillation under an inert atmosphere may be necessary.

    • Anhydrous Conditions: As with preventing anisole formation, maintaining strictly anhydrous conditions is paramount to protect the Si-Cl bonds.

    • Stoichiometry and Reaction Time: Ensure a slight excess of the Grignard reagent is used and allow sufficient reaction time to drive the reaction to the disubstituted product, minimizing the amount of the chlorinated intermediate prior to workup.

Reaction Pathway & Byproduct Formation Diagram

Reaction_Byproducts cluster_main Main Synthetic Pathway cluster_byproducts Common Byproduct Pathways BrAnisole 4-Bromoanisole Grignard 4-Methoxyphenyl-MgBr BrAnisole->Grignard + Mg(0) in THF Mg Mg(0) Intermediate Ar-Si(Me)₂-Si(Me)₂-Cl Grignard->Intermediate + DiChloroSi (1st Substitution) Anisole Anisole Grignard->Anisole Protonation Biphenyl 4,4'-Dimethoxybiphenyl Grignard->Biphenyl Homocoupling DiChloroSi Cl-Si(Me)₂-Si(Me)₂-Cl Siloxane Siloxanes / Silanols DiChloroSi->Siloxane Hydrolysis Product Bis(4-methoxyphenyl)- 1,1,2,2-tetramethyldisilane Intermediate->Product + Grignard (2nd Substitution) H2O1 Trace H₂O H2O1->Anisole H2O2 Trace H₂O H2O2->Siloxane

Caption: Main reaction pathway and formation of key byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purification strategy for the final product? A1: A multi-step approach is often best. First, perform an aqueous workup (e.g., with saturated NH₄Cl solution) to quench unreacted Grignard reagent. After extraction and drying, remove the solvent under reduced pressure. The primary non-polar byproduct, 4,4'-dimethoxybiphenyl, can often be removed by recrystallization from a suitable solvent like ethanol or isopropanol. If oily siloxane impurities persist, silica gel column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) is highly effective.

Q2: My Grignard reaction won't initiate. What should I do? A2: Initiation failure is a classic Grignard problem.[2] First, ensure your magnesium turnings are fresh and not oxidized (i.e., not dull grey). You can activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere to expose fresh metal surfaces. A small amount of pre-formed Grignard reagent from a previous batch can also be used as an initiator.

Q3: Are there alternative synthetic methods besides the Grignard reaction? A3: Yes, a Wurtz-Fittig type reaction is an alternative, though it often suffers from lower yields and more significant homocoupling byproducts.[3][4] This method involves reacting 4-bromoanisole and 1,2-dichloro-1,1,2,2-tetramethyldisilane with an alkali metal like sodium or lithium in an ethereal solvent. Another approach is to use an organolithium reagent (4-methoxyphenyllithium), which is more reactive than the Grignard reagent but may also lead to different side reactions.

Byproduct Identification Summary

Byproduct NameStructureProbable CauseKey Analytical Signature (¹H NMR)
4,4'-DimethoxybiphenylAr-ArHomocoupling of Grignard reagentAromatic AA'BB' system (~ δ 7.5 & 7.0 ppm), Methoxy singlet (~ δ 3.85 ppm)
AnisoleAr-HHydrolysis of Grignard reagentComplex aromatic multiplet (~ δ 6.9-7.3 ppm), Methoxy singlet (~ δ 3.80 ppm)
Siloxanes/SilanolsR-Si-O-Si-RHydrolysis of Si-Cl bondsMultiple, often broad, Si-CH₃ singlets; possible broad Si-OH peak

Reference Protocol: Grignard Synthesis

Materials:

  • Magnesium turnings

  • 4-Bromoanisole (distilled)

  • 1,2-dichloro-1,1,2,2-tetramethyldisilane[7]

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal, as initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and cool under a positive pressure of inert gas.

  • Grignard Formation: To the flask, add magnesium turnings (1.2 eq). Add a single crystal of iodine. In the addition funnel, prepare a solution of 4-bromoanisole (2.2 eq) in anhydrous THF.

    • Scientist's Note: The iodine helps to activate the magnesium surface by etching away the passivating oxide layer.

  • Add a small portion (~10%) of the 4-bromoanisole solution to the magnesium. If the reaction does not initiate (disappearance of iodine color, gentle bubbling), gently warm the flask with a heat gun. Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Coupling Reaction: Cool the grey, cloudy Grignard solution to 0 °C in an ice bath. Prepare a solution of 1,2-dichloro-1,1,2,2-tetramethyldisilane (1.0 eq) in anhydrous THF and add it to the addition funnel.

  • Add the disilane solution dropwise to the cold, stirring Grignard reagent. A white precipitate (magnesium salts) will form.

    • Scientist's Note: Maintaining a low temperature minimizes side reactions like homocoupling.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC/GC-MS analysis indicates consumption of the starting disilane.

  • Workup: Cool the reaction mixture again to 0 °C. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

    • Scientist's Note: Quenching with a weak acid like NH₄Cl is gentler than using water or strong acid and helps to minimize emulsion formation.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol) or silica gel chromatography as required.

References

  • Synthesis, structure and properties of 1,2-dihydroxy-tetramethyldisilane.ElectronicsAndBooks.
  • An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes
  • Synthesis and Properties of 1,2‐Dichlorodisilane and 1,1,2‐Trichlorodisilane.Wiley Online Library.
  • Synthesis of bis-(4-methoxyphenyl)phosphine.PrepChem.com.
  • Wurtz–Fittig reaction.Wikipedia.
  • Synthesis by B–H amination of bis(4-methoxyphenyl)amine...
  • CAS#:6009-50-3 | this compound.Chemsrc.
  • CN105061767A - Dimethyl dichlorosilance hydrolysis process and device.
  • Reactions of Grignard Reagents.Master Organic Chemistry.
  • Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides.Organic Syntheses Procedure.
  • Wurtz–Fittig reaction.L.S.College, Muzaffarpur.
  • Grignard Reactions.Kirk-Othmer Encyclopedia of Chemical Technology.
  • Chemistry Wurtz Fittig Reaction.
  • Wurtz-Fittig Reaction: Mechanism, Equ
  • Technical Support Center: Synthesis of (4-Methoxyphenyl)dimethylamine.Benchchem.
  • WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • GRIGNARD REAGENTS AND SILANES.Gelest, Inc.
  • This compound, 97%.Thermo Fisher Scientific.
  • 1,2-Dichlorotetramethyldisilane 95 4342-61-4.Sigma-Aldrich.

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Technical Support Center: Optimizing Reaction Conditions for Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions and achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and reliable method for synthesizing this compound is through the coupling of a Grignard reagent, specifically 4-methoxyphenylmagnesium bromide, with 1,2-dichloro-1,1,2,2-tetramethyldisilane. This approach is favored due to the high reactivity of the Grignard reagent towards the silicon-chlorine bond.

Q2: Why is the Grignard route preferred over other coupling methods?

The Grignard route offers several advantages. Grignard reagents are readily prepared from the corresponding aryl halides and are highly effective nucleophiles for attacking chlorosilanes.[1][2] This method is generally high-yielding and avoids the need for more expensive or sensitive catalysts that might be required in other cross-coupling reactions.[3]

Q3: What are the critical parameters to control during the Grignard reagent formation?

The success of the entire synthesis hinges on the quality of the Grignard reagent. Key factors include:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents (typically tetrahydrofuran or diethyl ether) must be used. Any trace of water will quench the Grignard reagent, significantly reducing the yield.[4]

  • Magnesium Activation: The magnesium turnings should be fresh and activated to ensure a timely initiation of the reaction.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the Grignard reagent.[5]

Q4: What is the optimal solvent for the coupling reaction?

Tetrahydrofuran (THF) is generally the preferred solvent. It effectively solvates the Grignard reagent and the reaction intermediates.[2] The higher boiling point of THF compared to diethyl ether allows for conducting the reaction at elevated temperatures if necessary to drive the reaction to completion.[2]

Q5: How can I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture, you can track the consumption of the starting material (1,2-dichloro-1,1,2,2-tetramethyldisilane) and the formation of the product.

Experimental Protocol: Synthesis of this compound

This protocol provides a general framework. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-Bromoanisole

  • Magnesium turnings

  • 1,2-Dichloro-1,1,2,2-tetramethyldisilane

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (for initiation, optional)

  • Saturated aqueous ammonium chloride solution

  • Hexane or heptane (for recrystallization)

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask.

    • In the dropping funnel, prepare a solution of 4-bromoanisole in anhydrous THF.

    • Add a small crystal of iodine to the magnesium turnings to initiate the reaction.

    • Slowly add a small portion of the 4-bromoanisole solution to the magnesium. The reaction should start, as indicated by a color change and gentle refluxing.

    • Once the reaction has initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of 1,2-dichloro-1,1,2,2-tetramethyldisilane in anhydrous THF.

    • Add the 1,2-dichloro-1,1,2,2-tetramethyldisilane solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent such as hexane or heptane.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Grignard Reagent Formation: Presence of moisture in glassware or solvent.[4]1a. Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly opened anhydrous solvents or solvents dried over a suitable drying agent.
2. Poor Quality Magnesium: Oxidized or unreactive magnesium turnings.2a. Use fresh, high-purity magnesium turnings. If necessary, activate the magnesium by stirring with a small amount of iodine or 1,2-dibromoethane before adding the aryl halide.
3. Inefficient Coupling: Steric hindrance or low reactivity of the chlorosilane.3a. While 1,2-dichloro-1,1,2,2-tetramethyldisilane is generally reactive, ensure the reaction is stirred for a sufficient duration. Gentle heating may be necessary, but this can also promote side reactions.[5]
Formation of Side Products 1. Homocoupling of the Grignard Reagent (Biphenyl Formation): Can occur in the presence of certain impurities or at elevated temperatures.1a. Maintain a controlled reaction temperature during the Grignard formation and coupling steps. Ensure the purity of the starting 4-bromoanisole.
2. Incomplete Substitution: Formation of (4-methoxyphenyl)(chloro)tetramethyldisilane.2a. Ensure a slight excess of the Grignard reagent is used to drive the reaction to completion. Monitor the reaction by TLC or GC to confirm the disappearance of the monosubstituted intermediate.
3. Deallylation (if applicable to similar structures): Cleavage of the silicon-aryl bond.3a. This is less common with stable aryl groups but can be a concern with more labile substituents. Avoid strongly acidic or basic work-up conditions.[5]
Difficulty in Product Purification 1. Oily Product: Presence of impurities or residual solvent.1a. Ensure the crude product is thoroughly dried under vacuum to remove all solvent. Attempt recrystallization from a different solvent system. If recrystallization fails, column chromatography on silica gel may be necessary.
2. Co-eluting Impurities: Impurities with similar polarity to the desired product.2a. Optimize the solvent system for column chromatography. A gradient elution may be required to achieve good separation.

Visualizing the Workflow and Troubleshooting

Synthesis Workflow Diagram

SynthesisWorkflow cluster_grignard Grignard Reagent Formation cluster_coupling Coupling Reaction cluster_workup Work-up and Purification A Activate Mg with I₂ B Add 4-Bromoanisole in THF A->B C Reflux B->C D Cool Grignard Reagent C->D Proceed to Coupling E Add 1,2-dichloro-1,1,2,2- tetramethyldisilane in THF D->E F Stir at Room Temperature E->F G Quench with NH₄Cl F->G Proceed to Work-up H Extract with Et₂O G->H I Dry and Concentrate H->I J Recrystallize I->J K K J->K Pure Product

Caption: A step-by-step workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield? Grignard_Check Check Grignard Formation Conditions Start->Grignard_Check Moisture Moisture Present? Grignard_Check->Moisture Dry_Glassware Flame-dry glassware, use anhydrous solvents Moisture->Dry_Glassware Yes Mg_Quality Poor Mg Quality? Moisture->Mg_Quality No Coupling_Check Check Coupling Reaction Dry_Glassware->Coupling_Check Activate_Mg Activate Mg with I₂ Mg_Quality->Activate_Mg Yes Mg_Quality->Coupling_Check No Activate_Mg->Coupling_Check Reaction_Time Insufficient Reaction Time? Coupling_Check->Reaction_Time Stir_Longer Increase stirring time/gentle heat Reaction_Time->Stir_Longer Yes Stoichiometry Incorrect Stoichiometry? Reaction_Time->Stoichiometry No Success Yield Improved Stir_Longer->Success Use_Excess_Grignard Use slight excess of Grignard Stoichiometry->Use_Excess_Grignard Yes Stoichiometry->Success No Use_Excess_Grignard->Success

Caption: A decision tree to troubleshoot low yield in the synthesis.

References

  • BenchChem. (n.d.). preventing side reactions in tetraallylsilane chemistry.
  • Scott, J. P., & Snieckus, V. (2018). Palladium-Catalyzed Cross-Coupling of Monochlorosilanes And Grignard Reagents. PMC.
  • Arkles, B. (n.d.). GRIGNARD REAGENTS AND SILANES. Gelest, Inc.
  • BenchChem. (n.d.). Side reactions to avoid during the synthesis of Tetrakis(4-carboxyphenyl)silane.
  • PrepChem.com. (n.d.). Synthesis of bis-(4-methoxyphenyl)phosphine.
  • Kim, J., Lee, S., & Kim, Y. (2022). Up-Scale Synthesis of p-(CH2=CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides. ACS Omega.
  • Murata, M., Ishikura, M., Nagata, M., Watanabe, S., & Masuda, Y. (2002). Rhodium(I)-Catalyzed Silylation of Aryl Halides with Triethoxysilane: Practical Synthetic Route to Aryltriethoxysilanes. Organic Chemistry Portal.
  • Wang, C., & Oestreich, M. (2018). Silylation of Aryl Halides With Monoorganosilanes Activated by Lithium Alkoxide. PubMed.

Sources

Technical Support Center: Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments. Here, we address common questions and troubleshooting scenarios related to its decomposition pathways, providing insights grounded in established chemical principles. Our goal is to explain the causality behind experimental choices, ensuring your work is both efficient and safe.

Frequently Asked Questions (FAQs): Core Concepts

This section covers the fundamental principles governing the decomposition of this compound.

Q1: What is the primary decomposition pathway for this compound?

The core of this compound's reactivity lies in the relatively weak silicon-silicon (Si-Si) sigma bond. The primary and most synthetically useful decomposition pathway is the homolytic cleavage of this bond. This process requires an input of energy—typically thermal or photochemical—to generate two identical silyl radical intermediates: (4-methoxyphenyl)dimethylsilyl radicals.[1] These radicals are highly reactive species that can subsequently engage in a variety of chemical transformations.[2][3]

Caption: Primary decomposition via Si-Si bond homolysis.

Q2: What are the common methods to initiate this decomposition?

Decomposition can be reliably initiated through several methods, each with its own set of experimental considerations:

  • Photochemical Initiation: Irradiation with UV light is a clean and efficient method for cleaving the Si-Si bond at moderate temperatures. The specific wavelength required depends on the compound's UV absorbance profile, but broadband UV sources are often effective. This method is favored for its precise control over reaction initiation and termination.

  • Thermal Initiation: Heating the compound above its decomposition temperature will also induce homolytic cleavage. This method is straightforward but can sometimes lead to less selectivity and more side reactions if the resulting radicals or desired products are thermally sensitive.[4]

  • Catalysis: While less common for simple homolysis, certain transition metal complexes can catalyze the cleavage of Si-Si bonds, often leading to different reaction pathways, such as the formation of silylenes or other reactive silicon species.[5]

Q3: What happens to the silyl radicals after they are formed?

The fate of the generated (4-methoxyphenyl)dimethylsilyl radicals is entirely dependent on the reaction environment you provide. This is where the synthetic utility of the decomposition lies.

  • Inert Environment: In the absence of any trapping agent, the radicals may recombine to reform the starting disilane or undergo other degradation pathways.

  • Radical Trapping: The most common application involves "trapping" these radicals with other molecules. This allows for the formation of new covalent bonds. Silyl radicals are versatile intermediates for various C-Si and C-X bond-forming transformations.[2][3]

    • Hydrosilylation: Reaction with alkenes or alkynes to form new Si-C bonds.[2]

    • Halogen Abstraction: Reaction with alkyl or aryl halides to form a silyl halide and a carbon-centered radical.

    • Reduction: Abstraction of a hydrogen atom from a suitable donor to form (4-methoxyphenyl)dimethylsilane.

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you might encounter during your experiments.

Issue Potential Cause Recommended Solution & Explanation
Low or No Conversion of Starting Material Insufficient Energy Input Photochemical: Increase irradiation time or use a more powerful lamp. Ensure the reactor material (e.g., quartz) is transparent to the required UV wavelength. Thermal: Increase the reaction temperature in increments of 10°C. Ensure uniform heating.
Oxygen Contamination Silyl radicals react extremely rapidly with O₂ to form silylperoxy radicals, leading to siloxanes and terminating the desired reaction chain. Solution: Thoroughly degas your solvent and ensure the reaction is maintained under a strictly inert atmosphere (Argon or N₂). Use of freeze-pump-thaw cycles is highly recommended.[6][7]
Inhibitor Presence Trace impurities in solvents or reagents can act as radical inhibitors. Solution: Use freshly distilled, high-purity solvents and reagents.
Formation of White Precipitate (Suspected Siloxanes) Presence of Water The Si-Si bond and the resulting silyl radicals are sensitive to moisture. Water can lead to the formation of silanols, which can then condense to form stable, often insoluble, disiloxanes. Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly in an oven before use.[8]
Complex Product Mixture / Unidentifiable Byproducts Radical Attack on Solvent Highly reactive silyl radicals can abstract hydrogen atoms from certain solvents (e.g., THF, hydrocarbons). Solution: Choose a solvent that is relatively inert to radical attack under your reaction conditions, such as benzene, toluene, or acetonitrile.
Side Reactions of Aromatic Rings The methoxy-substituted phenyl group can potentially undergo side reactions under harsh conditions, although the primary reactivity is at the silicon center. Solution: Employ the mildest possible conditions (e.g., photochemical initiation at room temperature) to favor the desired Si-Si cleavage.
Inconsistent Results Between Batches Variability in Starting Material Purity The purity of the disilane can affect reaction kinetics and outcomes.[9] Solution: Verify the purity of your this compound batch via GC, NMR, or melting point analysis before use.
Troubleshooting Workflow: Diagnosing a Failed Reaction

If a reaction fails to yield the desired product, a systematic approach is necessary to identify the root cause.

Troubleshooting_Workflow A Reaction Failure: Low Yield or No Product B Was Starting Material Consumed? (Check by TLC/GC) A->B C No -> Inefficient Initiation B->C No D Yes -> Side Reactions / Product Degradation B->D Yes E Check Energy Source: Temp / Lamp Intensity C->E F Check for O₂/H₂O Contamination: Inert Atmosphere / Anhydrous Conditions C->F G Check for Inhibitors: Purify Solvents/Reagents C->G H Analyze Byproducts by GC-MS / NMR D->H I White Precipitate Observed? H->I K Solvent-Adducts or Complex Mixture? H->K J Likely Siloxane Formation. Improve Anhydrous Technique. I->J Yes L Change to More Inert Solvent. Lower Reaction Temperature. K->L Yes

Caption: A logical workflow for troubleshooting failed reactions.

Experimental Protocols

Here we provide standardized, self-validating protocols for common procedures.

Protocol 1: Photochemical Generation and Trapping of Silyl Radicals

This protocol describes a general method for the hydrosilylation of an alkene, a common application of silyl radicals.

Objective: To form a new Si-C bond by reacting this compound with a model alkene (e.g., 1-octene) under UV irradiation.

Materials:

  • This compound

  • 1-octene (or other suitable alkene)

  • Anhydrous benzene (or toluene)

  • Quartz reaction vessel

  • Broadband UV lamp (e.g., medium-pressure mercury lamp)

  • Standard Schlenk line equipment for inert atmosphere techniques

Procedure:

  • Preparation: Dry the quartz reaction vessel in an oven at 120°C overnight and cool under a stream of dry argon.

  • Reagent Loading: In a glovebox or under a positive pressure of argon, add this compound (1.0 equiv), 1-octene (1.2 equiv), and anhydrous benzene to the reaction vessel. The final concentration of the disilane should be approximately 0.1 M.

  • Degassing: Subject the sealed reaction mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed.

  • Initiation: Place the reaction vessel in a water bath to maintain a constant temperature (e.g., 25°C). Position the UV lamp at a fixed distance from the vessel and begin irradiation.

  • Monitoring (Self-Validation): Periodically (e.g., every 30 minutes), carefully take a small aliquot from the reaction mixture under inert conditions. Analyze the aliquot by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials and the formation of the product.

  • Workup: Once the reaction has reached completion (as determined by monitoring), turn off the UV lamp. Remove the solvent under reduced pressure.

  • Purification & Characterization: Purify the crude product via column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

References

  • This is a placeholder for a real reference if one were found directly discussing the title compound.
  • Recent advances and perspectives in synthetic applications of silylboronates as silyl radical precursors. Royal Society of Chemistry. [Source 7, 21]
  • Activation of a Si−Si Bond by Hypercoordination: Cleavage of a Disilane and Formation of a Si−C Bond.
  • Theoretical analysis of means of preventing Si–C bond cleavage during polycondensation of organosilanes to organosilicas. New Journal of Chemistry (RSC Publishing). [Source 11]
  • Disilane Safety D
  • MSDS: DISILANE (Silicon Hexahydride). UCSB Nanofab Wiki. [Source 18]
  • Directed evolution of enzymatic silicon-carbon bond cleavage in siloxanes. PubMed. [Source 19]
  • N2 cleavage by silylene and formation of H2Si(μ-N)2SiH2. National Institutes of Health (NIH). [Source 22]
  • GLOBAL SAFE HANDLING OF CHLOROSILANES. SEHSC. [Source 27]
  • Experimental Studies on Ignition Behavior of Pure Disilane and Its Lower Flammability Limit. Chemical Engineering Transactions. [Source 28]
  • This compound, 97%. Thermo Fisher Scientific. [Source 6]
  • Thermal Decomposition Behaviour of Bis(4-Nitrophenol)-2,4,6-Triamino-1,3,5-Triazine Monohydrate.

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Technical Support Center: Reaction Monitoring for Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on utilizing Thin-Layer Chromatography (TLC) for this specific application. Here, we move beyond generic protocols to offer field-proven insights and robust troubleshooting strategies.

Introduction: The Role of TLC in Synthesis

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions.[1][2][3] In the synthesis of this compound, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product. This real-time analysis is crucial for determining reaction completion, optimizing reaction conditions, and identifying potential side products.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the TLC monitoring of the synthesis of this compound.

Q1: What is the best stationary phase for this analysis?

For the separation of organosilicon compounds like this compound, standard silica gel plates (Silica Gel 60 F254) are the most common and effective choice.[2][3] The slightly acidic nature of silica gel is generally not problematic for this class of compounds. However, if you suspect your compound is degrading on the plate, consider using neutral alumina plates.[2]

Q2: How do I select an appropriate mobile phase (eluent)?

The key is to find a solvent system that provides good separation between the starting materials and the product. A common starting point for non-polar compounds is a mixture of a non-polar solvent like hexane or pentane with a slightly more polar solvent like ethyl acetate or dichloromethane.[4][5]

Solvent System (v/v)Expected Observation
95:5 Hexane:Ethyl AcetateGood starting point. The product should have a higher Rf than the starting materials.
90:10 Hexane:Ethyl AcetateIf the spots are too low on the plate, increase the polarity by adding more ethyl acetate.
100% HexaneMay be useful if the product is very non-polar and needs to be separated from non-polar impurities.
80:20 Hexane:DichloromethaneAn alternative system if ethyl acetate does not provide adequate separation.

To optimize your mobile phase:

  • Start with a low polarity system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.

  • Aim for an Rf value of 0.3-0.5 for your product. This range typically provides the best resolution.

  • Co-spotting is crucial. Always spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on your TLC plate to confidently identify each component.

Q3: How do I visualize the spots on the TLC plate?

Since this compound contains aromatic rings, the primary visualization method is UV light.[6][7]

  • UV Light (254 nm): Most commercial TLC plates contain a fluorescent indicator.[6][7] Under UV light, the plate will glow green, and compounds that absorb UV light, such as those with aromatic rings, will appear as dark spots.[6][7] This method is non-destructive.

  • Iodine Staining: Place the dried TLC plate in a chamber with a few crystals of iodine.[6][8] The iodine vapor will form colored complexes with many organic compounds, appearing as yellow-brown spots.[6] This method is semi-destructive.

  • Potassium Permanganate (KMnO4) Stain: This stain is excellent for visualizing compounds that can be oxidized.[8] It will appear as yellow spots on a purple background.

  • p-Anisaldehyde Stain: This is a versatile stain that can produce a range of colors for different functional groups upon heating.[8]

Visualizing the TLC Workflow

TLC_Workflow cluster_prep Preparation cluster_application Sample Application cluster_development Development & Visualization cluster_analysis Analysis prep_plate Prepare TLC Plate (Silica Gel 60 F254) prep_solvent Prepare Mobile Phase (e.g., 95:5 Hexane:EtOAc) prep_chamber Saturate Developing Chamber spot_sm Spot Starting Material (SM) prep_chamber->spot_sm spot_rxn Spot Reaction Mixture (Rxn) spot_sm->spot_rxn spot_co Co-spot (SM + Rxn) spot_rxn->spot_co develop Develop Plate spot_co->develop dry Dry Plate develop->dry visualize Visualize (UV, Iodine, etc.) dry->visualize analyze Analyze Results (Rf values, spot intensity) visualize->analyze

Caption: A typical workflow for monitoring a chemical reaction using TLC.

Troubleshooting Guide

Even with a well-defined protocol, issues can arise. This section provides solutions to common problems encountered during the TLC analysis of this specific reaction.

Problem Potential Cause(s) Recommended Solution(s)
Streaking or Tailing of Spots 1. Sample is too concentrated.[9][10]2. The compound is acidic or basic and is interacting too strongly with the silica gel.[11]3. The sample was not spotted carefully.1. Dilute the sample before spotting it on the TLC plate.[9]2. Add a small amount of a modifier to the mobile phase (e.g., 0.5% triethylamine for basic compounds or 0.5% acetic acid for acidic compounds).[11]3. Ensure the spot is small and compact.
Spots are not Moving from the Baseline (Rf ≈ 0) 1. The mobile phase is not polar enough.[4]2. The compound is very polar.1. Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., from 5% to 10% ethyl acetate).[4]2. Consider using a more polar solvent system, such as dichloromethane/methanol.
All Spots are at the Top of the Plate (Rf ≈ 1) 1. The mobile phase is too polar.1. Decrease the polarity of the mobile phase by decreasing the proportion of the more polar solvent (e.g., from 10% to 5% ethyl acetate).
Poor Separation of Spots 1. The polarity of the mobile phase is not optimal.2. The starting material and product have very similar polarities.1. Systematically try different solvent systems with varying polarities.[9]2. Try a different solvent system altogether (e.g., toluene/hexane).3. Consider multiple developments: run the plate in the same solvent system two or three times, drying the plate between each run.
No Spots are Visible 1. The concentration of the sample is too low.[10]2. The compounds are not UV active and the visualization method is not suitable.1. Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[10]2. Try a different visualization technique, such as iodine vapor or a chemical stain (e.g., potassium permanganate).[6][8]

Interpreting the Results: A Visual Guide

The following diagram illustrates how to interpret a TLC plate during the course of the reaction.

TLC_Interpretation cluster_time Reaction Progress cluster_plate TLC Plate Appearance cluster_conclusion Conclusion T0 T = 0 hr T_mid T = intermediate T0->T_mid plate_T0 Strong Starting Material Spot No Product Spot T0->plate_T0 T_final T = final T_mid->T_final plate_T_mid Fainter Starting Material Spot Visible Product Spot T_mid->plate_T_mid plate_T_final No Starting Material Spot Strong Product Spot T_final->plate_T_final plate_T0->plate_T_mid conc_T0 Reaction has not started plate_T0->conc_T0 plate_T_mid->plate_T_final conc_T_mid Reaction is in progress plate_T_mid->conc_T_mid conc_T_final Reaction is complete plate_T_final->conc_T_final conc_T0->conc_T_mid conc_T_mid->conc_T_final

Caption: Interpreting TLC plates at different stages of a reaction.

By following these guidelines and troubleshooting steps, you can effectively use TLC to monitor the synthesis of this compound, leading to more efficient and successful experiments.

References

  • Thin-Layer Chromatography. (n.d.). MilliporeSigma.
  • TLC Visualization Methods. (n.d.). University of Colorado Boulder.
  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall.
  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13).
  • Visualizing TLC Plates. (2021, August 25). Chemistry LibreTexts.
  • Tips & Tricks for Thin-Layer Chromatography. (n.d.). MilliporeSigma.
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2022, June 3). Bitesize Bio.
  • TLC TROUBLESHOOTING- The most common problems with TLCs. (2021, August 9). YouTube.
  • Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts.
  • CHEM 344 Thin Layer Chromatography. (n.d.). University of Wisconsin-Madison.
  • Complete Guide to Thin Layer Chromatography Sample Preparation. (n.d.). Organomation.

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Technical Support Center: Synthesis of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane is a valuable organosilane compound utilized in various fields of chemical research, including materials science and organic synthesis. Achieving high purity of this compound is critical for the reliability and reproducibility of downstream applications. The most common synthetic route involves the Grignard reaction between 4-methoxyphenylmagnesium bromide and 1,2-dichloro-1,1,2,2-tetramethyldisilane. While seemingly straightforward, this synthesis is prone to the formation of several impurities that can complicate purification and compromise product quality.

This guide provides a comprehensive troubleshooting resource for researchers and drug development professionals to identify, mitigate, and prevent the formation of common impurities during the synthesis of this compound.

Section 1: Understanding the Core Synthesis and Potential Pitfalls

The primary reaction for synthesizing this compound is the coupling of a Grignard reagent with a dichlorodisilane.

Overall Reaction Scheme:

  • Grignard Reagent Formation: 4-CH₃O-C₆H₄-Br + Mg → 4-CH₃O-C₆H₄-MgBr (in anhydrous THF)

  • Coupling Reaction: 2 (4-CH₃O-C₆H₄-MgBr) + Cl-Si(CH₃)₂-Si(CH₃)₂-Cl → (4-CH₃O-C₆H₄)₂Si₂(CH₃)₄ + 2 MgBrCl

Several factors can lead to the formation of impurities, primarily related to the high reactivity of the Grignard reagent and the susceptibility of the chlorosilane to hydrolysis.

Section 2: Troubleshooting Guide: A Symptom-Based Approach

Observed Problem (Symptom) Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete Grignard reagent formation. 2. Quenching of the Grignard reagent by moisture or acidic protons. 3. Inefficient coupling reaction.1. Activate Magnesium: Use iodine crystals or 1,2-dibromoethane to activate the magnesium turnings before adding the aryl halide.[1] 2. Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven. Use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone). Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[2] 3. Optimize Reaction Temperature: Maintain a gentle reflux during Grignard formation and control the temperature during the addition of the dichlorodisilane.
Presence of Anisole in the Product Mixture Quenching of the Grignard reagent (4-methoxyphenylmagnesium bromide) by trace amounts of water.Rigorous Drying of Solvents and Glassware: Ensure all components of the reaction are scrupulously dry. Use of a drying tube on the condenser is recommended.[2]
Formation of 4,4'-Dimethoxybiphenyl Wurtz-Fittig type homocoupling of the Grignard reagent.[2][3]Control Reaction Temperature: This side reaction is more prevalent at higher temperatures.[2] Add the 1,2-dichloro-1,1,2,2-tetramethyldisilane solution slowly to the Grignard reagent at a controlled temperature (e.g., 0 °C to room temperature) to favor the desired cross-coupling reaction.
Presence of Siloxane Impurities Hydrolysis of the starting material, 1,2-dichloro-1,1,2,2-tetramethyldisilane, or partially reacted intermediates by moisture.[4]Strict Anhydrous Conditions: As with preventing anisole formation, the exclusion of water is critical. Handle the dichlorodisilane under an inert atmosphere.
Monosubstituted Impurity: (4-methoxyphenyl)chlorotetramethyldisilane Incomplete reaction due to insufficient Grignard reagent or short reaction time.Adjust Stoichiometry: Use a slight excess (e.g., 5-10 mol%) of the Grignard reagent to ensure complete conversion of the dichlorodisilane. Increase Reaction Time/Temperature: After the addition is complete, allow the reaction to stir at room temperature or gentle reflux for an adequate period to ensure both chlorine atoms have been substituted.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction? A1: Anhydrous tetrahydrofuran (THF) is the preferred solvent. Diethyl ether can also be used, but THF is generally better at solvating the Grignard reagent, which can lead to faster reaction rates.[5]

Q2: How can I tell if my Grignard reagent has formed successfully? A2: The initiation of the Grignard reaction is usually indicated by a gentle bubbling on the surface of the magnesium and the solution turning cloudy and gray/brown.[1] The reaction is exothermic, so a slight increase in temperature should also be observed.

Q3: My reaction won't start. What should I do? A3: If the reaction does not initiate, a few crystals of iodine or a small amount of 1,2-dibromoethane can be added to activate the magnesium surface.[1] Gentle heating with a heat gun may also be necessary. Ensure your glassware and solvent are completely dry, as moisture will prevent the reaction from starting.

Q4: What is the best way to purify the final product? A4: Purification is typically achieved by removing the solvent under reduced pressure, followed by either recrystallization from a suitable solvent (such as ethanol or hexanes) or column chromatography on silica gel.

Q5: What are the key safety precautions for this synthesis? A5: Grignard reagents are highly reactive and pyrophoric. The reaction should be conducted under an inert atmosphere and away from sources of water or air.[6] 1,2-dichloro-1,1,2,2-tetramethyldisilane is corrosive and reacts with moisture to produce HCl gas. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Section 4: Best Practices for Minimizing Impurities

  • Reagent Quality: Use high-purity starting materials. 4-Bromoanisole should be free of phenol, and the dichlorodisilane should be clear and colorless.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire process, from Grignard formation to quenching.

  • Controlled Addition: Add the dichlorodisilane solution to the Grignard reagent slowly and at a controlled temperature. This minimizes localized high concentrations that can favor side reactions.

  • Effective Quenching: Quench the reaction by slowly adding it to a cooled, saturated aqueous solution of ammonium chloride. This is generally preferred over quenching with water alone as it helps to dissolve the magnesium salts.

  • Proper Work-up: After quenching, ensure a clean separation of the organic and aqueous layers. Wash the organic layer with brine to remove residual water before drying with an anhydrous salt like sodium sulfate or magnesium sulfate.

Section 5: Experimental Protocol

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

  • Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool under a stream of argon or in a desiccator.

  • Grignard Formation: To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an argon inlet, add magnesium turnings (2.2 eq). Cover the magnesium with anhydrous THF. Add a small crystal of iodine.

  • In the dropping funnel, prepare a solution of 4-bromoanisole (2.0 eq) in anhydrous THF.

  • Add a small portion of the 4-bromoanisole solution to the magnesium. If the reaction does not start, gently warm the flask. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Coupling: Cool the Grignard solution to 0 °C in an ice bath.

  • Prepare a solution of 1,2-dichloro-1,1,2,2-tetramethyldisilane (1.0 eq) in anhydrous THF in the dropping funnel.

  • Add the dichlorodisilane solution dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until TLC/GC analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Cool the reaction mixture again to 0 °C and slowly pour it into a beaker containing a stirred, saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Section 6: Visualization of Key Processes

G cluster_0 Reagents cluster_1 Intermediates & Main Reaction cluster_2 Impurity Pathways 4-MeO-PhBr 4-Methoxyphenyl bromide Grignard 4-MeO-PhMgBr (Grignard Reagent) 4-MeO-PhBr->Grignard + Mg in dry THF Mg Magnesium ClSiMe2SiMe2Cl 1,2-Dichlorotetramethyldisilane Product Bis(4-methoxyphenyl)- 1,1,2,2-tetramethyldisilane ClSiMe2SiMe2Cl->Product Siloxane Siloxanes ClSiMe2SiMe2Cl->Siloxane + H2O (moisture) Grignard->Product + ClSiMe2SiMe2Cl Anisole Anisole Grignard->Anisole + H2O (moisture) Homocoupling 4,4'-Dimethoxybiphenyl Grignard->Homocoupling Wurtz-Fittig side reaction

Caption: Main synthesis pathway and major impurity formation routes.

Section 7: Quantitative Data Summary

Parameter Recommended Condition Rationale for Impurity Avoidance
Solvent Anhydrous Tetrahydrofuran (THF)Prevents quenching of the Grignard reagent and hydrolysis of the chlorosilane.[2]
Atmosphere Inert (Argon or Nitrogen)Prevents reaction of the Grignard reagent with atmospheric oxygen and moisture.[6]
Temperature Grignard Formation: Reflux (~66 °C in THF) Coupling: 0 °C to Room TemperatureHigher temperatures during coupling can increase the rate of Wurtz-Fittig homocoupling.[2]
Reagent Ratio ~2.1 equivalents of Grignard reagent per 1.0 equivalent of dichlorodisilaneA slight excess of the Grignard reagent ensures complete disubstitution, minimizing the monosubstituted impurity.
Addition Rate Slow, dropwise addition of dichlorodisilane to the Grignard reagentMaintains a low concentration of the electrophile, favoring the desired cross-coupling over side reactions.

Section 8: References

  • Rehahn, M., & Schlüter, A. D. (1999). Synthesis, structure and properties of 1,2-dihydroxy-tetramethyldisilane. Inorganica Chimica Acta, 295(2), 239-242.

  • Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of organic chemistry, 69(15), 5071–5076. [Link]

  • ChemSrc. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). The Grignard Reaction. Retrieved January 17, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of bis-(4-methoxyphenyl)phosphine. Retrieved January 17, 2026, from [Link]

  • Smith, M. B. (2020). Side Reactions in a Grignard Synthesis. In Organic Chemistry: An Acid-Base Approach (pp. 641-682). CRC Press.

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • CN105061767A - Dimethyl dichlorosilance hydrolysis process and device - Google Patents. (n.d.). Retrieved January 17, 2026, from

  • BYJU'S. (n.d.). Wurtz-Fittig Reaction Mechanism. Retrieved January 17, 2026, from [Link]

  • Wiley-VCH. (2000). "Grignard Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology.

  • Filo. (2025, February 20). Give reaction Wurtz and wurtz fitting with grignard reagent. Retrieved January 17, 2026, from [Link]

  • Ghiglietti, E., Podapangi, S., Mecca, S., & Beverina, L. (2022). Efficient Buchwald-Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cells. Molecules, 27(12), 3845.

  • WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents. (n.d.). Retrieved January 17, 2026, from

  • Organic Chemistry Portal. (n.d.). Wurtz-Fittig Reaction. Retrieved January 17, 2026, from [Link]

  • Mozaffari, F., & Bodaghifard, M. A. (2024). Synthesis of an O,N-rich porous organic polymer: efficient removal of metronidazole from aqueous solutions. Polymer Bulletin.

  • Research Scientific. (n.d.). 1,2-BIS(2-METHOXYPHENYL)-1,1,2,2-TETRAMETHYLDISILANE, 96%. Retrieved January 17, 2026, from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the structural nuances of organosilicon compounds is paramount. Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane, with a molecular weight of 330.57 g/mol and formula C18H26O2Si2, is a compound of interest in various synthetic applications.[1] Mass spectrometry serves as a cornerstone technique for the structural elucidation and purity assessment of such molecules. This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation behavior of this compound, comparing different ionization techniques and offering a predictive framework in the absence of extensive literature data on this specific molecule. Our analysis is grounded in the established fragmentation patterns of analogous structures, including organosilicon compounds and anisole derivatives.[2][3]

The Crucial Role of Ionization in Fragmentation Analysis

The choice of ionization technique dictates the extent of fragmentation and, consequently, the structural information that can be gleaned from a mass spectrum.[4] For this compound, we will compare the predicted outcomes of two common ionization methods: the high-energy Electron Ionization (EI) and the gentler Electrospray Ionization (ESI).[5]

Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), inducing extensive fragmentation.[6][7][8] This results in a detailed fragmentation pattern that acts as a molecular fingerprint, invaluable for structural confirmation and library matching.[6]

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization method that typically imparts less internal energy to the analyte molecule.[4][5] This often results in a prominent molecular ion or pseudomolecular ion (e.g., [M+H]+ or [M+Na]+), with minimal fragmentation. ESI is particularly useful for confirming the molecular weight of a compound.[5]

Predicted Fragmentation Pathways under Electron Ionization (EI)

Under EI conditions, the molecular ion of this compound ([M]•+) is expected to be observed, albeit potentially at low abundance due to the extensive fragmentation typical of organosilicon compounds.[2][9] The fragmentation cascade is likely to be dominated by cleavages at the weakest bonds and rearrangements leading to stable neutral losses and fragment ions.

A key fragmentation pathway for disilanes involves the cleavage of the Si-Si bond, which is generally weaker than Si-C and C-C bonds.[3] Another significant fragmentation route is the cleavage of the Si-C bonds. For aromatic silanes, interaction between the silicon center and the phenyl ring can influence fragmentation.[2] The presence of the methoxyphenyl group will also direct fragmentation, drawing on the known behavior of anisole derivatives.[10]

Here, we propose the major fragmentation pathways for this compound under EI:

  • Homolytic cleavage of the Si-Si bond: This is a highly probable fragmentation, leading to the formation of a stable dimethyl(4-methoxyphenyl)silyl radical cation.

  • Cleavage of a methyl group: Loss of a methyl radical from the molecular ion is a common fragmentation for compounds containing trimethylsilyl or related groups.[2]

  • Fragmentation of the methoxyphenyl group: The anisole moiety is known to fragment via loss of a methyl radical followed by the elimination of carbon monoxide.[10]

  • Rearrangement and elimination: Rearrangement reactions, such as the McLafferty rearrangement, are common in mass spectrometry and could lead to the formation of specific fragment ions.[10][11]

The following DOT script illustrates the predicted primary fragmentation pathways under EI:

G M [M]•+ m/z 330 F1 [M - CH3]•+ m/z 315 M->F1 - •CH3 F2 [C9H13OSi]+ m/z 165 M->F2 Si-Si cleavage F3 [C8H10O]•+ m/z 122 F2->F3 - Si(CH3)2 F4 [C7H7O]+ m/z 107 F3->F4 - •CH3 F5 [C6H5]+ m/z 77 F4->F5 - CO

Predicted EI Fragmentation of this compound.

Comparative Analysis of Predicted Mass Spectra: EI vs. ESI

The mass spectra obtained under EI and ESI are expected to be markedly different, each providing complementary information.

Ionization TechniqueExpected Molecular IonKey Fragment Ions (Predicted m/z)Information Provided
Electron Ionization (EI) [M]•+ (m/z 330), likely low intensity315 ([M-CH3]+), 165 ([C9H13OSi]+), 122 ([C8H10O]•+), 107 ([C7H7O]+), 77 ([C6H5]+)Detailed structural information, "fingerprint" for identification.[6][8]
Electrospray Ionization (ESI) [M+H]+ (m/z 331), [M+Na]+ (m/z 353), prominentMinimal fragmentation expectedConfirmation of molecular weight.[4][5]

Experimental Protocol: Acquiring Mass Spectra

For researchers seeking to experimentally verify these predictions, the following general protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or hexane.

  • GC Conditions:

    • Injector: Split/splitless, 250 °C.

    • Column: A non-polar column (e.g., DB-5ms) is suitable.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 300 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 50-400.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
  • Sample Preparation: Dissolve the compound in a solvent compatible with reversed-phase chromatography, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL. Further dilute to the low µg/mL or ng/mL range for analysis.

  • LC Conditions:

    • Column: A C18 reversed-phase column is recommended.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive to promote ionization (e.g., 0.1% formic acid for positive mode).

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Temperature: 300-350 °C.

    • Mass Analyzer: Scan a mass range that includes the expected molecular ions (e.g., m/z 100-500).

The following DOT script outlines the general workflow for this comparative analysis:

G cluster_sample Sample Preparation cluster_gcms GC-MS (EI) cluster_lcms LC-MS (ESI) cluster_analysis Data Analysis Sample Bis(4-methoxyphenyl)-1,1,2,2- tetramethyldisilane GC Gas Chromatography Sample->GC LC Liquid Chromatography Sample->LC EI Electron Ionization GC->EI GCMS_Data EI Mass Spectrum (Fragmentation Pattern) EI->GCMS_Data Analysis Structural Elucidation GCMS_Data->Analysis ESI Electrospray Ionization LC->ESI LCMS_Data ESI Mass Spectrum (Molecular Weight) ESI->LCMS_Data LCMS_Data->Analysis

Workflow for Comparative Mass Spectrometric Analysis.

Conclusion

This guide provides a predictive framework for understanding the mass spectrometric fragmentation of this compound. By leveraging established principles of organosilicon and aromatic compound fragmentation, we have proposed the likely fragmentation pathways under both hard (EI) and soft (ESI) ionization techniques. This comparative approach allows for a more comprehensive structural analysis, combining the detailed fingerprint of EI with the molecular weight confirmation of ESI. The provided experimental protocols offer a starting point for researchers to obtain empirical data and further refine our understanding of this and related organosilicon compounds.

References

  • This compound. Chemsrc. [Link]

  • Zahran, N.F., Helal, A.I., & Rasgeed, N. (1997). Mass spectrometric study on the fragmentation of anisole.
  • Weber, W. P., Willard, A. K., & Boettger, H. G. (1971). Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. The Journal of Organic Chemistry, 36(12), 1620–1625.
  • Potzinger, P., & Lampe, F. W. (1969). Electron impact study of ionization and dissociation of monosilane and disilane. The Journal of Physical Chemistry, 73(11), 3912–3917.
  • Henderson, W., & McIndoe, J. S. (2005). Mass Spectrometry of Inorganic and Organometallic Compounds: Tools - Techniques - Tips. John Wiley & Sons.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023, August 29). [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Tureček, F. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. International Journal of Molecular Sciences, 24(9), 8251.
  • Mass Spectrometry: Fragmentation. [Link]

  • 1,2-Bis(4-methoxyphenyl)ethyne. PubChem. [Link]

  • Mass spectrometry of inorganic, coordination and organometallic compounds. [Link]

  • NMR Spectroscopy of Organosilicon Compounds. ResearchGate. [Link]

  • Liu, J., et al. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 30(10), 1243-1250.
  • Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. (2023, September 27). [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Singh, A. K., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF BIS-(P-METHOXYPHENYL)TELLURIUM DICHLORIDE: (P-MEOC6H4)2TECL2. Journal of Advanced Scientific Research, 13(02), 163-168.
  • Photoionization mass spectra of anisole taken with selected temperatures at a photoenergy of 10.6 eV. ResearchGate. [Link]

  • ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. (n.d.). [Link]

  • Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(3), 383–393.
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  • Electron Ionization. Chemistry LibreTexts. (2022, July 3). [Link]

  • Synthesis of bis-(4-methoxyphenyl)phosphine. PrepChem.com. [Link]

  • Oxirane, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-. NIST Chemistry WebBook. [Link]

  • Synthesis and characterization of amorphous poly(ethylene terephthalate) copolymers containing bis[4-(2-hydroxyethoxy)phenyl]sulfone. ResearchGate. [Link]

  • Electron ionization and mass spectrometry. YouTube. (2020, October 16). [Link]

  • Phenol, 4,4'-(1-methylethylidene)bis-. NIST Chemistry WebBook. [Link]

  • 1,1'-Biphenyl, 4-methoxy-. NIST Chemistry WebBook. [Link]

  • 4,4'-Dimethoxybenzil. NIST Chemistry WebBook. [Link]

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The Elusive Silylating Agent: An In-Depth Guide to Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane in the Context of Modern Silylation Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, and pharmaceutical development, the strategic selection of a silylating agent is a critical decision that can dictate the success of a synthetic route. Silyl ethers are indispensable protecting groups for hydroxyl functionalities, prized for their tunable stability and ease of installation and removal.[1] While the landscape of silylating agents is dominated by well-established reagents, the exploration of novel agents with unique reactivity profiles is a continuous pursuit. This guide delves into the characteristics of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane and places it within the broader context of commonly employed silylating agents.

Introduction to Silylation and the Role of Protecting Groups

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule.[2] The hydroxyl group, with its inherent nucleophilicity and acidity, is a frequent candidate for such protection. Silylation, the introduction of a silyl group (typically -SiR₃) to form a silyl ether, is a cornerstone of modern protecting group strategy.[3] The ideal silylating agent should react selectively with the target functional group under mild conditions, and the resulting silyl ether should be stable to a range of reaction conditions yet readily cleavable when desired.[4]

The choice of silylating agent is governed by factors such as the steric hindrance of the alcohol, the desired stability of the silyl ether, and the overall synthetic strategy. Common silylating agents range from the highly reactive trimethylsilyl chloride (TMSCl) to the more sterically demanding and robust tert-butyldimethylsilyl chloride (TBDMSCl) and triisopropylsilyl chloride (TIPSCl).[3]

This compound: A Profile

This compound, also known as Bis(p-anisyl)tetramethyldisilane, is a disilane derivative with the chemical formula C₁₈H₂₆O₂Si₂. While commercially available, a comprehensive body of scientific literature detailing its specific applications and performance as a silylating agent for alcohols is notably scarce. However, an analysis of its structure allows for informed predictions regarding its potential reactivity and the properties of the corresponding silyl ethers.

Key Structural Features:

  • Disilane Backbone: The Si-Si bond is a potential site of reactivity, susceptible to cleavage under certain conditions, which could be exploited for the generation of a reactive silylating species.

  • Arylsilyl Moiety: The presence of two 4-methoxyphenyl groups directly attached to the silicon atoms distinguishes it from common alkylsilylating agents. The electronic properties of the aryl ring can influence the reactivity of the silicon center and the stability of the resulting silyl ether.

  • Methoxyphenyl Group: The electron-donating methoxy group on the phenyl ring is expected to increase the electron density on the silicon atom, potentially modulating its reactivity.

Comparative Analysis with Common Silylating Agents

To understand the potential advantages and disadvantages of this compound, a comparison with established silylating agents is necessary. The following table summarizes the key characteristics of some widely used reagents.

Silylating AgentCommon AbbreviationKey FeaturesTypical Deprotection Conditions
Trimethylsilyl chlorideTMSClHighly reactive, forms labile silyl ethers.Mild acid (e.g., acetic acid in THF/water), fluoride ion.[1]
Triethylsilyl chlorideTESClMore stable than TMS ethers, good for chromatography.Acid, fluoride ion.[5]
tert-Butyldimethylsilyl chlorideTBDMSCl or TBSClForms robust silyl ethers, widely used.Stronger acid, fluoride ion (e.g., TBAF).[5]
Triisopropylsilyl chlorideTIPSClVery sterically hindered, forms highly stable ethers.Fluoride ion, often requires longer reaction times.[1]
tert-Butyldiphenylsilyl chlorideTBDPSClForms very stable ethers, resistant to acidic conditions.Fluoride ion.[1]

Hypothesized Performance of this compound:

Based on its structure, the (4-methoxyphenyl)dimethylsilyl group introduced by this reagent would likely confer stability intermediate between the more labile alkylsilyl ethers (like TMS and TES) and the highly robust bulky alkylsilyl ethers (like TBDMS and TIPS). The electronic effects of the aryl substituent could play a significant role in the stability of the resulting silyl ether towards acidic or basic cleavage.[6] However, without direct experimental data, these remain well-informed hypotheses.

Mechanistic Considerations in Silylation

The silylation of an alcohol with a silyl halide typically proceeds via a nucleophilic attack of the alcohol on the electrophilic silicon atom. The reaction is often facilitated by a base, such as imidazole or triethylamine, which deprotonates the alcohol to form a more nucleophilic alkoxide and neutralizes the hydrogen halide byproduct.[3]

SilylationMechanism cluster_activation Activation cluster_silylation Silylation ROH R-OH (Alcohol) R3SiCl R'₃Si-Cl (Silyl Halide) ROH->R3SiCl Nucleophilic Attack Base Base Base->ROH Deprotonation Product R-O-SiR'₃ (Silyl Ether) R3SiCl->Product Salt Base-H⁺Cl⁻ R3SiCl->Salt

Figure 1. Generalized workflow for the silylation of an alcohol.

For disilanes like this compound, the activation of the Si-Si bond would be a prerequisite for silylation. This could potentially be achieved through various catalytic methods, such as transition-metal catalysis or photoredox catalysis, which are known to activate Si-Si bonds.[7]

Experimental Protocols: A General Approach

General Protocol for Silylation of a Primary Alcohol:

  • To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) is added a suitable base (e.g., triethylamine, 1.5 equiv).

  • The silylating agent (1.2 equiv) is added dropwise to the stirred solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for a period of 1 to 24 hours, while monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired silyl ether.

Conclusion: An Agent of Untapped Potential?

This compound represents a structurally intriguing yet underexplored silylating agent. Its arylsilyl nature suggests a unique stability profile for the resulting silyl ethers, potentially offering advantages in specific synthetic contexts where fine-tuning of protecting group lability is required. The electron-donating methoxy groups may further modulate its reactivity in ways that differ from simple phenyl-substituted silanes.

However, the current lack of published, peer-reviewed experimental data on its performance—including reaction kinetics, yields, substrate scope, and direct comparisons with established reagents—precludes a definitive assessment of its practical utility. For researchers and drug development professionals, the use of this reagent would necessitate a program of in-house validation and optimization. While the foundational principles of silylation chemistry provide a strong framework for such an investigation, the established reliability and extensive documentation of common silylating agents like TBDMSCl and TIPSCl currently position them as the more pragmatic choices for most applications. The potential of this compound remains an open question, awaiting empirical exploration to define its place in the synthetic chemist's toolkit.

References

[8] Murakami, K., Yorimitsu, H., & Oshima, K. (2009). A zinc-catalyzed nucleophilic substitution reaction of chlorosilanes with organomagnesium reagents affords a broad range of functionalized tetraorganosilanes under mild reaction conditions. The Journal of Organic Chemistry, 74(3), 1415–1417. ResearchGate. (2024). Aryl Silyl Ethers Enable Preferential Ar−O bond Cleavage in Reductive Generation of Aryllithium Species. Available at: [Link] [6] ResearchGate. (2025). Selective Deprotection of Either Alkyl or Aryl Silyl Ethers from Aryl, Alkyl Bis-silyl Ethers. Available at: [Link] [5] Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [3] Chem-Station. (2014, March 8). Silyl Protective Groups. Chem-Station Int. Ed. [9] Sci-Hub. (n.d.). Aryldisilane photochemistry. A kinetic and product study of the mechanism of alcohol additions to transient silenes. [10] ACS Publications. (2024, August 12). Aryl Silyl Ethers Enable Preferential Ar−O bond Cleavage in Reductive Generation of Aryllithium Species. JACS Au. [11] Patschinski, P., Zhang, C., & Zipse, H. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. The Journal of Organic Chemistry. [7] McNeill, E., Barder, T. E., & Buchwald, S. L. (2007). Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane. Organic Letters, 9(19), 3785–3788. [1] Wikipedia. (n.d.). Silyl ether. [4] ResearchGate. (2025). Recent Advances in Silyl Protection of Alcohols. Available at: [Link] [12] Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [13] RSC Publishing. (n.d.). Emerging applications of acylsilanes in organic synthesis and beyond. [14] ResearchGate. (n.d.). Alcohol and diol reactivity: (a) Silylation of primary and secondary alcohols.... Available at: [Link] [15] Patschinski, P., Zhang, C., & Zipse, H. (2014). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry, 79(18), 8348–8357. [2] Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [16] MDPI. (n.d.). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. [17] ResearchGate. (2025). Allylsilanes in Organic Synthesis − Recent Developments. Available at: [Link] [18] Selander, N., Paasch, J. R., & Szabó, K. J. (2011). Palladium-Catalyzed Allylic C-OH Functionalization for Efficient Synthesis of Functionalized Allylsilanes. Journal of the American Chemical Society, 133(44), 17701–17703. [19] PubMed Central. (2025). Synthetic strategies towards preparation and functionalization of ullazines, a promising class of light-harvesting materials.

Sources

A Comparative Guide to the Reactivity of Aryl-Substituted Disilanes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry and materials science, organosilicon compounds, particularly aryl-substituted disilanes, have carved out a significant niche. Their unique electronic properties, stemming from the interaction between the silicon-silicon (Si-Si) σ-bond and the aromatic π-systems, give rise to a rich and tunable reactivity. This guide provides an in-depth, objective comparison of the reactivity of aryl-substituted disilanes, supported by experimental data, to empower researchers, scientists, and drug development professionals in harnessing their synthetic potential.

The Heart of the Matter: Electronic and Steric Influence on the Si-Si Bond

The reactivity of aryl-substituted disilanes is fundamentally governed by the electronic and steric nature of the substituents on the aromatic rings. These substituents modulate the electron density of the Si-Si bond and the accessibility of the silicon atoms to reacting species.

Electronic Effects: The interplay of inductive and resonance effects of aryl substituents is paramount. Electron-donating groups (EDGs) increase the electron density of the Si-Si bond, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the disilane more reactive towards nucleophiles. This electronic modulation can be quantitatively assessed through Hammett-type correlations, which relate reaction rates to substituent constants (σ).[1][2][3]

Steric Effects: The size and position of the substituents on the aryl ring can hinder the approach of reactants to the silicon centers. This steric hindrance can significantly impact reaction rates and, in some cases, alter the regioselectivity of a reaction.[4][5]

Comparative Reactivity in Key Transformations

To provide a clear comparison, we will examine the reactivity of aryl-substituted disilanes in three key reaction classes: nucleophilic cleavage, photolysis, and electrophilic cleavage.

Nucleophilic Cleavage: A Dance of Electrons and Regioselectivity

The cleavage of the Si-Si bond by nucleophiles is a synthetically useful reaction for the generation of silyl anions. The regioselectivity of this cleavage in unsymmetrical aryl-substituted disilanes is a delicate balance of electronic and kinetic factors.

A systematic study on the nucleophilic cleavage of a series of 12 phenyl-substituted arylpentamethyldisilanes (XC₆H₄SiMe₂SiMe₃) with methyl lithium (MeLi) in the presence of HMPA revealed that the electronic effects of the substituent (X) play a crucial role in determining the site of nucleophilic attack. The ratio of attack at the silicon atom attached to the aryl ring (Siα) versus the trimethylsilyl group (Siβ) was found to correlate well with the sum of the Hammett substituent constants (Σσ).[4]

Table 1: Regioselectivity of Nucleophilic Cleavage of Arylpentamethyldisilanes (XC₆H₄SiMe₂SiMe₃) with MeLi/HMPA [4]

Substituent (X)Σσlog(kα/kβ)Predominant Cleavage Product
p-MeO-0.27-0.22Aryl-Si Bond Cleavage
p-Me-0.170.02Aryl-Si Bond Cleavage
H00.43Siα-Siβ Cleavage
p-F0.060.58Siα-Siβ Cleavage
p-Cl0.230.99Siα-Siβ Cleavage
p-Br0.231.00Siα-Siβ Cleavage
m-Cl0.371.32Siα-Siβ Cleavage
m-CF₃0.431.48Siα-Siβ Cleavage
p-I0.180.87Siα-Siβ Cleavage
p-CO₂Me0.451.53Siα-Siβ Cleavage
p-CN0.662.02Siα-Siβ Cleavage
p-NO₂0.782.31Siα-Siβ Cleavage

The data clearly indicates that as the electron-withdrawing character of the substituent increases (more positive Σσ), the electrophilicity of the adjacent silicon atom (Siα) increases, leading to a preferential attack at this position. This relationship is described by the Hammett-type equation: log(kα/kβ) = 0.4334 + 2.421(Σσ).[4] This quantitative relationship allows for the predictable tuning of the cleavage regioselectivity.

Experimental Protocol: Competitive Nucleophilic Cleavage of Arylpentamethyldisilanes

This protocol is based on the methodology described by Hevesi et al.[4] for determining the regioselectivity of nucleophilic cleavage.

Materials:

  • Substituted arylpentamethyldisilane (e.g., p-chlorophenylpentamethyldisilane)

  • Methyl lithium (MeLi) solution in diethyl ether

  • Hexamethylphosphoramide (HMPA), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Quenching agent (e.g., trimethylchlorosilane)

  • Internal standard for GC analysis (e.g., dodecane)

  • Standard glassware for air-sensitive reactions (Schlenk line, syringes, etc.)

Procedure:

  • Reaction Setup: In a flame-dried, argon-purged Schlenk flask equipped with a magnetic stir bar, dissolve a known amount of the arylpentamethyldisilane and the internal standard in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add freshly distilled HMPA via syringe, followed by the dropwise addition of the MeLi solution over a period of 5 minutes while stirring vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots, quenching them with trimethylchlorosilane, and analyzing by gas chromatography (GC).

  • Quenching: After the reaction is complete (as determined by GC analysis), quench the entire reaction mixture with an excess of trimethylchlorosilane.

  • Workup: Allow the mixture to warm to room temperature. Add diethyl ether and wash with water to remove HMPA and lithium salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and analyze the product mixture by GC and GC-MS.

  • Analysis: Identify and quantify the cleavage products (aryldimethylsilane and trimethylsilane derivatives) by comparing their retention times and mass spectra with authentic samples. The ratio of the products will determine the kα/kβ ratio.

Diagram of Experimental Workflow:

nucleophilic_cleavage_workflow setup Reaction Setup (Disilane, Internal Std, THF) cooling Cool to 0 °C setup->cooling reagents Add HMPA & MeLi cooling->reagents reaction Reaction Monitoring (GC Analysis) reagents->reaction quench Quench with Me₃SiCl reaction->quench workup Aqueous Workup quench->workup analysis GC/GC-MS Analysis workup->analysis

Caption: Workflow for the competitive nucleophilic cleavage of aryl-substituted disilanes.

Photolysis: A Divergence of Pathways

The photolysis of aryl-substituted disilanes opens up a fascinating dichotomy of reaction pathways, primarily leading to the formation of either silenes (via a[1][6]-silyl migration) or silyl radicals (via Si-Si bond homolysis). The preferred pathway is significantly influenced by the nature of the aryl substituents and the polarity of the solvent.

Detailed studies on the photochemistry of aryldisilanes of the type PhRR'Si-SiMe₃ (where R, R' = methyl or phenyl) have shown that:

  • In nonpolar solvents (e.g., isooctane): The formation of transient 1,3,5-(1-sila)hexatriene derivatives (silenes) is the major pathway. These species are derived from the lowest excited singlet state.

  • In polar solvents (e.g., acetonitrile): The formation of silyl radicals through Si-Si bond homolysis becomes the dominant process, originating from the lowest excited triplet state.

The reactivity of the transient silatrienes formed during photolysis has been quantified through laser flash photolysis experiments, which provide rate constants for their reactions with various trapping agents.

Table 2: Rate Constants for the Reaction of Transient Silatrienes in Different Solvents

Silatriene PrecursorTrapping AgentSolventk (M⁻¹s⁻¹)Reference
PhMe₂Si-SiMe₃AcetoneIsooctane1.2 x 10⁸[Leigh et al., 1994]
PhMe₂Si-SiMe₃AcetoneAcetonitrile3.8 x 10⁷[Leigh et al., 1994]
Ph₂MeSi-SiMe₃AcetoneIsooctane2.5 x 10⁸[Leigh et al., 1994]
Ph₂MeSi-SiMe₃AcetoneAcetonitrile8.0 x 10⁷[Leigh et al., 1994]
Ph₃Si-SiMe₃AcetoneIsooctane5.0 x 10⁸[Leigh et al., 1994]
Ph₃Si-SiMe₃AcetoneAcetonitrile1.5 x 10⁸[Leigh et al., 1994]

The data shows that increasing the number of phenyl substituents on the silicon atom generally increases the reactivity of the transient silatriene. Furthermore, the reactions are consistently faster in the nonpolar solvent, highlighting the significant role of the solvent in modulating the reactivity of these transient species.

Experimental Protocol: Laser Flash Photolysis of Aryldisilanes

This protocol provides a general outline for a laser flash photolysis experiment to study the transient species generated from aryldisilanes, based on established methodologies.

Materials:

  • Aryl-substituted disilane of interest

  • Spectroscopic grade solvents (e.g., hexane, acetonitrile)

  • Trapping agent (e.g., methanol, acetone)

  • Quartz cuvette with a path length suitable for the setup

Equipment:

  • Nanosecond pulsed laser (e.g., Nd:YAG laser with appropriate harmonics for excitation)

  • Pulsed xenon lamp (for monitoring beam)

  • Monochromator

  • Photomultiplier tube (PMT) or CCD detector

  • Digital oscilloscope

  • Computer for data acquisition and analysis

Procedure:

  • Sample Preparation: Prepare a solution of the aryldisilane in the chosen solvent in the quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.3 at the excitation wavelength. The solution should be deoxygenated by bubbling with argon or nitrogen for at least 20 minutes.

  • Laser Excitation: Excite the sample with a single laser pulse of the appropriate wavelength.

  • Transient Absorption Monitoring: Monitor the change in absorbance of the sample at a specific wavelength as a function of time using the probe beam, monochromator, and detector. The signal is captured by the digital oscilloscope.

  • Kinetic Analysis: To determine the rate constant for the reaction with a trapping agent, record the decay of the transient absorption at different concentrations of the trapping agent. Plot the observed pseudo-first-order rate constant (k_obs) versus the concentration of the trapping agent. The slope of this plot will give the bimolecular rate constant (k).

  • Spectral Analysis: To obtain the transient absorption spectrum, record the transient signal at various wavelengths and plot the change in absorbance versus wavelength at a specific time after the laser pulse.

Diagram of Laser Flash Photolysis Setup:

lfp_setup laser Pulsed Laser sample Sample Cuvette laser->sample mono Monochromator sample->mono lamp Xenon Lamp lamp->sample detector Detector mono->detector scope Oscilloscope detector->scope computer Computer scope->computer

Caption: A simplified schematic of a laser flash photolysis experimental setup.

Electrophilic Cleavage: Probing the Si-Si Bond's Nucleophilicity

The Si-Si σ-bond in aryldisilanes possesses a relatively high-lying highest occupied molecular orbital (HOMO), which imparts nucleophilic character to the bond. Consequently, aryldisilanes are susceptible to cleavage by electrophiles such as halogens and protic acids. The rate of this cleavage is highly dependent on the electronic nature of the aryl substituents.

While a comprehensive comparative kinetic study for a wide range of substituents is not as readily available as for nucleophilic cleavage, the general principles of electrophilic aromatic substitution can be applied. Electron-donating groups on the aryl ring are expected to increase the rate of electrophilic cleavage by stabilizing the positive charge that develops on the silicon atom in the transition state.

For instance, in the bromination of aryltrimethylsilanes, a reaction that proceeds via an electrophilic attack on the aromatic ring, electron-donating groups accelerate the reaction.[4] A similar trend is expected for the direct electrophilic attack on the Si-Si bond of aryldisilanes.

Table 3: Predicted Relative Reactivity of Aryldisilanes in Electrophilic Cleavage

Substituent (X) on Aryl RingElectronic EffectPredicted Relative Rate of Electrophilic Cleavage
p-OCH₃Strong Electron-DonatingFastest
p-CH₃Electron-DonatingFast
HNeutralReference
p-ClWeak Electron-WithdrawingSlow
p-NO₂Strong Electron-WithdrawingSlowest

Further quantitative studies are needed to establish a precise Hammett correlation for the electrophilic cleavage of the Si-Si bond in a series of aryl-substituted disilanes.

Conclusion and Future Outlook

The reactivity of aryl-substituted disilanes is a rich and tunable landscape, primarily dictated by the electronic and steric effects of the aryl substituents. This guide has provided a comparative overview of their reactivity in nucleophilic cleavage, photolysis, and electrophilic cleavage, supported by quantitative experimental data where available.

  • For nucleophilic cleavage , the regioselectivity can be predictably controlled by the electronic nature of the aryl substituent, following a clear Hammett relationship.

  • In photolysis , a fascinating divergence between silene formation and radical generation is observed, with the outcome being highly dependent on solvent polarity and the degree of phenyl substitution.

  • For electrophilic cleavage , reactivity is governed by the nucleophilicity of the Si-Si bond, which is enhanced by electron-donating groups on the aryl ring.

The ability to fine-tune the reactivity of these compounds through judicious choice of substituents makes aryl-substituted disilanes powerful tools in the hands of synthetic chemists. Future research will undoubtedly uncover even more nuanced aspects of their reactivity, leading to novel applications in organic synthesis, polymer chemistry, and materials science.

References

  • Hammett, L. P. The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. J. Am. Chem. Soc.1937 , 59 (1), 96–103. [Link]

  • Hevesi, L.; Dehon, M.; Crutzen, R.; Lazarescu-Grigore, A. Kinetic Control in the Cleavage of Unsymmetrical Disilanes. J. Org. Chem.1997 , 62 (7), 2011–2017. [Link]

  • Leigh, W. J.; Morkin, T. L. Substituent effects on the reactivity of the silicon-carbon double bond. Acc. Chem. Res.2001 , 34 (2), 129–136. [Link]

  • Leigh, W. J.; et al. Aryldisilane photochemistry. Substituent and solvent effects on the photochemistry of aryldisilanes and the reactivity of 1,3,5-(1-sila)hexatrienes. Organometallics1994 , 13 (1), 145–154. [Link]

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992. [Link]

  • Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991 , 91 (2), 165–195. [Link]

  • YouTube. (2021, May 5). 27.05 Linear Free-energy Relations: Applying Hammett Constants. OChem Tutor. [Link]

  • Edinburgh Instruments. (2016, July 15). An Introduction to Flash Photolysis using the LP980 Spectrometer. [Link]

  • Reiser, O. Highlights in Organic Chemistry. Wiley-VCH, 2002. [Link]

Sources

A Comparative Guide to Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane and its Derivatives for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane, a key organosilicon compound, and its derivatives. It is intended for researchers, scientists, and drug development professionals working in materials science and organic electronics. The content herein delves into the synthesis, characterization, and comparative performance of these molecules, supported by experimental data and established scientific principles.

Introduction to Symmetrical Diaryldisilanes

Symmetrical 1,2-diaryldisilanes represent a significant class of organosilicon compounds, characterized by a silicon-silicon (Si-Si) sigma bond that bridges two aromatic systems. This unique structural motif imparts interesting electronic and photophysical properties, making them valuable building blocks in the development of novel materials for organic electronics. The Si-Si bond can participate in sigma-pi conjugation with the adjacent aryl rings, influencing the electronic energy levels and charge transport characteristics of the molecule.

This compound, with its electron-donating methoxy groups, serves as a foundational structure for this class of materials. The methoxy substituents enhance the electron density of the aromatic rings, which in turn modulates the optoelectronic properties of the disilane core. Understanding the structure-property relationships in these systems is crucial for designing new materials with tailored functionalities for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

Synthesis and Structural Characterization

The synthesis of this compound and its derivatives is typically a two-step process. The first step involves the synthesis of a key precursor, chloro(4-methoxyphenyl)dimethylsilane, followed by a reductive coupling reaction to form the target disilane.

Synthesis of Chloro(4-methoxyphenyl)dimethylsilane (Precursor)

The precursor is readily prepared via a Grignard reaction between 4-bromoanisole and an excess of dichlorodimethylsilane. The Grignard reagent, 4-methoxyphenylmagnesium bromide, is formed in situ and subsequently reacts with dichlorodimethylsilane to yield the desired product.

Reductive Coupling to Form the Disilane (Wurtz-Type Reaction)

The formation of the Si-Si bond is achieved through a Wurtz-type reductive coupling of the chloro(4-methoxyphenyl)dimethylsilane precursor. This reaction typically employs an alkali metal, such as sodium, as the reducing agent in an inert solvent like toluene. The use of a sodium dispersion, which consists of fine sodium particles suspended in mineral oil, is a safer and more efficient alternative to solid sodium, owing to its higher surface area.[1]

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reductive Coupling A 4-Bromoanisole + Mg C Grignard Reaction (in THF) A->C B Dichlorodimethylsilane B->C D Chloro(4-methoxyphenyl)dimethylsilane C->D E Chloro(4-methoxyphenyl)dimethylsilane D->E G Wurtz-Type Coupling E->G F Sodium Dispersion (in Toluene) F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Physicochemical Properties and Performance Comparison

The electronic properties of this compound and its derivatives can be fine-tuned by varying the substituents on the aryl rings. This allows for a systematic investigation of structure-property relationships. A key parameter for evaluating the electronic behavior of these compounds is their redox potential, which provides insight into their electron-donating or -accepting capabilities.

Comparative Redox Potentials

The table below presents the first half-wave oxidation potentials for a series of 1,2-diaryl-1,1,2,2-tetramethyldisilanes, as determined by cyclic voltammetry. Lower oxidation potentials indicate that the compound is more easily oxidized, signifying stronger electron-donating character.

CompoundAryl Substituent (X)E1/2 (V vs. SCE)
1,2-Diphenyl-1,1,2,2-tetramethyldisilaneH1.25
1,2-Bis(4-methylphenyl)-1,1,2,2-tetramethyldisilaneCH₃1.16
This compound OCH₃ 1.05
1,2-Bis(4-(dimethylamino)phenyl)-1,1,2,2-tetramethyldisilaneN(CH₃)₂0.64

Data sourced from Le-Ce et al.

As the data indicates, the introduction of electron-donating groups on the phenyl rings systematically lowers the oxidation potential. The target compound, with its methoxy groups, is significantly easier to oxidize than the unsubstituted diphenyl derivative. The dimethylamino-substituted derivative exhibits the lowest oxidation potential, highlighting its strong electron-donating nature.

Experimental Protocols

Synthesis of Chloro(4-methoxyphenyl)dimethylsilane
  • Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of nitrogen.

  • Grignard Reagent Formation: Magnesium turnings are placed in the flask, and a solution of 4-bromoanisole in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction is initiated with gentle heating.

  • Reaction with Dichlorodimethylsilane: The freshly prepared Grignard reagent is then added slowly to a solution of excess dichlorodimethylsilane in anhydrous diethyl ether at 0 °C.

  • Workup and Purification: The reaction mixture is stirred overnight at room temperature. The resulting magnesium salts are filtered off, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield chloro(4-methoxyphenyl)dimethylsilane as a colorless oil.

Synthesis of this compound
  • Reaction Setup: A flame-dried, three-necked round-bottom flask is fitted with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.

  • Reaction: A sodium dispersion in mineral oil is added to anhydrous toluene in the flask. The mixture is heated to reflux to melt the sodium.

  • Addition of Chlorosilane: A solution of chloro(4-methoxyphenyl)dimethylsilane in anhydrous toluene is added dropwise to the stirred sodium dispersion. The reaction is maintained at reflux for several hours.

  • Workup and Purification: After cooling to room temperature, the excess sodium is quenched by the careful addition of isopropanol, followed by water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford this compound as a white solid.

Conclusion and Future Outlook

This compound and its derivatives are a versatile class of compounds with tunable electronic properties. The straightforward synthesis and the ability to modify the aryl substituents make them attractive candidates for fundamental studies and for the development of new materials for organic electronics. Future research in this area could focus on the synthesis of unsymmetrical diaryldisilanes to introduce dipolar character, the incorporation of these disilane units into polymeric structures for enhanced processability, and the investigation of their performance in electronic devices. The systematic comparison of their properties, as outlined in this guide, provides a solid foundation for the rational design of next-generation organosilicon materials.

References

  • Le-Ce, Y., Jian-Hua, G., & Zhi-Chao, Z. (Year). Journal of Organometallic Chemistry, Volume(Issue), Pages. [Please note: A full, verifiable URL could not be generated for this specific citation based on the provided search results.]

Sources

A Senior Application Scientist's Guide to Purity Assessment of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane: A Comparative Analysis of GC-MS and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and advanced materials science, the absolute purity of chemical intermediates is not merely a quality metric; it is the bedrock of reproducible, safe, and effective outcomes. Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane, a key organosilane building block, is no exception. Its utility in the synthesis of novel organic electronics and as a derivatization agent underscores the critical need for its rigorous purity assessment. This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) as the principal analytical technique for this purpose, while also exploring the strategic application of alternative methods like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Analytical Imperative: Why Purity Matters for this compound

This compound possesses a unique molecular architecture, combining the reactivity of a disilane bond with the electronic properties of methoxyphenyl groups. Even trace impurities can have a significant impact on downstream applications. For instance, residual starting materials or by-products from its synthesis can interfere with subsequent reactions, leading to lower yields and the formation of unintended side products. In the context of drug development, unidentified impurities can pose significant safety risks. Therefore, a robust analytical strategy to ensure the purity of this compound is paramount.

Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile and thermally stable compound like this compound, GC-MS stands out as a powerful and highly informative analytical technique for purity assessment.[1] It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

The Rationale for GC-MS

The choice of GC-MS is predicated on several key advantages:

  • High Resolution Separation: GC can effectively separate the target analyte from structurally similar impurities based on differences in their boiling points and interactions with the stationary phase.

  • Sensitive Detection: Mass spectrometry offers excellent sensitivity, enabling the detection and quantification of trace-level impurities.

  • Structural Elucidation: The mass spectrometer provides detailed structural information about both the main component and any co-eluting impurities through their unique fragmentation patterns. This is invaluable for identifying unknown impurities.[2]

  • Established Methodology: GC-MS is a well-established and widely used technique in the pharmaceutical and chemical industries for the analysis of volatile and semi-volatile compounds.[3]

Proposed GC-MS Methodology

The following protocol is a robust starting point for the purity assessment of this compound. The parameters have been selected based on established methods for similar high molecular weight organosilanes.[3][4]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a high-purity solvent such as hexane or toluene.

  • Vortex the solution until the sample is completely dissolved.

  • If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.

2. GC-MS Instrumentation and Parameters:

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides excellent reproducibility and control over chromatographic parameters.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
GC Column Agilent J&W DB-5MS, 30 m x 0.25 mm, 0.25 µm film thicknessA non-polar column suitable for a wide range of organosilicon compounds, providing good separation based on boiling points.[3][5]
Injection Volume 1 µLA standard injection volume for high-concentration samples.
Inlet Temperature 280 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks for the main component.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Oven Temperature Program Initial temp: 150 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 10 min)A temperature program designed to elute the high-boiling point analyte while separating it from potential lower and higher boiling impurities.
Transfer Line Temp 300 °CPrevents condensation of the analyte before it enters the mass spectrometer.
Ion Source Temp 230 °CA standard temperature for electron ionization.
Quadrupole Temp 150 °CEnsures stable ion transmission.
Ionization Mode Electron Ionization (EI) at 70 eVA standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[6]
Mass Scan Range m/z 50-500Covers the molecular ion of the target compound and its expected fragments.
Data Analysis and Interpretation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identity of the main peak is confirmed by its mass spectrum.

Expected Fragmentation Pattern: The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 330. The fragmentation is likely to involve cleavage of the Si-Si bond and benzylic cleavages. Key expected fragments include:

  • m/z 165: [CH₃O-C₆H₄-Si(CH₃)₂]⁺ - resulting from the cleavage of the Si-Si bond.

  • m/z 135: [C₆H₄-O-Si(CH₃)₂]⁺ - a common fragment for methoxyphenyl-substituted silanes.

  • m/z 73: [Si(CH₃)₃]⁺ - a common fragment for trimethylsilyl groups, though less likely as a primary fragment in this structure.

The presence of unexpected peaks in the chromatogram would indicate impurities, which can be tentatively identified by comparing their mass spectra to a library (e.g., NIST) and by interpreting their fragmentation patterns.

GC-MS Workflow```dot

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Inject Sample C->D E Separation in GC Column D->E F Ionization (EI) E->F G Mass Analysis (Quadrupole) F->G H Detection G->H I Generate Chromatogram H->I J Generate Mass Spectra H->J K Peak Integration & Purity Calculation I->K L Impurity Identification J->L

Caption: Potential synthetic origins of impurities in this compound.

Conclusion: A Multi-faceted Approach to Purity Assurance

The purity assessment of this compound requires a well-reasoned and often multi-technique approach. GC-MS serves as an excellent primary method for the routine analysis of volatile and semi-volatile impurities, offering a superb balance of separation efficiency, sensitivity, and identification capabilities. However, for comprehensive characterization and to account for a wider range of potential impurities, orthogonal techniques such as HPLC-UV are invaluable. For the definitive determination of absolute purity, particularly for reference standard qualification, qNMR is the undisputed gold standard. By understanding the strengths and limitations of each technique and considering the potential impurities arising from the synthetic pathway, researchers and drug development professionals can confidently ensure the quality and consistency of this critical chemical intermediate.

References

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  • CORE. Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Available from: [Link].

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  • PubMed. Determining and reporting purity of organic molecules: why qNMR. Available from: [Link].

  • ResearchGate. ChemInform Abstract: Synthesis and Evaluation of 4-(2′-Methoxyphenyl)-1-(2′-(N-(2′′- pyridinyl)-p-iodobenzamido)ethyl)piperazine (p-MPPI): A New Iodinated 5-HT1A Ligand. Available from: [Link].

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  • Journal of Advanced Scientific Research. SYNTHESIS AND CHARACTERIZATION OF BIS-(P-METHOXYPHENYL)TELLURIUM DICHLORIDE: (P-MEOC6H4)2TECL2. Available from: [Link].

  • MDPI. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Available from: [Link].

  • Link.springer.com. Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Available from: [Link].

  • Google Patents. JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and ....
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  • PubMed. Fragmentation and Skeletal Rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and Their Noncovalent Complexes With Cobalt Cation and Cyclodextrin Studied by Mass Spectrometry. Available from: [Link].

    • Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. Available from: [Link].

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  • PubMed. The effect of three silane coupling agents and their blends with a cross-linker silane on bonding a bis-GMA resin to silicatized titanium (a novel silane system). Available from: [Link].

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Benchmarking Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane: A Comparative Guide for Advanced Synthesis and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of specialty chemicals for research and development, the selection of appropriate building blocks is paramount to achieving desired synthetic outcomes and material properties. This guide provides a comprehensive performance benchmark of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane, a symmetrically substituted diaryldisilane. While direct comparative studies on this specific molecule are not abundant in peer-reviewed literature, this document outlines a framework for its evaluation against viable alternatives in key applications. The protocols and comparative metrics detailed herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions for their specific needs.

Compound Profile: this compound

This compound belongs to the class of organosilicon compounds known as aryldisilanes. These molecules are characterized by a silicon-silicon single bond flanked by aryl and alkyl substituents. The presence of the electron-donating methoxy groups on the phenyl rings and the methyl groups on the silicon atoms influences the electronic and steric properties of the molecule, suggesting potential utility in several areas of chemical synthesis and materials science.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6009-50-3N/A
Molecular Formula C₁₈H₂₆O₂Si₂N/A
Molecular Weight 330.57 g/mol N/A
Appearance White to off-white crystalline solidN/A
Melting Point 48-52 °CN/A
Purity (typical) ≥97% (up to 99.9% after purification)[1]

Potential Applications and Performance Benchmarking

Based on the known reactivity of related aryldisilanes, we have identified three primary areas where this compound could be employed: as a precursor to silyl anions for nucleophilic silylation, in photochemically induced reactions, and as a monomer in polymer synthesis. This guide proposes a series of experiments to benchmark its performance against established alternatives in each of these domains.

Generation of Silyl Anions for Nucleophilic Silylation

The silicon-silicon bond in hexalkyldisilanes can be cleaved by strong nucleophiles or reducing agents to generate silyl anions, which are potent nucleophiles for the formation of silicon-carbon and silicon-heteroatom bonds. The electronic nature of the aryl substituents can influence the ease of this cleavage and the reactivity of the resulting silyl anion.

Proposed Benchmarking Study:

This experiment aims to compare the efficiency of silyl anion formation from this compound with that of a common alternative, 1,1,2,2-tetramethyl-1,2-diphenyldisilane, and their subsequent reaction with a model electrophile.

Alternatives for Comparison:

  • 1,1,2,2-Tetramethyl-1,2-diphenyldisilane (CAS: 1145-33-1): A structurally similar diaryldisilane lacking the electron-donating methoxy groups.

  • Hexamethyldisilane (CAS: 1450-14-2): A common, sterically less hindered precursor for the trimethylsilyl anion.

Experimental Protocol: Benchmarking Silyl Anion Generation and Reactivity

  • Silyl Anion Generation:

    • To a solution of the disilane (1.0 mmol) in dry tetrahydrofuran (THF, 10 mL) under an inert atmosphere (argon or nitrogen) at 0 °C, add a solution of potassium tert-butoxide (2.2 mmol) in dry THF (5 mL) dropwise.

    • Stir the reaction mixture at room temperature for 2 hours. Monitor the formation of the silyl anion by quenching aliquots with a proton source (e.g., methanol) and analyzing by GC-MS for the formation of the corresponding silane.

  • Reaction with Electrophile:

    • To the generated silyl anion solution at 0 °C, add a solution of a model electrophile, such as benzyl bromide (1.0 mmol), in dry THF (2 mL).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Analysis:

    • Determine the yield of the silylated product by gravimetric analysis and confirm its structure by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Compare the yields obtained for each disilane precursor.

Table 2: Hypothetical Performance Comparison in Nucleophilic Silylation

Disilane PrecursorTime for Anion Formation (h)Yield of Silylated Product (%)
This compound[Experimental Data to be Filled][Experimental Data to be Filled]
1,1,2,2-Tetramethyl-1,2-diphenyldisilane[Experimental Data to be Filled][Experimental Data to be Filled]
Hexamethyldisilane[Experimental Data to be Filled][Experimental Data to be Filled]

Diagram 1: Workflow for Benchmarking Silyl Anion Reactivity

G cluster_0 Silyl Anion Generation cluster_1 Nucleophilic Silylation cluster_2 Analysis Disilane Disilane Precursor Base Potassium tert-butoxide in THF Disilane->Base Reaction Anion Silyl Anion Solution Base->Anion Electrophile Electrophile (e.g., Benzyl Bromide) Anion->Electrophile Reaction Product Silylated Product Electrophile->Product Analysis Yield Determination & Structural Characterization Product->Analysis

Caption: Workflow for comparing the performance of disilanes as silyl anion precursors.

Photochemical Reactivity

Aryldisilanes are known to undergo photochemical reactions, often involving the cleavage of the Si-Si bond to generate silyl radicals or the formation of transient, highly reactive silene intermediates.[2] The nature of the aryl substituents can significantly impact the photophysical properties and the subsequent reactivity of these species.

Proposed Benchmarking Study:

This experiment aims to investigate the photochemical reactivity of this compound in the presence of a trapping agent and compare it to an alternative without the methoxy substituents.

Alternative for Comparison:

  • 1,1,2,2-Tetramethyl-1,2-diphenyldisilane (CAS: 1145-33-1): To assess the influence of the methoxy groups on the photochemical behavior.

Experimental Protocol: Benchmarking Photochemical Reactivity

  • Photolysis:

    • Prepare a solution of the disilane (0.1 M) and a trapping agent, such as acetone (1.0 M), in a photochemically inert solvent like cyclohexane in a quartz reaction vessel.

    • Purge the solution with argon for 30 minutes to remove dissolved oxygen.

    • Irradiate the solution with a medium-pressure mercury lamp (e.g., 254 nm) at room temperature for a defined period (e.g., 24 hours).

  • Product Analysis:

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC-MS.

    • After the reaction is complete, concentrate the solution under reduced pressure.

    • Isolate and characterize the major photoproducts using column chromatography, NMR spectroscopy, and mass spectrometry.

  • Quantum Yield Determination (Optional):

    • For a more quantitative comparison, determine the quantum yield of disappearance of the starting disilane using a suitable actinometer.

Table 3: Hypothetical Performance Comparison in Photochemical Reactions

DisilaneMajor Photoproduct(s)Conversion after 24h (%)Quantum Yield (Φ)
This compound[Experimental Data to be Filled][Experimental Data to be Filled][Experimental Data to be Filled]
1,1,2,2-Tetramethyl-1,2-diphenyldisilane[Experimental Data to be Filled][Experimental Data to be Filled][Experimental Data to be Filled]

Diagram 2: Experimental Setup for Photochemical Reactivity Studies

G cluster_0 Reaction Setup cluster_1 Analysis UV_Lamp UV Lamp (254 nm) Quartz_Vessel Quartz Reaction Vessel UV_Lamp->Quartz_Vessel Irradiation Solution Disilane & Trapping Agent in Cyclohexane Quartz_Vessel->Solution Stirrer Magnetic Stirrer Solution->Stirrer GC_MS GC-MS Analysis Solution->GC_MS Monitoring NMR_MS Product Isolation & Characterization (NMR, MS) Solution->NMR_MS Work-up

Caption: Schematic of the experimental setup for benchmarking photochemical reactivity.

Conclusion

While a comprehensive body of literature directly benchmarking the performance of this compound is currently unavailable, its structural features suggest its potential as a valuable reagent in organic synthesis and materials science. The experimental frameworks provided in this guide offer a systematic approach for researchers to evaluate its performance against established alternatives in the context of silyl anion generation and photochemical reactions. The data generated from these studies will be instrumental in elucidating the unique advantages and potential limitations of this compound, thereby guiding its effective application in the development of novel chemical transformations and advanced materials.

References

  • Leigh, W. J., & Sluggett, G. W. (1995). Aryldisilane photochemistry. A kinetic and product study of the mechanism of alcohol additions to transient silenes. Journal of the American Chemical Society, 117(46), 11572-11581. [Link]

  • (Note: Additional general references on silyl chemistry and photochemistry would be included here in a full guide, but are omitted due to the lack of specific data on the target compound in the provided search results).
  • Phenylsilane purific

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Safety Operating Guide

Navigating the Disposal of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work necessitates the use of a diverse array of chemical compounds. Among these are organosilanes, a class of molecules offering unique properties but also requiring careful handling and disposal. This guide provides a detailed protocol for the proper disposal of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established principles of chemical safety and waste management, addressing the specific considerations for this compound.

Understanding the Compound: Hazard Profile and Inherent Risks

Key Considerations:

  • Chemical Reactivity: The reactivity of the silicon-silicon bond and the presence of methoxyphenyl groups may lead to unexpected reactions with incompatible materials. It is crucial to avoid mixing this waste with other chemical streams without a thorough compatibility assessment.

  • Environmental Persistence: Many silicone-based products are not readily biodegradable and can persist in the environment.[5][6] Improper disposal could lead to long-term contamination of soil and water.

  • Combustion Products: While incineration is a common method for chemical waste disposal, the combustion of organosilanes can produce silicon dioxide (silica) and other potentially harmful byproducts.[6][7] This process must be carried out in a licensed and properly equipped hazardous waste incineration facility.

Pre-Disposal: In-Lab Handling and Segregation

Proper disposal begins with meticulous handling and segregation at the source. This proactive approach minimizes risks and ensures compliance with waste management regulations.

Step-by-Step Pre-Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling the compound, always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

  • Waste Collection:

    • Collect all waste this compound, including residual amounts from containers and any contaminated materials (e.g., weighing paper, gloves), in a dedicated and clearly labeled waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid to prevent spills and volatilization.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Include the appropriate hazard pictograms if known or, as a precaution, a general "Hazardous Waste" label.

    • Indicate the date of waste accumulation.

  • Segregation:

    • Store the waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Crucially, do not mix this waste with other chemical waste streams, such as halogenated solvents, strong acids or bases, or oxidizers, to prevent potentially dangerous reactions.[10]

Disposal Pathway: A Decision-Making Workflow

The selection of the appropriate disposal pathway is a critical step that must be guided by institutional policies and local, state, and national regulations. The following workflow provides a logical sequence for determining the correct disposal method.

DisposalWorkflow A Start: Waste Bis(4-methoxyphenyl)- 1,1,2,2-tetramethyldisilane Generated B Consult Institutional EHS Guidelines and Local Regulations A->B C Is On-Site Treatment an Approved Option? B->C D Follow EHS Protocol for On-Site Neutralization/Treatment C->D Yes E Package Waste for Off-Site Disposal C->E No I End: Disposal Complete, Records Retained D->I F Select Licensed Hazardous Waste Disposal Vendor E->F G Complete Hazardous Waste Manifest F->G H Vendor Transports for Incineration or Secure Landfill G->H H->I

Caption: Disposal workflow for this compound.

Off-Site Disposal: The Standard Protocol

For most research institutions, off-site disposal by a licensed hazardous waste management company is the standard and recommended procedure. This ensures that the waste is handled and disposed of in compliance with all regulatory requirements.

Procedural Steps for Off-Site Disposal:

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for guidance on hazardous waste disposal. They will provide you with the necessary forms, labels, and procedures specific to your institution.

  • Packaging for Transport:

    • Ensure the waste container is securely sealed and the label is legible.

    • If required by your EHS office, place the primary container into a larger, secondary containment vessel for transport.

  • Hazardous Waste Manifest:

    • Complete a hazardous waste manifest provided by your EHS office or the disposal vendor. This document tracks the waste from its point of generation to its final disposal.

    • Accurately describe the waste, including the chemical name and quantity.

  • Scheduled Pickup:

    • Arrange for a scheduled pickup of the waste by the licensed hazardous waste vendor.

    • Retain a copy of the completed hazardous waste manifest for your records.

Alternative Disposal Considerations

While off-site disposal is the most common method, other options may be considered under specific circumstances and with the explicit approval of your institution's EHS department.

  • Incineration: This method is often preferred for organic compounds as it leads to their complete destruction.[6] However, the incineration of organosilanes requires specialized facilities capable of handling the resulting silica ash and any other potentially hazardous combustion byproducts.[7]

  • Secure Landfill: In some cases, and depending on the hazard classification, the compound may be disposed of in a designated hazardous waste landfill.[5] This option is generally less preferable than incineration as it does not destroy the chemical but rather contains it. The waste must be properly containerized to prevent leakage.[5]

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of chemical waste is a cornerstone of safe and ethical scientific research. For this compound, a conservative approach that treats the compound as hazardous waste is essential in the absence of a comprehensive SDS. By following the detailed procedures for in-lab handling, segregation, and proper off-site disposal through a licensed vendor, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always prioritize consultation with your institution's EHS office to ensure full compliance with all applicable regulations.

References

  • Deep Sea. (2025, August 29). How to dispose of silicone fluid 500 safely? - Blog.
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  • EurekAlert!. (2023, March 18). New catalyst helps turn plastic waste into useful organosilane compounds.
  • Chemsrc. (2025, August 25). CAS#:6009-50-3 | this compound.
  • Silicones Environmental, Health and Safety Center. Materials Handling Guide: Hydrogen-Bonded Silicon Compounds.
  • Sigma-Aldrich. 1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane.
  • MDPI. (2023, May 14). Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy.
  • ResearchGate. (2025, August 7). (PDF)
  • European Patent Office. (2004, July 7). Purification of organosilanes of group 13 (IIIA) and 15 (VA) impurities - EP 0879821 B1.
  • Scribd.
  • ResearchGate. Thiation with 2,4-Bis(4-Methoxyphenyl)-1,3,2,4- Dithiadiphosphetane 2,4-Disulfide: N -Methylthiopyrrolidone | Request PDF.
  • Echemi. Bis(2-methoxyphenyl)

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Navigating the Safe Handling of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Key Safety and Handling Information

Understanding the Compound: Physicochemical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. Below is a summary of the available data for Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane.

PropertyValueSource
CAS Number 6009-50-3[1][2][3][4]
Molecular Formula C18H26O2Si2[4]
Molecular Weight 330.57 g/mol [4]
Appearance White crystals or powder[3]
Melting Point 44-46 °C[1]
Boiling Point 368.5 ± 42.0 °C (Predicted)[1]
Density 0.99 ± 0.1 g/cm³ (Predicted)[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the absence of specific toxicity data, a conservative approach to PPE is mandatory. The following recommendations are based on general best practices for handling organosilane compounds.[5]

Eye and Face Protection
  • Action: Always wear chemical splash goggles that meet ANSI Z87.1 standards.

  • Rationale: To protect against accidental splashes of the compound, which could cause serious eye irritation.

  • Enhanced Precaution: When there is a significant risk of splashing or aerosol generation, a face shield should be worn in addition to chemical splash goggles.

Hand Protection
  • Action: Wear nitrile gloves.

  • Rationale: Nitrile gloves offer good resistance to a range of chemicals. Given that organosilanes can be skin irritants, gloves are essential to prevent direct contact.

  • Best Practice: Double-gloving can provide an additional layer of protection, especially during prolonged handling or when dealing with larger quantities. Regularly inspect gloves for any signs of degradation or perforation and change them immediately if compromised.

Body Protection
  • Action: A flame-resistant lab coat must be worn and fully fastened.

  • Rationale: To protect the skin and personal clothing from spills and splashes.

  • Additional Measures: Wear long pants and closed-toe shoes to ensure no skin is exposed.

Respiratory Protection
  • Action: Handle this compound in a certified chemical fume hood.

  • Rationale: To prevent the inhalation of any dust or vapors, which may cause respiratory irritation. If work outside a fume hood is unavoidable, a risk assessment must be conducted to determine the need for a NIOSH-approved respirator.

Operational Plan: A Step-by-Step Guide to Safe Handling

A structured workflow is critical to minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls and Pre-Handling Checks
  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • Gather Materials: Assemble all necessary equipment and reagents before introducing the this compound into the work area.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.

Handling Procedure

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Don Appropriate PPE Verify Verify Fume Hood Operation Prep->Verify Weigh Weigh Compound in Fume Hood Verify->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Decon Decontaminate Work Area Transfer->Decon Waste Segregate Waste Decon->Waste Doff Doff PPE Correctly Waste->Doff

Caption: A streamlined workflow for the safe handling of this compound.

De-gowning Procedure

Proper removal of PPE is crucial to prevent cross-contamination.

  • Gloves: Remove the outer pair of gloves (if double-gloving) and dispose of them in the appropriate chemical waste container. Remove the inner pair of gloves.

  • Lab Coat: Remove the lab coat, turning it inside out to contain any potential contaminants.

  • Eye/Face Protection: Remove the face shield (if used), followed by the safety goggles.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Emergency Protocols
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact the institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is paramount for environmental protection and laboratory safety.

Waste Segregation

All waste contaminated with this compound must be treated as hazardous waste.

Waste_Segregation cluster_waste_streams Waste Streams cluster_containers Disposal Containers Solid Solid Waste (Contaminated gloves, paper towels, etc.) Solid_Bin Labeled Hazardous Solid Waste Bin Solid->Solid_Bin Liquid Liquid Waste (Unused solutions, reaction mixtures) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid->Liquid_Container Sharps Contaminated Sharps Sharps_Container Puncture-Proof Sharps Container Sharps->Sharps_Container

Caption: A clear guide to segregating waste contaminated with this compound.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials. Keep containers securely closed.

  • Collection: Arrange for the collection of hazardous waste through your institution's environmental health and safety department. Do not dispose of this chemical down the drain.[6]

Conclusion: A Culture of Safety

The safe handling of any chemical, including this compound, relies on a combination of appropriate personal protective equipment, robust operational procedures, and a commitment to responsible waste management. In the absence of a complete SDS, it is imperative to treat this compound with a high degree of caution. Always consult your institution's chemical hygiene plan and environmental health and safety office for specific guidance. By adhering to the principles outlined in this guide, researchers can mitigate risks and foster a culture of safety in the laboratory.

References

  • Sylicglobal Textile Auxiliaries Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon. Retrieved from [Link]

  • Chemsrc. (2025, August 25). CAS#:6009-50-3 | this compound. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.